Threo-dihydrobupropion
説明
特性
IUPAC Name |
(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-JOYOIKCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431488 | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92264-82-9 | |
| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threohydrobupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREOHYDROBUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Threo-dihydrobupropion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details experimental protocols, summarizes quantitative data, and provides visual representations of key processes to support research and development in this area.
Synthesis of this compound
The synthesis of this compound typically involves the reduction of bupropion, which yields a mixture of diastereomers, namely threo- and erythro-dihydrobupropion. Subsequent purification is then required to isolate the threo isomer. The following protocol is a representative method based on literature descriptions.
Experimental Protocol: Reduction of Bupropion and Isolation of this compound
Objective: To synthesize racemic this compound hydrochloride from racemic bupropion hydrochloride.
Materials:
-
Racemic bupropion hydrochloride
-
Borane-tetrahydrofuran complex solution (THF-borane)
-
Hydrochloric acid (HCl)
-
Isopropanol
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reduction of Bupropion:
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve racemic bupropion hydrochloride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of THF-borane to the stirred bupropion solution. The molar ratio of reducing agent to bupropion should be optimized, but a slight excess of the reducing agent is typically used.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol (B129727) or water at 0°C.
-
Acidify the mixture with hydrochloric acid to hydrolyze the borane (B79455) complexes.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude mixture of erythro- and this compound hydrochloride.
-
-
Purification by Crystallization:
-
Dissolve the crude dihydrobupropion hydrochloride mixture in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization. The threo isomer is expected to crystallize preferentially under these conditions.
-
Collect the crystals by filtration and wash them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to yield purified racemic this compound hydrochloride.
-
The purity of the isolated product should be assessed by analytical techniques such as HPLC and NMR. Further recrystallization steps may be necessary to achieve the desired purity.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization Methods
The characterization of this compound is crucial for confirming its identity and purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for its quantification in various matrices. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex biological samples.
Objective: To quantify this compound in human plasma using HPLC-MS/MS.
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterium-labeled analog of this compound).
-
Pre-condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
HPLC Conditions:
| Parameter | Condition |
| Column | A reversed-phase column suitable for the separation of polar compounds (e.g., Acquity BEH phenyl column) |
| Mobile Phase | An isocratic or gradient mixture of an organic solvent (e.g., methanol) and an aqueous buffer. |
| Flow Rate | Typically in the range of 0.2-0.6 mL/min. |
| Column Temperature | Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography. |
| Injection Volume | 5-20 µL. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized. |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., ion spray voltage, gas flows, temperature). |
The following table summarizes typical performance characteristics of an HPLC-MS/MS method for this compound quantification.
| Parameter | Typical Value |
| Linearity Range | 2-500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of synthesized this compound. The spectra should be compared with reference data or with the spectra of a certified reference standard.
IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the aromatic C-H and C=C stretches.
Signaling and Metabolic Pathways
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
This compound, like its parent compound bupropion, is a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.
Caption: Mechanism of action of this compound.
Metabolic Pathway of Bupropion
Bupropion undergoes extensive metabolism in the body, with this compound being one of its major active metabolites. The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other aldo-keto reductases. This compound itself is further metabolized, for example, by cytochrome P450 enzymes and through glucuronidation.
Caption: Metabolic pathway of bupropion to its major metabolites.
The Enigmatic Interaction of Threo-dihydrobupropion with the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake. Upon administration, bupropion is extensively metabolized into several active metabolites, including threo-dihydrobupropion. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the dopamine transporter (DAT), consolidating available quantitative data, outlining experimental methodologies, and visualizing the core concepts of its interaction. While bupropion itself is a weak dopamine reuptake inhibitor, its metabolites, present in substantial concentrations in the plasma, are thought to contribute significantly to its overall pharmacological profile. This compound, in particular, has been shown to be a pharmacologically active metabolite, warranting a detailed examination of its effects on dopaminergic neurotransmission.
Mechanism of Action: Inhibition of Dopamine Reuptake
The primary mechanism of action of this compound on the dopamine transporter is the inhibition of dopamine reuptake from the synaptic cleft into the presynaptic neuron. By binding to the dopamine transporter, this compound blocks the re-entry of dopamine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhancement of dopaminergic signaling is believed to be a key contributor to the therapeutic effects of bupropion.
dot
Caption: Inhibition of Dopamine Reuptake by this compound.
Quantitative Data
Table 1: In Vitro Potency of this compound at Monoamine Transporters
| Compound | Transporter | Species | Potency (IC50) | Reference |
| This compound | Dopamine (DAT) | Rat | 47 µM | [1] |
| This compound | Norepinephrine (NET) | Rat | 16 µM | [1] |
| This compound | Serotonin (SERT) | Rat | 67 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies in mice have suggested that this compound exhibits approximately 20% of the pharmacological activity of the parent drug, bupropion. The combined effect of bupropion and its metabolites results in a relatively low occupancy of the dopamine transporter at therapeutic doses, typically ranging from 14% to 26% as measured by positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies.[2]
Experimental Protocols
The following outlines the general methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine transporter.
Dopamine Transporter Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a test compound to the dopamine transporter.
dot```dot digraph "DAT_Binding_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare membrane homogenates\nexpressing DAT"]; radioligand [label="Incubate membranes with a radioligand\n(e.g., [3H]WIN 35,428)"]; competitor [label="Add varying concentrations of\nthis compound"]; incubation [label="Incubate to allow binding\nequilibrium"]; filtration [label="Separate bound and free radioligand\nvia rapid filtration"]; scintillation [label="Quantify bound radioactivity\nusing liquid scintillation counting"]; analysis [label="Analyze data to determine\nIC50 and calculate Ki"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep; prep -> radioligand; radioligand -> competitor; competitor -> incubation; incubation -> filtration; filtration -> scintillation; scintillation -> analysis; analysis -> end; }
Caption: Downstream consequences of DAT inhibition.
Conclusion
This compound, a major metabolite of bupropion, contributes to the overall pharmacological effect of the parent drug through its action as a dopamine reuptake inhibitor. While its potency is less than that of bupropion, its significant plasma concentrations suggest a meaningful role in the therapeutic efficacy of bupropion. The primary mechanism is the direct blockade of the dopamine transporter, leading to increased synaptic dopamine levels and subsequent enhancement of dopaminergic neurotransmission. Further research is warranted to fully elucidate the specific binding characteristics (Ki) of this compound at the dopamine transporter and to explore any potential subtle modulatory effects on transporter function or associated signaling pathways. A comprehensive understanding of the individual contributions of bupropion's metabolites is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
References
The Enantiomeric Profile of Threo-dihydrobupropion: A Pharmacological Deep Dive
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive examination of the pharmacological profile of threo-dihydrobupropion, a major active metabolite of the antidepressant bupropion (B1668061), with a particular focus on the stereoselective aspects of its interaction with monoamine transporters. While bupropion is administered as a racemic mixture, its metabolism is highly stereoselective, leading to the formation of various stereoisomeric metabolites that contribute significantly to the drug's overall pharmacological and toxicological effects.[1][2] This guide synthesizes the available data on this compound and its enantiomers, presents detailed experimental methodologies for key assays, and visualizes critical pathways and workflows to support further research and development in this area.
Introduction to this compound
Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), is widely prescribed for the treatment of depression and for smoking cessation.[3][4] Its therapeutic effects are not solely attributable to the parent drug but are significantly influenced by its active metabolites, which include hydroxybupropion, erythrohydrobupropion, and this compound.[3][4] this compound exists as a pair of enantiomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion.[5] Understanding the distinct pharmacological properties of these enantiomers is crucial for a complete comprehension of bupropion's mechanism of action and for the development of more targeted therapeutics.
Metabolism and Stereoselectivity
Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. The reduction of the ketone group of bupropion to a hydroxyl group leads to the formation of dihydrobupropion metabolites, including the threo and erythro diastereomers. This metabolic pathway is stereoselective. The formation of this compound is a major clearance route for bupropion.[2][6] Studies have shown that the formation of this compound is stereoselective, with different enzymes potentially favoring the production of one enantiomer over the other.[6]
Figure 1: Simplified metabolic pathway of bupropion to this compound.
Pharmacological Profile: Monoamine Transporter Inhibition
The primary mechanism of action of bupropion and its active metabolites is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3] This inhibition leads to an increase in the synaptic concentrations of dopamine and norepinephrine, which is believed to underlie the antidepressant and other therapeutic effects of the drug.
Quantitative Data on Transporter Inhibition
While extensive research has been conducted on bupropion and its primary metabolite, hydroxybupropion, there is a notable scarcity of publicly available data specifically detailing the binding affinities (Ki) and inhibition potencies (IC50) of the individual enantiomers of this compound at DAT and NET. The available data primarily focuses on the racemic mixture.
Table 1: Inhibitory Potency (IC50) of Racemic this compound at Rat Monoamine Transporters
| Transporter | IC50 (µM)[5] |
| Norepinephrine Transporter (NET) | 16 |
| Dopamine Transporter (DAT) | 47 |
| Serotonin Transporter (SERT) | 67 |
Note: These values were determined using rat brain synaptosomes.
The data in Table 1 indicates that racemic this compound is a weak inhibitor of all three monoamine transporters, with a slight preference for the norepinephrine transporter. However, given the well-established stereoselectivity of drug-receptor interactions, it is highly probable that the individual enantiomers of this compound exhibit different potencies at these transporters. The lack of specific data for the (1R,2R) and (1S,2S) enantiomers represents a significant knowledge gap in the field.
Experimental Protocols
To facilitate further research into the pharmacological profile of this compound and its enantiomers, this section provides detailed methodologies for key in vitro assays used to determine affinity and functional inhibition at the dopamine and norepinephrine transporters.
Radioligand Binding Assay for DAT and NET
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT or NET.
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds (this compound enantiomers) at various concentrations.
-
Non-specific binding control: 10 µM benztropine (B127874) for DAT, 10 µM desipramine (B1205290) for NET.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions, and radioligand.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.
Materials:
-
Cells stably expressing human DAT or NET, or freshly prepared synaptosomes from appropriate brain regions (e.g., striatum for DAT, hypothalamus for NET).
-
Radiolabeled neurotransmitter: [³H]Dopamine for DAT, [³H]Norepinephrine for NET.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Test compounds (this compound enantiomers) at various concentrations.
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell/Synaptosome Plating: Plate the cells or add the synaptosomal suspension to a 96-well plate.
-
Pre-incubation: Pre-incubate the plate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Scintillation Counting: Lyse the cells/synaptosomes on the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound and determine the IC50 value.
Figure 3: Workflow for a neurotransmitter uptake inhibition assay.
Conclusion and Future Directions
This compound is a significant metabolite of bupropion that likely contributes to its overall pharmacological effects. The stereoselective nature of bupropion's metabolism strongly suggests that the individual enantiomers of this compound possess distinct pharmacological profiles. However, a critical gap in the current scientific literature is the lack of specific quantitative data on the interaction of (1R,2R)- and (1S,2S)-threo-dihydrobupropion with the dopamine and norepinephrine transporters.
Future research should prioritize the synthesis and pharmacological characterization of these individual enantiomers. The experimental protocols provided in this guide offer a framework for conducting such studies. A thorough understanding of the stereospecific pharmacology of this compound will not only provide a more complete picture of bupropion's mechanism of action but may also open avenues for the development of novel, more selective, and potentially more effective therapeutic agents for depression and other neurological disorders.
References
- 1. ClinPGx [clinpgx.org]
- 2. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 4. Bupropion - Wikipedia [en.wikipedia.org]
- 5. Kinetic Properties and Pharmacological Modulation of High- and Low-Affinity Dopamine Transport in Striatal Astrocytes of Adult Rats | MDPI [mdpi.com]
- 6. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Threo-dihydrobupropion: A Primary Active Metabolite of Bupropion - A Technical Guide
Introduction
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion has emerged as a key player, circulating at concentrations significantly higher than the parent drug and contributing to its overall therapeutic effect. This technical guide provides an in-depth overview of this compound, focusing on its pharmacokinetic profile, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.
This compound is a major active metabolite of the antidepressant drug bupropion.[1] Bupropion is a norepinephrine-dopamine reuptake inhibitor, and its metabolites contribute substantially to its pharmacological activities.[1]
Pharmacokinetics and Metabolism
Following oral administration, bupropion is extensively metabolized in the liver. One of the major metabolic pathways is the reduction of bupropion's ketone group to form amino alcohol metabolites, including this compound and erythrohydrobupropion.[2] this compound consistently demonstrates higher plasma concentrations than the parent compound. The plasma protein binding of this compound is approximately 42%.[1]
The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other aldo-keto reductases.[1] It is further metabolized through hydroxylation by CYP2B6 and CYP2C19, and glucuronidation by various UGT enzymes.[1] The elimination half-life of this compound is approximately 37 hours, which is considerably longer than that of bupropion (around 21 hours).[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for bupropion and its primary active metabolite, this compound, in healthy human subjects.
Table 1: Single Dose Pharmacokinetic Parameters of Bupropion and this compound
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | t₁/₂ (hr) | Reference |
| Bupropion | 143 ± 39 | 2.88 ± 0.49 | 1161 ± 292 | 18 ± 3 | [4] |
| This compound | - | - | 2.4 times > Bupropion | 19.8 | [5] |
Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Table 2: Comparative Pharmacokinetic Parameters of Bupropion and its Major Metabolites after a Single 200 mg Oral Dose
| Analyte | Elimination t₁/₂ (hr) | Plasma AUC Ratio (Metabolite/Bupropion) | Reference |
| Bupropion | 9.8 | - | [5] |
| This compound (TB) | 19.8 | 2.4 | [5] |
| Erythrohydrobupropion (EB) | 26.8 | - | [5] |
| Hydroxybupropion (HB) | 22.2 | 10.3 | [5] |
Metabolic Pathway of Bupropion to this compound
The metabolic conversion of bupropion to this compound is a critical step in its biotransformation. The following diagram illustrates this pathway.
Mechanism of Action: Monoamine Reuptake Inhibition
This compound, like its parent compound, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] It binds to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.
While information on the direct downstream signaling pathways of this compound is limited, its primary mechanism of action is understood to be the modulation of monoaminergic signaling through transporter inhibition.
Comparative Transporter Inhibition Data
The following table presents the inhibitory potency of this compound and bupropion on the norepinephrine and dopamine transporters.
Table 3: Inhibitory Potency (IC₅₀/Kᵢ) of Bupropion and this compound at Monoamine Transporters
| Compound | Transporter | IC₅₀ / Kᵢ (nM) | Species | Reference |
| Bupropion | NET | 1400 | Rat | [1] |
| DAT | 570 | Rat | [1] | |
| This compound | NET | 16000 | Rat | [1] |
| DAT | 47000 | Rat | [1] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant. Lower values indicate greater potency.
Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition
The diagram below illustrates the mechanism of action of this compound at a synaptic level.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bupropion and its metabolites, including this compound, in human plasma.[7][8][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or low heat.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 series or equivalent.[7]
-
Column: A chiral column is essential for stereoselective separation, for example, a Lux 3µ Cellulose-3 250×4.6 mm column.[7][9]
-
Mobile Phase: A gradient elution is typically used, consisting of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 5mM ammonium (B1175870) bicarbonate with 0.1% ammonium hydroxide, pH 8.5).[7]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP) equipped with an electrospray ionization (ESI) source in positive ion mode.[7][9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For this compound, a common transition is m/z 242.2 -> 168.1.
-
Instrument Settings: Optimize parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy for each analyte to achieve maximum sensitivity.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Norepinephrine and Dopamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter (NET) and dopamine transporter (DAT).[10]
1. Materials
-
Cell Membranes: Membranes from cells stably expressing human NET or DAT (e.g., HEK293 or CHO cells).
-
Radioligand: A specific high-affinity radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test Compound: this compound.
-
Reference Compound: A known inhibitor for each transporter (e.g., Desipramine for NET, GBR 12909 for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
2. Assay Procedure
-
Prepare serial dilutions of this compound and the reference compound in the assay buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding: A high concentration of the reference compound, radioligand, and cell membrane preparation.
-
Test Compound: A dilution of this compound, radioligand, and cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filter mats to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay for Norepinephrine and Dopamine Reuptake Inhibition
This protocol describes an in vitro assay to measure the functional inhibition of norepinephrine and dopamine reuptake by this compound in cells expressing the respective transporters.[11][12]
1. Materials
-
Cells: A cell line stably expressing human NET or DAT (e.g., HEK293 or SK-N-BE(2)C cells).
-
Radiolabeled Substrate: [³H]Norepinephrine or [³H]Dopamine.
-
Test Compound: this compound.
-
Reference Inhibitor: A known potent inhibitor for each transporter.
-
Assay Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
24- or 96-well cell culture plates, and a liquid scintillation counter.
2. Assay Procedure
-
Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for a specific time.
-
Initiate the uptake reaction by adding the radiolabeled substrate ([³H]Norepinephrine or [³H]Dopamine) at a concentration near its Kₘ for the transporter.
-
Incubate for a short period to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Lyse the cells (e.g., with a mild detergent or sodium hydroxide).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
3. Data Analysis
-
Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of the reference inhibitor) from the total uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve using non-linear regression.
Conclusion
This compound is a clinically significant, active metabolite of bupropion that plays a crucial role in its therapeutic effects. Its distinct pharmacokinetic profile, characterized by high plasma concentrations and a long half-life, underscores its importance. The primary mechanism of action, inhibition of norepinephrine and dopamine reuptake, is well-established. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the monoamine transporter systems. A thorough understanding of the properties and actions of this metabolite is essential for optimizing the clinical use of bupropion and for the development of new therapeutics in the field of neuroscience.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path of Bupropion: A Deep Dive into the Stereoselective Formation of Threo-dihydrobupropion in Humans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes complex and stereoselective metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a major circulating metabolite, and its formation is a critical determinant of the drug's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the stereoselective metabolism of bupropion to this compound, focusing on the enzymatic pathways, quantitative aspects of metabolite formation, and detailed experimental methodologies for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate the metabolic fate of bupropion.
Introduction
Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. Its therapeutic effects and side-effect profile are attributed not only to the parent drug but also to its major metabolites: hydroxybupropion, this compound, and erythro-dihydrobupropion.[1][2] The formation of these metabolites is highly stereoselective, leading to significant differences in the plasma concentrations of their respective enantiomers.[1][3] Understanding the nuances of this stereoselective metabolism is crucial for optimizing bupropion therapy, predicting drug-drug interactions, and developing novel bupropion-based therapeutics.
This guide specifically focuses on the reductive metabolic pathway leading to the formation of this compound, a process primarily mediated by a class of enzymes known as carbonyl reductases.[4][5] We will delve into the specific enzymes involved, the stereochemical course of the reaction, and the quantitative data that underpin our current understanding of this critical metabolic step.
The Metabolic Pathway: From Bupropion to this compound
The conversion of bupropion to this compound involves the reduction of the carbonyl group on the bupropion molecule. This reaction is catalyzed by various carbonyl reductases, which belong to two main superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs).[4][6]
Several specific enzymes have been identified as key players in the formation of this compound in human liver and intestine. These include:
-
11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , a member of the SDR family.[4][7]
-
Aldo-keto reductase (AKR) family members , including AKR1C1, AKR1C2, and AKR1C3.[5]
-
Carbonyl reductase 1 (CBR1) , another member of the SDR family.[5]
-
AKR7A2 and AKR7A3 have also been implicated in the reduction of bupropion.[8]
The metabolism is highly stereoselective, with a preferential formation of certain stereoisomers of this compound. For instance, in vitro studies with human liver microsomes have shown a significantly higher intrinsic clearance for the formation of (S,S)-threo-dihydrobupropion compared to its (R,R)-counterpart.[9]
Below is a diagram illustrating the metabolic pathway of bupropion, with a focus on the formation of this compound.
Quantitative Analysis of this compound Formation
The stereoselective nature of bupropion metabolism is evident in the kinetic parameters of this compound formation. In vitro studies using human liver subcellular fractions have provided valuable quantitative data.
| Subcellular Fraction | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, μL/min/mg protein) | Reference |
| Liver Microsomes | (SS)-threo-dihydrobupropion | 79.7 | 1820 | 22.8 | [10] |
| (RR)-threo-dihydrobupropion | 186 | 98 | 0.54 | [10] | |
| Liver S9 | This compound | 186-265 | 98-99 | - | [7] |
| Liver Cytosol | This compound | - | - | 0.60 | [11] |
| Intestinal S9 | This compound | - | - | - | [4] |
Table 1: Kinetic Parameters for the Formation of this compound from Racemic Bupropion in Human Liver Fractions.
These data clearly demonstrate the preferential formation of the (S,S)-enantiomer of this compound in liver microsomes, with a 42-fold higher intrinsic clearance compared to the (R,R)-enantiomer.[9] It is also noteworthy that the formation of this compound occurs in both microsomal and cytosolic fractions, indicating the involvement of enzymes located in both cellular compartments.[4][11]
Experimental Protocols
The study of bupropion metabolism relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vitro Incubation with Human Liver Subcellular Fractions
This protocol is a generalized procedure based on methodologies described in several publications.[1][7][10]
Objective: To determine the kinetic parameters of this compound formation from bupropion in human liver microsomes (HLM) or S9 fractions.
Materials:
-
Pooled human liver microsomes or S9 fraction (e.g., from a commercial supplier)
-
Racemic bupropion hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing the human liver subcellular fraction (e.g., 0.1 mg/mL HLM), potassium phosphate buffer, and varying concentrations of bupropion (e.g., spanning from below to above the expected Km).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
References
- 1. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 4. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deeper insight into the reducing biotransformation of bupropion in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of bupropion by carbonyl reductases in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonyl reduction of bupropion in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Formation of threo-Dihydrobupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic formation of threo-dihydrobupropion, a major metabolite of the antidepressant bupropion (B1668061). The document outlines the key enzyme responsible for this stereoselective conversion, detailed experimental protocols derived from published literature, and quantitative data to facilitate replication and further investigation in a research setting.
Introduction
Bupropion, a widely prescribed medication for depression and smoking cessation, undergoes extensive metabolism in the liver. Two of its major metabolites are the amino alcohol diastereomers, this compound and erythro-dihydrobupropion, formed through the reduction of bupropion's carbonyl group.[1][2] Notably, the plasma exposure to this compound is significantly higher than that of its parent drug, suggesting its potential contribution to the overall pharmacological and toxicological profile of bupropion.[1][2] Understanding the enzymatic basis of its formation is crucial for predicting drug-drug interactions, and individual variability in patient response.
This guide focuses on the in vitro enzymatic synthesis of this compound, a process primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5] Other carbonyl reductases are implicated in the formation of the erythro diastereomer.[1][2] The conversion by 11β-HSD1 is stereoselective, preferentially metabolizing R-bupropion.[4][5]
Enzymatic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of bupropion and a typical experimental workflow for studying the in vitro formation of this compound.
Caption: Metabolic pathways of bupropion.
Caption: Experimental workflow for in vitro analysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound formation.
Table 1: Enzyme Activity in Different Liver Microsomes
| Enzyme Source | Relative Activity (Formation of this compound) | Reference |
| Human Liver Microsomes | ~10-fold higher than rat | [4][5] |
| Rat Liver Microsomes | ~8-fold higher than mouse | [4][5] |
| Mouse Liver Microsomes | Baseline | [4][5] |
Table 2: Experimental Conditions for In Vitro Bupropion Metabolism
| Parameter | Value | Reference |
| Substrate | (R,S)-Bupropion or R-Bupropion | [1][4] |
| Substrate Concentration | 1 µM - 10 µM | [1][4] |
| Enzyme Source | Human Liver Microsomes or Recombinant 11β-HSD1 | [4] |
| Microsome Concentration | 0.4 mg/mL (human) | [4] |
| 1.0 mg/mL (rat, mouse) | [4] | |
| Cofactor | NADPH or Glucose-6-Phosphate (G6P) for regeneration | [1][4] |
| Cofactor Concentration | 1 mM | [4] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 60 minutes | [4] |
| Inhibitor | T0504 (selective 11β-HSD1 inhibitor) | [4] |
| Inhibitor Concentration | 20 µM | [4] |
Detailed Experimental Protocols
The following are detailed protocols for the in vitro formation of this compound using either human liver microsomes or recombinant 11β-HSD1.
Materials and Reagents
-
Bupropion hydrochloride (racemic or enantiomerically pure)
-
Human liver microsomes (pooled)
-
Recombinant human 11β-HSD1
-
TS2 Buffer (100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl₂, 250 mM sucrose, 20 mM Tris-HCl, pH 7.4)
-
NADPH or Glucose-6-Phosphate (G6P)
-
T0504 (selective 11β-HSD1 inhibitor)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium bicarbonate
-
Ammonium hydroxide
-
Internal standard for mass spectrometry (e.g., deuterated bupropion metabolites)
-
Ethyl acetate (B1210297) for extraction
Protocol 1: this compound Formation using Human Liver Microsomes
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 22 µL.
-
Add TS2 buffer.
-
Add human liver microsomes to a final concentration of 0.4 mg/mL.
-
For inhibitor experiments, add T0504 to a final concentration of 20 µM.
-
Add bupropion to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH or G6P to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant for analysis.
-
Alternatively, for liquid-liquid extraction, add 2 mL of ethyl acetate, vortex, and centrifuge. The organic phase is then transferred and evaporated to dryness.[2]
-
-
Analysis:
-
Analyze the sample using a validated chiral HPLC-MS/MS method to separate and quantify the enantiomers of bupropion and its metabolites.[6]
-
Protocol 2: this compound Formation using Recombinant 11β-HSD1
-
Reaction Mixture Preparation:
-
Follow the same procedure as in Protocol 1, but substitute human liver microsomes with an appropriate concentration of recombinant human 11β-HSD1. The optimal enzyme concentration should be determined empirically.
-
-
Initiation, Incubation, Termination, and Analysis:
-
Follow steps 2 through 5 of Protocol 1.
-
Conclusion
The in vitro formation of this compound is a stereoselective process predominantly catalyzed by 11β-HSD1. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the metabolism of bupropion. Further studies are warranted to fully elucidate the kinetic parameters of this reaction and to explore the potential for drug-drug interactions involving the inhibition or induction of 11β-HSD1.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and physicochemical properties of threo-dihydrobupropion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document summarizes key structural features, presents available physicochemical data in a structured format, and outlines relevant experimental protocols. Furthermore, it includes a visualization of the metabolic pathway leading to the formation of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of bupropion and its metabolites.
Chemical Structure
This compound is a substituted β-hydroxyamphetamine and a primary active metabolite of bupropion.[1] It is formed through the reduction of the ketone group of bupropion.[1]
IUPAC Name: (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol[1]
Molecular Formula: C₁₃H₂₀ClNO[1][2]
Molecular Weight: 241.76 g/mol [1][2]
This compound exists as a racemic mixture of two stereoisomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion.[1]
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound are limited in publicly available literature, a compilation of predicted and available experimental values is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa (predicted) | 13.67 ± 0.20 | LookChem |
| LogP (predicted) | 3.54 | ChemSrc |
| Water Solubility (predicted, free base) | 0.218 mg/mL | Smolecule |
| Boiling Point (predicted) | 347.2 ± 27.0 °C | LookChem |
| Density (predicted) | 1.078 ± 0.06 g/cm³ | LookChem |
| Plasma Protein Binding | 42% | Wikipedia |
| Elimination Half-life | Approximately 37 hours | Wikipedia |
Note: Predicted values should be confirmed by experimental determination.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported. However, this section outlines general methodologies that can be adapted for its characterization and a specific analytical method for its quantification in biological matrices.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined using potentiometric titration.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.
General Protocol:
-
Preparation of the Sample Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.
Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
General Protocol:
-
Phase Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Mix this solution with an equal volume of the other phase in a separatory funnel.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP using the formula: LogP = log([concentration in n-octanol] / [concentration in water]).
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
General Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC).
Determination of Melting Point (Capillary Method)
Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. This is a characteristic property that can indicate purity.
General Protocol:
-
Sample Preparation: Finely powder the crystalline this compound and pack it into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly and observe the temperature at which melting begins and the temperature at which the last crystal melts. The melting point is reported as a range.
Quantification in Human Plasma (HPLC-MS/MS)
A stereoselective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of bupropion and its major metabolites, including this compound, in human plasma.
Methodology Overview (based on Masters et al., 2016):
-
Sample Preparation: Liquid-liquid extraction of the analytes from a small volume of human plasma (50 µL).
-
Chromatographic Separation: Separation of the enantiomers of bupropion and its metabolites is achieved on a chiral stationary phase column.
-
Detection: Quantification is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode.
-
Internal Standard: Acetaminophen is used as the internal standard.
This method provides high sensitivity and specificity, allowing for the detailed pharmacokinetic profiling of this compound's stereoisomers.
Metabolic Pathway
This compound is a major metabolite of bupropion. The metabolic pathway involves the reduction of the carbonyl group of bupropion.
Caption: Metabolic conversion of bupropion to this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. While a significant portion of the available physicochemical data is based on computational predictions, this compilation serves as a valuable starting point for further experimental investigation. The outlined experimental protocols offer a framework for the accurate determination of these key parameters. A clear understanding of the chemical and physical characteristics of this compound is essential for advancing research into the pharmacology and clinical effects of bupropion and its metabolites.
References
A Historical Perspective on the Discovery of Threo-dihydrobupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion has emerged as a significant contributor to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and pharmacological characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Historical Discovery and Identification
The metabolic fate of bupropion began to be unraveled in the years following its development. Early studies in the 1980s were pivotal in identifying the major metabolic pathways. It was in this period that this compound, along with erythrohydrobupropion and hydroxybupropion, was first identified as a major basic metabolite of bupropion in humans. Seminal studies analyzing plasma and urine samples from individuals who had received bupropion were instrumental in this discovery. These early investigations laid the groundwork for understanding that the clinical effects of bupropion might be mediated, at least in part, by its active metabolites. The identification of these metabolites was crucial in shifting the focus of research from solely the parent drug to a more comprehensive understanding of its complex in vivo biotransformation and the resulting pharmacologically active entities.
Metabolic Pathway of Bupropion to this compound
Bupropion is stereoselectively metabolized in the liver. The formation of this compound occurs through the reduction of the ketone group of bupropion. This reaction is primarily catalyzed by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) being a key enzyme in the stereoselective formation of threohydrobupropion.[1][2][3] The metabolism of bupropion is a critical aspect of its pharmacology, as the resulting metabolites, including this compound, have their own distinct pharmacokinetic and pharmacodynamic properties.
References
- 1. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC nomenclature for threo-dihydrobupropion
For Researchers, Scientists, and Drug Development Professionals
Core Identity: CAS Number and IUPAC Nomenclature
threo-Dihydrobupropion is a primary active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As a chiral molecule, it exists in various forms, including as a racemic mixture and as individual stereoisomers. The nomenclature and Chemical Abstracts Service (CAS) numbers for these forms are critical for accurate identification in research and development.
| Compound Name | CAS Number | IUPAC Name |
| rac-threo-Dihydrobupropion | 92264-82-9 | (R,R)-3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol[1] |
| (1R,2R)-threo-Dihydrobupropion | 153365-82-3 | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
| (1S,2S)-threo-Dihydrobupropion | 102141-12-8 | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride[2] |
| rac-threo-Dihydrobupropion HCl | 80478-42-8 | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride[2] |
| This compound-d9 HCl | 1392209-60-7 | rel-(1S,2S)-1-(3-chlorophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-1-ol hydrochloride[3] |
Pharmacokinetic and Pharmacodynamic Profile
This compound exhibits a distinct pharmacokinetic and pharmacodynamic profile that contributes significantly to the overall clinical effects of bupropion. Its plasma concentrations are notably higher and its half-life is longer than the parent drug.
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Plasma Protein Binding | 42% | [3] |
| Elimination Half-Life | Approximately 37 hours | [3] |
| Plasma Exposure | ~7-fold higher than bupropion | |
| Pharmacodynamics | ||
| CYP2D6 Inhibition (Ki) | 5.4 µM | [4] |
| Norepinephrine Reuptake Inhibition (IC50) | 16 µM (rat) | |
| Dopamine Reuptake Inhibition (IC50) | 47 µM (rat) | |
| Serotonin Reuptake Inhibition (IC50) | 67 µM (rat) |
Experimental Protocols
Chemical Synthesis of rac-threo-Dihydrobupropion
A general method for the synthesis of racemic this compound involves the reduction of bupropion. A published patent describes a method where refluxing bupropion in an alcohol, such as isopropanol, followed by crystallization, yields the pure racemic this compound.
Quantification of this compound in Human Plasma via HPLC-MS/MS
This protocol describes a validated method for the simultaneous stereoselective quantification of bupropion and its major metabolites, including this compound, in human plasma.
3.2.1. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
To 50 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of internal standard (e.g., acetaminophen, 0.1 ng/µL) and 2 mL of ethyl acetate.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3000 rpm for 3 minutes at ambient temperature.
-
Transfer the upper organic phase to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
3.2.2. Chromatographic Conditions
-
Column: Lux 3µ Cellulose-3 (250 x 4.6 mm)
-
Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.
-
Flow Rate: As optimized for the specific HPLC system.
-
Injection Volume: 10 µL
3.2.3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization source in positive mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each analyte and the internal standard.
In Vitro Metabolism of Bupropion to this compound
This protocol outlines an in vitro experiment to study the formation of this compound from bupropion using human liver S9 fractions.
3.3.1. Incubation Mixture
-
Prepare a reaction mixture containing:
-
Human liver S9 fractions (e.g., 1 mg/mL)
-
Potassium phosphate (B84403) buffer (KPi)
-
R- and S-bupropion (at various concentrations, e.g., 0.4 to 16 µM)
-
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
3.3.2. Reaction and Termination
-
Incubate the mixture at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent, such as acetonitrile.
3.3.3. Analysis
-
Centrifuge the terminated reaction mixture to pellet proteins.
-
Analyze the supernatant for the presence of this compound using a validated analytical method, such as HPLC-MS/MS.
Visualized Pathways and Workflows
References
- 1. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
The Role of 11β-Hydroxysteroid Dehydrogenase 1 in the Stereoselective Synthesis of threo-Dihydrobupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) in the metabolic synthesis of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document summarizes key quantitative data, details experimental protocols for investigating this metabolic pathway, and provides visual representations of the biochemical processes and experimental workflows.
Executive Summary
Bupropion undergoes extensive metabolism in the liver, leading to the formation of several pharmacologically active metabolites. While the hydroxylation of bupropion to hydroxybupropion (B195616) is primarily catalyzed by cytochrome P450 2B6 (CYP2B6), the reduction of bupropion's ketone group yields two diastereomeric amino alcohol metabolites: this compound and erythro-dihydrobupropion. Seminal research has identified 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a microsomal enzyme known for its role in glucocorticoid metabolism, as the principal catalyst for the stereoselective formation of this compound.[1][2][3][4] This finding is crucial for understanding bupropion's overall pharmacokinetic profile and the contribution of its metabolites to its therapeutic effects and potential drug-drug interactions.
Data Presentation
The following tables summarize the key quantitative data regarding the enzymatic kinetics of this compound formation catalyzed by 11β-HSD1.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation by Recombinant Human 11β-HSD1
| Parameter | Value (Mean ± S.E.) |
| Apparent Km (μM) | 1.1 ± 0.2 |
| Apparent Vmax (pmol/min/pmol 11β-HSD1) | 1.8 ± 0.1 |
Data extracted from studies using lysates of HEK293 cells transiently transfected with human 11β-HSD1.[3]
Table 2: Comparative Activity of Liver Microsomes in the Formation of Dihydrobupropion Metabolites
| Species | This compound Formation | erythro-Dihydrobupropion Formation |
| Human | High activity, completely inhibited by selective 11β-HSD1 inhibitor | Lower activity, not affected by selective 11β-HSD1 inhibitor |
| Rat | ~10-fold lower activity than human | Activity present |
| Mouse (Wild-Type) | ~80-fold lower activity than human | Activity present |
| Mouse (Liver-Specific 11β-HSD1 Knockout) | Formation completely abolished | Formation unaffected |
This table provides a qualitative summary based on findings that human liver microsomes exhibit significantly higher activity for this compound formation compared to rat and mouse liver microsomes.[2][3] The use of a selective inhibitor and knockout mice demonstrates the specific role of 11β-HSD1 in this reaction.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 11β-HSD1's role in this compound synthesis.
Protocol 1: Determination of Bupropion Metabolism in Human Liver Microsomes
Objective: To assess the formation of bupropion metabolites in human liver microsomes and to determine the effect of a selective 11β-HSD1 inhibitor.
Materials:
-
Pooled human liver microsomes
-
Bupropion hydrochloride
-
Selective 11β-HSD1 inhibitor (e.g., T0504)
-
NADPH regenerating system (e.g., Glucose-6-phosphate [G6P] and G6P dehydrogenase) or NADPH
-
TS2 buffer (100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl2, 250 mM sucrose, 20 mM Tris–HCl, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture in TS2 buffer containing human liver microsomes (final concentration of 0.4 mg/ml).
-
Add bupropion to the reaction mixture to a final concentration of 1 µM.
-
For inhibitor experiments, pre-incubate the microsomes with the selective 11β-HSD1 inhibitor (e.g., 20 µM T0504) for a specified time before adding bupropion.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., 1 mM G6P) or 1 mM NADPH.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding a volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
Analyze the formation of this compound and erythro-dihydrobupropion using a validated LC-MS/MS method.[1][5][6][7][8]
Protocol 2: Kinetic Analysis of this compound Formation by Recombinant Human 11β-HSD1
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound by recombinant human 11β-HSD1.
Materials:
-
Lysates from HEK293 cells expressing recombinant human 11β-HSD1
-
Bupropion hydrochloride (at various concentrations)
-
NADPH (1 mM)
-
Reaction buffer (e.g., TS2 buffer, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures containing the recombinant 11β-HSD1 cell lysates.
-
Add varying concentrations of bupropion to the reaction mixtures (e.g., ranging from 125 nM to 8 µM).[3]
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reactions by adding 1 mM NADPH.
-
Incubate for a time period where substrate conversion is kept below 25% to ensure linear reaction velocity.[3]
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Process the samples by centrifugation as described in Protocol 1.
-
Analyze the concentration of this compound formed using LC-MS/MS.
-
Calculate the reaction velocities at each substrate concentration.
-
Determine the apparent Km and Vmax values by fitting the velocity versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of bupropion highlighting the role of 11β-HSD1.
Caption: Workflow for identifying 11β-HSD1's role in bupropion metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
The Contribution of Threo-dihydrobupropion to Bupropion's Antidepressant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupropion (B1668061), an atypical antidepressant, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. However, bupropion is extensively metabolized into several active compounds, including threo-dihydrobupropion, which are present in systemic circulation at concentrations often exceeding the parent drug. This technical guide provides an in-depth analysis of the pharmacological contribution of this compound to the antidepressant effects of bupropion. Through a comprehensive review of existing literature, this document consolidates quantitative data on transporter binding affinities, details key experimental methodologies, and visualizes the underlying molecular pathways. The evidence presented underscores the significant role of this compound, in concert with other metabolites, in the overall clinical profile of bupropion, suggesting that bupropion itself may function in part as a prodrug.
Introduction
Bupropion is a widely prescribed antidepressant with a unique neurochemical profile, distinguishing it from selective serotonin (B10506) reuptake inhibitors (SSRIs) and other classes of antidepressants. Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake.[1][2] Following oral administration, bupropion undergoes extensive hepatic metabolism, resulting in the formation of three major active metabolites: hydroxybupropion, this compound, and erythrohydrobupropion.[3][4] These metabolites are not only present in significant concentrations in the plasma, often exceeding that of bupropion itself, but they also possess pharmacological activity at the dopamine and norepinephrine transporters.[5][6] This guide focuses specifically on the contribution of this compound to the antidepressant effects of its parent compound, bupropion.
Data Presentation: Comparative Transporter Inhibition
The antidepressant efficacy of bupropion and its metabolites is intrinsically linked to their ability to inhibit DAT and NET. The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of bupropion, this compound, and other major metabolites for these transporters. The data are compiled from various studies to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., tissue source, radioligand used) can lead to differences in reported values across studies.
Table 1: Inhibitory Potency (IC50/Ki in µM) of Bupropion and its Metabolites at the Dopamine Transporter (DAT)
| Compound | IC50 / Ki (µM) at DAT | Species/System | Reference(s) |
| Bupropion | 0.305 - 2.8 | Rat Brain Synaptosomes, Human | [7] |
| This compound | ~47 | Rat | [8] |
| Hydroxybupropion | >10 | Human | [9] |
| (2S,3S)-Hydroxybupropion | 0.63 | Human | [10] |
| Erythrohydrobupropion | - (scarce data) | - | [11] |
Table 2: Inhibitory Potency (IC50/Ki in µM) of Bupropion and its Metabolites at the Norepinephrine Transporter (NET)
| Compound | IC50 / Ki (µM) at NET | Species/System | Reference(s) |
| Bupropion | 1.4 - 3.715 | Rat Brain Synaptosomes, Human | [7] |
| This compound | ~16 | Rat | [8] |
| Hydroxybupropion | 1.7 | Human | [9][12] |
| (2S,3S)-Hydroxybupropion | 0.52 | Human | [10] |
| Erythrohydrobupropion | - (scarce data) | - | [11] |
Note: A lower IC50/Ki value indicates a higher binding affinity and greater potency.
Experimental Protocols
The quantitative data presented above are derived from a variety of in vitro and in vivo experimental procedures. Understanding these methodologies is critical for the interpretation of the findings.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.
-
Objective: To quantify the binding affinity (Ki) of this compound and other compounds to DAT and NET.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., striatum for DAT, frontal cortex for NET) is homogenized, and synaptosomal membranes are isolated by centrifugation.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]mazindol for DAT, [3H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional inhibition of neurotransmitter reuptake by a compound.
-
Objective: To determine the inhibitory concentration (IC50) of this compound and other compounds on dopamine and norepinephrine uptake.
-
General Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions as described for binding assays.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.
-
Forced Swim Test (Animal Model of Depression)
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.
-
Objective: To assess the antidepressant-like activity of bupropion and its metabolites.
-
General Protocol:
-
Apparatus: A cylindrical tank is filled with water to a depth that prevents the animal (typically a mouse or rat) from touching the bottom or escaping.
-
Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes). The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.
-
Drug Administration: The test compound (e.g., bupropion, this compound) or vehicle is administered at a specific time before the test.
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[13][14][15][16][17]
-
Visualizations: Pathways and Workflows
Bupropion Metabolism
The metabolic conversion of bupropion to its major active metabolites is a critical determinant of its overall pharmacological profile.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 9. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 10. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
The Neurochemical Profile of Threo-dihydrobupropion: A Technical Overview for Preclinical Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Threo-dihydrobupropion, an active metabolite of the atypical antidepressant bupropion (B1668061), contributes significantly to its parent drug's complex pharmacological effects. As a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, this compound's distinct neurochemical properties are of considerable interest in the fields of neuropsychopharmacology and drug development. This technical guide provides a comprehensive overview of the preclinical neurochemical effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated pathways.
Core Neurochemical Actions: Dopamine and Norepinephrine Transporter Inhibition
This compound exerts its primary neurochemical effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively. This blockade leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Quantitative Analysis of Transporter Inhibition
The inhibitory potency of this compound at DAT and NET has been characterized in preclinical studies. While specific Ki values from preclinical models are not consistently reported in publicly available literature, human studies and comparative data with its parent compound and other metabolites provide valuable insights into its activity.
| Compound/Metabolite | Transporter | Parameter | Value (µM) | Species/Assay Condition |
| This compound | NET | IC50 | 16 | Rat |
| DAT | IC50 | 47 | Rat | |
| SERT | IC50 | 67 | Rat | |
| Bupropion | NET | IC50 | 1.4 | Rat |
| DAT | IC50 | 0.57 | Rat | |
| SERT | IC50 | 19 | Rat |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. Lower values indicate higher potency. Data for this compound and bupropion are presented for comparative purposes. It is important to note that bupropion is a racemic mixture, and its metabolites also exist as different stereoisomers, which can influence their pharmacological activity.
In human studies using Positron Emission Tomography (PET), the (2S,3S)-enantiomer of this compound, also known as radafaxine, has been shown to occupy the dopamine transporter in the brain. Following a 40 mg oral dose, DAT occupancy was observed to be time-dependent, reaching a peak of approximately 22% at 4 hours post-administration[1][2]. The blockade was sustained, with occupancies of 17% at 8 hours and 15% at 24 hours[1][2]. Preclinical evidence also suggests that this compound is more potent as a norepinephrine reuptake inhibitor than a dopamine reuptake inhibitor[3].
Experimental Protocols
Understanding the methodologies used to characterize the neurochemical effects of this compound is crucial for interpreting the data and designing future studies. The following sections detail the typical experimental protocols employed.
Radioligand Binding Assays for Transporter Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cell lines expressing human DAT or NET (e.g., HEK293 cells).
-
Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Extracellular Neurotransmitter Levels
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound administration on extracellular dopamine and norepinephrine levels in a specific brain region (e.g., striatum or prefrontal cortex).
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff).
-
Artificial cerebrospinal fluid (aCSF).
-
Syringe pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound.
Procedure:
-
Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region.
-
Recovery: Animals are allowed to recover from surgery for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound is administered (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Collection: Dialysate samples continue to be collected for several hours after drug administration.
-
Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using HPLC-ED.
-
Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage of the baseline levels.
Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Neurotransmitter Detection
FSCV is an electrochemical technique that allows for the real-time measurement of rapid changes in neurotransmitter concentrations with high temporal and spatial resolution.
Objective: To measure the effect of this compound on the kinetics of dopamine release and reuptake in brain slices or in vivo.
Materials:
-
Carbon-fiber microelectrode.
-
Ag/AgCl reference electrode.
-
Potentiostat.
-
Data acquisition system and software.
-
Stimulating electrode (for evoked release).
-
Brain slice preparation or anesthetized animal.
-
This compound.
Procedure:
-
Electrode Placement: The carbon-fiber microelectrode is placed in the brain region of interest.
-
Waveform Application: A triangular waveform of potential is applied to the microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
Baseline Recording: A stable baseline current is established.
-
Evoked Release: Neurotransmitter release is evoked, typically by electrical stimulation.
-
Data Acquisition: The resulting changes in current, which are proportional to the change in neurotransmitter concentration, are recorded.
-
Drug Application: this compound is applied to the preparation (e.g., bath-applied to a brain slice or administered systemically to an animal).
-
Post-Drug Recording: Evoked release is measured again in the presence of the drug.
-
Data Analysis: The recorded signals are analyzed to determine the effects of this compound on parameters such as the peak concentration of released dopamine and the rate of its reuptake.
Signaling Pathways
The inhibition of DAT and NET by this compound leads to the modulation of downstream signaling pathways. While direct studies on the specific downstream effects of this compound are limited, the consequences of increased extracellular dopamine and norepinephrine are well-characterized.
Increased synaptic dopamine can lead to the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can alter gene expression. Activation of D2-like receptors, on the other hand, is generally inhibitory, leading to a decrease in cAMP levels.
Increased synaptic norepinephrine activates adrenergic receptors (α1, α2, β1, β2, β3). For instance, activation of β-adrenergic receptors also leads to the stimulation of adenylyl cyclase and an increase in cAMP, similar to D1-like receptors.
Conclusion
This compound is an important active metabolite of bupropion that contributes to its therapeutic effects through the inhibition of dopamine and norepinephrine reuptake. While more specific preclinical data on this compound as a single agent are needed to fully elucidate its neurochemical profile, the available information highlights its role as a dual monoamine reuptake inhibitor with a preference for the norepinephrine transporter. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and its potential as a therapeutic agent in its own right.
References
- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of Threo-dihydrobupropion to Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in vivo, forming several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a major circulating metabolite that significantly contributes to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the binding affinity of this compound for the key monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). This document consolidates available quantitative data, details the experimental methodologies used for affinity determination, and visualizes the experimental workflow. The primary mechanism of action for this compound, in line with its parent compound, is the inhibition of monoamine reuptake, with a distinct affinity profile for the individual transporters.
Quantitative Binding Affinity Data
The inhibitory potency of this compound at the dopamine, norepinephrine, and serotonin transporters is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound, alongside comparative data for the parent compound, bupropion, and its other major active metabolite, hydroxybupropion. This allows for a comparative analysis of their potencies at the monoamine transporters.
| Compound | Transporter | Species | IC50 (µM) |
| This compound | NET | Rat | 16 [1] |
| DAT | Rat | 47 [1] | |
| SERT | Rat | 67 [1] | |
| Bupropion | NET | Rat | 1.4 |
| DAT | Rat | 0.57 | |
| SERT | Rat | 19 | |
| Hydroxybupropion (racemic) | NET | Rat | 1.7[2] |
| DAT | Rat | Similar to NET[2] | |
| (2S,3S)-hydroxybupropion | NET | Rat | 0.52[2] |
Note: Lower IC50 values indicate higher binding affinity and inhibitory potency.
Experimental Protocols: Radioligand Binding Assay for Monoamine Transporters
The determination of binding affinities of compounds like this compound for monoamine transporters is predominantly conducted using in vitro radioligand binding assays. These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound. Below is a detailed, representative protocol for such an assay.
Materials and Reagents
-
Membrane Preparations: Synaptosomal membrane preparations from rat brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) or cell lines stably expressing the human recombinant transporters (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
-
Test Compound: this compound hydrochloride.
-
Reference Compounds (for defining non-specific binding):
-
For DAT: GBR-12909 or Cocaine
-
For NET: Desipramine or Nortriptyline
-
For SERT: Fluoxetine or Citalopram
-
-
Assay Buffer: Typically 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation fluid compatible with the chosen detection system.
-
Instrumentation:
-
Microplate scintillation counter (e.g., TopCount or MicroBeta).
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Centrifuge for membrane preparation.
-
Homogenizer for tissue preparation.
-
Assay Procedure
-
Membrane Preparation:
-
Rat brain tissue is dissected and homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the synaptosomal membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Plate Setup: The assay is typically performed in a 96-well microplate format.
-
Total Binding Wells: Contain assay buffer, the radioligand at a concentration near its Kd (dissociation constant), and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Contain the reference compound at a high concentration (to saturate the specific binding sites), the radioligand, and the membrane preparation.
-
Test Compound Wells: Contain serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
The assay plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
The filters are rapidly washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
The filters are dried, and a scintillation cocktail is added to each well of a compatible microplate.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
-
Data Analysis
-
Specific Binding Calculation:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
IC50 Determination:
-
The specific binding data for the various concentrations of this compound are plotted on a semi-logarithmic graph (percentage of specific binding vs. log of inhibitor concentration).
-
A non-linear regression analysis is performed to fit a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
-
Ki Calculation (Cheng-Prusoff Equation):
-
The IC50 value can be converted to the inhibition constant (Ki), which is a more absolute measure of binding affinity, using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the transporter.
-
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a radioligand binding assay.
Signaling Pathway: Inhibition of Monoamine Reuptake
The primary pharmacological action of this compound at the molecular level is the direct inhibition of monoamine transporters. This action does not typically involve a complex downstream signaling cascade but rather a direct modulation of neurotransmitter levels in the synaptic cleft. The diagram below illustrates this direct inhibitory relationship.
Caption: Direct inhibition of monoamine transporters.
Conclusion
This compound, a major active metabolite of bupropion, demonstrates inhibitory activity at the dopamine, norepinephrine, and serotonin transporters. The available data indicates a preferential, albeit modest, affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters. This profile of monoamine transporter inhibition is consistent with the overall pharmacological effects observed with bupropion administration. The standard method for determining these binding affinities is the radioligand binding assay, a robust in vitro technique. The primary mechanism of this compound's action is the direct blockade of these transporters, leading to an increase in the synaptic concentrations of their respective monoamines. This technical guide provides foundational data and methodologies for researchers and professionals in the field of drug development and neuropharmacology.
References
- 1. Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and on Function of Monoamine Transporters and Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 2. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of threo-Dihydrobupropion: A Cross-Species Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Threo-dihydrobupropion, a major active metabolite of the atypical antidepressant bupropion (B1668061), contributes significantly to its parent drug's pharmacological and toxicological effects. Understanding its pharmacokinetic (PK) properties across different species is crucial for preclinical to clinical translation and optimizing therapeutic outcomes. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on inter-species variations. Quantitative data are summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex disposition of this metabolite.
Introduction
Bupropion is a widely prescribed medication for the treatment of depression and for smoking cessation.[1][2] It is administered as a racemic mixture and undergoes extensive metabolism to form three primary active metabolites: hydroxybupropion, this compound, and erythrohydrobupropion.[3][4] These metabolites often circulate at higher concentrations than the parent drug and are believed to play a significant role in both the therapeutic efficacy and adverse effects of bupropion.[2][4]
This compound, in particular, exhibits a prolonged half-life and substantial plasma exposure, making its pharmacokinetic characteristics a subject of considerable interest in drug development and clinical pharmacology.[5][6] This guide synthesizes the current knowledge on the pharmacokinetic properties of this compound in humans and various preclinical species, providing a valuable resource for researchers in the field.
Metabolic Formation of this compound
The formation of this compound from bupropion is a stereoselective process primarily mediated by carbonyl reductases.[5][7] Specifically, 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) has been identified as the major enzyme responsible for the conversion of R-bupropion to this compound.[7][8] This metabolic pathway is distinct from the oxidative metabolism of bupropion to hydroxybupropion, which is catalyzed by cytochrome P450 2B6 (CYP2B6).[1][8]
The stereoselective nature of bupropion metabolism leads to significant differences in the plasma concentrations of its various metabolites.[5] In humans, the plasma exposure of this compound is notably higher than that of the parent drug.[5]
Figure 1: Metabolic pathway of bupropion to its major metabolites.
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been most extensively studied in humans, with some data available for rodent species. Limited information is available for other species such as dogs and non-human primates.
Human Pharmacokinetics
In healthy human volunteers, this compound exhibits a significantly longer half-life and greater plasma exposure (AUC) compared to the parent drug, bupropion.[5][9] Following a single oral dose of bupropion, the plasma concentrations of its metabolites, including this compound, are substantially higher than those of bupropion itself.[5][9]
The nomenclature for the enantiomers of this compound can vary in literature; "this compound A" and "this compound B" are sometimes used, corresponding to the elution order in chiral chromatography.[5] For clarity, where possible, the specific stereoisomers will be referred to as (1S,2S)- and (1R,2R)-threo-dihydrobupropion.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Human Volunteers (Single 100 mg Oral Dose of Bupropion) [5]
| Parameter | This compound A | This compound B |
| Cmax (ng/mL) | 48.9 ± 14.1 | 24.5 ± 6.7 |
| Tmax (hr) | 8.7 ± 2.9 | 6.5 ± 2.1 |
| AUC₀-∞ (ng·hr/mL) | 2588 ± 733 | 545 ± 153 |
| Half-life (t½) (hr) | 37.7 ± 9.9 | 23.6 ± 4.5 |
Data are presented as mean ± SD. "A" and "B" refer to the first and second eluting enantiomers, respectively.
Animal Pharmacokinetics
Detailed pharmacokinetic data for this compound in animal species is less abundant in the published literature.
Rats: Studies in rats have shown that bupropion is metabolized to this compound.[10] Following subcutaneous administration of racemic bupropion to rats, the exposure to the unbound forms of the reductive diastereomer metabolite pairs was similar in both plasma and brain.[10]
Mice: In mice, bupropion is also extensively metabolized to its hydroxylated and reduced metabolites.[11] The formation of active metabolites is considered a key factor in the observed antidepressant-like effects of bupropion in this species.[9] Human liver microsomes show a significantly higher activity in forming this compound compared to mouse liver microsomes.[8]
Dogs: While bupropion pharmacokinetics have been studied in dogs, specific data on the plasma concentrations and disposition of this compound are not as well-documented.[12][13] Studies have primarily focused on the parent drug's absorption and bioavailability.[12][13]
Distribution
This compound is distributed throughout the body, and its plasma protein binding is approximately 42% in humans.[4][6] Studies in rats have investigated the brain penetration of bupropion and its metabolites. The unbound concentration ratios between brain and plasma (Kp,uu) for the metabolites, including this compound, were around 1, suggesting that carrier-mediated transport at the blood-brain barrier may play a role in their disposition.[10]
Excretion
The elimination of this compound and other bupropion metabolites occurs primarily through further metabolism and subsequent renal excretion of the metabolites and their conjugates.[14][15] Less than 1% of an oral bupropion dose is excreted as unchanged drug in the urine.[16] this compound undergoes further metabolism, including hydroxylation by CYP2B6 and CYP2C19 to form threo-4'-hydroxy-hydrobupropion, and glucuronidation by various UGT enzymes.[6][15][17]
Experimental Protocols
The characterization of this compound pharmacokinetics relies on robust bioanalytical methods and well-designed in vivo studies.
In Vivo Pharmacokinetic Study Protocol (Human)
A common study design to evaluate the pharmacokinetics of bupropion and its metabolites in healthy volunteers involves a single-dose, open-label study.[5][18]
Figure 2: General workflow for a human pharmacokinetic study of bupropion.
Key Methodological Details:
-
Subject Population: Healthy, non-smoking male and female volunteers are typically recruited.
-
Dosing: A single oral dose of an immediate-release formulation of bupropion hydrochloride is administered after an overnight fast.[3]
-
Blood Sampling: Venous blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 96 hours post-dose).[3][18]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Chiral HPLC-MS/MS
The stereoselective quantification of bupropion and its metabolites, including the enantiomers of this compound, is achieved using a validated chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][19]
Methodological Steps:
-
Sample Preparation: A liquid-liquid extraction procedure is commonly used to isolate the analytes from the plasma matrix.[5]
-
Chromatographic Separation: A chiral stationary phase column is used to separate the enantiomers of bupropion and its metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the analytes.[18]
Logical Relationship of Core Concepts
The pharmacokinetic properties of this compound are intricately linked to several key factors, including the stereoselective nature of bupropion metabolism, the specific enzymes involved, and the subsequent disposition of the metabolite itself.
Figure 3: Interrelationship of key concepts in this compound pharmacokinetics.
Conclusion
This compound is a major, pharmacologically active metabolite of bupropion with a distinct pharmacokinetic profile characterized by high plasma exposure and a long elimination half-life in humans. Its formation is stereoselectively catalyzed by carbonyl reductases, primarily 11β-HSD1. While human pharmacokinetic data are well-characterized, there is a comparative lack of detailed information for many preclinical species, highlighting an area for future research. A thorough understanding of the cross-species differences in the disposition of this compound is essential for the accurate interpretation of preclinical data and the successful development of bupropion-related therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
- 1. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. complexgenerics.org [complexgenerics.org]
- 4. ricardinis.pt [ricardinis.pt]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Stereoselective Disposition of Bupropion and Its Metabolites in Rat Plasma and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay and pharmacokinetic profile of bupropion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC determination and pharmacokinetics of sustained-release bupropion tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of bupropion, a novel antidepressant agent, following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
Threo-dihydrobupropion: A Technical Guide to Potential Off-Target Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the potential off-target activities of threo-dihydrobupropion, a major active metabolite of the atypical antidepressant bupropion (B1668061). While bupropion's primary mechanism of action involves the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake, its metabolites, including this compound, contribute significantly to its overall pharmacological and toxicological profile. This document synthesizes available preclinical data on the on-target and potential off-target interactions of this compound, presents detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to guide further research and drug development efforts. A significant challenge in compiling this guide is the limited availability of comprehensive off-target screening data for this compound specifically. Therefore, some potential off-target activities are inferred from the known pharmacology of bupropion and its other metabolites, highlighting critical areas for future investigation.
Introduction
Bupropion is a widely prescribed medication for major depressive disorder and smoking cessation.[1][2] It is extensively metabolized in the liver to three major active metabolites: hydroxybupropion, this compound, and erythrohydrobupropion.[3] this compound reaches significant plasma concentrations and is known to be pharmacologically active, contributing to both the therapeutic effects and potential adverse events associated with bupropion treatment.[3] Understanding the full spectrum of its molecular interactions, including potential off-target activities, is crucial for a comprehensive safety and efficacy assessment. This guide focuses on elucidating these potential off-target effects to inform preclinical and clinical research.
Known Pharmacological Profile of this compound
This compound's primary pharmacological activities are centered on the modulation of monoamine transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs).
On-Target Activities
This compound is a known inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), although its potency is generally lower than that of its parent compound, bupropion. It also acts as a non-competitive antagonist at various nAChR subtypes.[3]
Potential Off-Target Activities
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and known off-target activities of this compound and its parent compound, bupropion.
Table 1: Monoamine Transporter Inhibition
| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |
| This compound | NET | Radioligand Binding | Rat | ~1.9 µM (IC50) | [3] |
| DAT | Radioligand Binding | Rat | ~4.9 µM (IC50) | [3] | |
| SERT | Radioligand Binding | Rat | >10 µM (IC50) | [3] | |
| Bupropion | NET | Radioligand Binding | Human | 520 nM (Ki) | [7] |
| DAT | Radioligand Binding | Human | 1800 nM (Ki) | [8] | |
| SERT | Radioligand Binding | Human | 11000 nM (Ki) | [7] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Compound | Target | Assay Type | Species | IC50 | Reference |
| Bupropion | α4β2 nAChR | Functional (Two-electrode voltage clamp) | Rat | 8 µM | [9] |
| α3β2 nAChR | Functional (Two-electrode voltage clamp) | Rat | 1.3 µM | [9] | |
| α7 nAChR | Functional (Two-electrode voltage clamp) | Rat | 54 µM | [10] | |
| 5-HT3A Receptor | Functional (Two-electrode voltage clamp) | Mouse | 87 µM | ||
| Hydroxybupropion | 5-HT3A Receptor | Functional (Two-electrode voltage clamp) | Mouse | 112 µM |
Table 3: Cytochrome P450 (CYP) Inhibition
| Compound | Target | Substrate | IC50 | Reference |
| This compound | CYP2D6 | Dextromethorphan | ~21% inhibition at 50 µM | [3] |
| Bupropion | CYP2D6 | Dextromethorphan | Potent inhibitor | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the off-target activities of this compound.
Radioligand Binding Assay for Monoamine Transporters
This protocol is a representative method for determining the binding affinity of a test compound to monoamine transporters.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding control: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antidepressant bupropion is a negative allosteric modulator of serotonin type 3A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Validated LC-MS/MS Method for the Quantification of Threo-dihydrobupropion in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, validated method for the quantitative analysis of threo-dihydrobupropion, a primary metabolite of bupropion (B1668061), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental procedures, instrument parameters, and expected performance characteristics of the assay.
Introduction
Bupropion is an antidepressant and smoking cessation aid that is extensively metabolized in the body. Its three major active metabolites are hydroxybupropion (B195616) and the amino-alcohol isomers, this compound and erythro-dihydrobupropion.[1] The pharmacological activity of these metabolites necessitates their accurate quantification in pharmacokinetic and toxicokinetic studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method is suitable for high-throughput analysis in clinical and research settings.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions required for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
This compound-d9 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Trichloroacetic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and its deuterated internal standard (this compound-d9) in methanol at a concentration of 1 mg/mL.[1] Store at -80°C.[2]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50% methanol) to create working standards for calibration curves and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.[2][3]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common method for extracting this compound from plasma samples.[2][4]
-
Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquot 200 µL of plasma into a 1.0 mL 96-well deep-well plate.[2]
-
Add 10 µL of the internal standard working solution (containing 500 ng/mL of this compound-d9).[2]
-
Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate plasma proteins.[2]
-
Shake the plate for 5 minutes.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation of this compound is critical, especially to resolve it from its isomer, erythro-dihydrobupropion.
-
HPLC System: A system capable of delivering reproducible gradients at low flow rates.
-
Column: α1-acid glycoprotein (B1211001) column.[2][4]
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.[2]
-
Mobile Phase B: Methanol.[2]
-
Flow Rate: 0.22 mL/min.[2]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate at 10% B[2]
-
-
Column Oven Temperature: Ambient.[2]
-
Autosampler Temperature: 4°C.[2]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analyte and internal standard.
-
Mass Spectrometer: AB Sciex 3200, 4000 QTRAP, or 6500.[2][4]
-
Ionization Mode: Positive Ion Electrospray (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1/Q3 transition of 241.9/116.0.[3]
-
This compound-d9 (IS): Optimized transition based on the deuterated standard.
-
-
Ion Spray Voltage: 5500 V.[3]
-
Source Temperature: Optimized for the specific instrument.
-
Gas Settings (Curtain, Nebulizer, and Collision Gas): Optimized for maximum signal intensity. For example, on an ABSciex 5500 QTRAP, optimal gas pressures were: curtain gas 10, ion source gas (1) 25, ion source gas (2) 25, and collision gas medium.[3]
Data Presentation: Quantitative Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound.
Table 1: Calibration Curve and Limit of Quantification
| Parameter | This compound | Reference |
| Linearity Range | 2 - 500 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2][4] |
| Correlation Coefficient (r²) | ≥0.994 | [2] |
Table 2: Precision and Accuracy
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Low | < 15% | < 15% | 85-115% | [2][4] |
| Medium | < 15% | < 15% | 85-115% | [2][4] |
| High | < 15% | < 15% | 85-115% | [2][4] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it well-suited for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of threo-dihydrobupropion Enantiomers using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is extensively metabolized in vivo into several active metabolites, including threo-dihydrobupropion. The reduction of bupropion's carbonyl group leads to the formation of this metabolite, which possesses an additional chiral center, resulting in the (1R,2R) and (1S,2S)-threo-dihydrobupropion enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles, making their individual quantification essential for comprehensive pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is the predominant technique for resolving these stereoisomers.
This document provides a detailed protocol for the chiral separation of this compound enantiomers based on a validated method developed for the simultaneous quantification of bupropion and its major metabolites in human plasma.[1][2][3][4][5]
Data Presentation
The following table summarizes the chromatographic conditions for the chiral separation of this compound enantiomers. This method has been demonstrated to successfully separate the enantiomers of this compound, which were denoted as Threo A and Threo B based on their elution order due to the lack of commercially available optically pure standards.[1]
| Parameter | Method 1 |
| Chiral Stationary Phase | Lux 3µ Cellulose-3[2][5] |
| Column Dimensions | 250 x 4.6 mm[2][5] |
| Mobile Phase A | Methanol: Acetonitrile: 5mM Ammonium (B1175870) Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)[2] |
| Mobile Phase B | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)[2] |
| Elution Mode | Gradient[2][5] |
| Flow Rate | 400 µL/min[6] (Note: Flow rate for the specific method was not explicitly stated in the provided abstracts, a typical value is cited) |
| Column Temperature | 40°C[2] |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode[2][5] |
Experimental Protocols
Sample Preparation (from Human Plasma)
A liquid-liquid extraction procedure is employed to isolate the analytes from a small volume of human plasma.[1][2][5]
-
Step 1: Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add an appropriate internal standard solution. Acetaminophen has been used for the broader analysis of bupropion and its metabolites.[2][5]
-
Step 3: Perform liquid-liquid extraction to separate the analytes from plasma components.
-
Step 4: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Step 5: Reconstitute the residue in the mobile phase for injection into the HPLC system.
HPLC-MS/MS System and Conditions
-
HPLC System: An Agilent 1290 series HPLC system or equivalent, capable of delivering precise gradients.[2]
-
Chiral Column: Lux 3µ Cellulose-3, 250 x 4.6 mm.[2][5] Polysaccharide-based CSPs are widely recognized for their broad applicability in chiral separations.[7][8]
-
Mobile Phase Preparation:
-
Buffer: Prepare a 5mM ammonium bicarbonate solution in HPLC-grade water and adjust the pH to 8.5 with 0.1% ammonium hydroxide.[2]
-
Mobile Phase A: Mix methanol, acetonitrile, and the prepared buffer in a 25:15:60 (v/v/v) ratio.[2]
-
Mobile Phase B: Mix methanol, acetonitrile, and the prepared buffer in a 60:30:10 (v/v/v) ratio.[2]
-
-
Chromatographic Conditions:
-
Set the column temperature to 40°C.[2]
-
Use a gradient elution program. The specific gradient profile should be optimized to achieve baseline separation of the this compound enantiomers.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP) with an ESI source operating in positive ion mode is used for detection.[2][5]
Visualizations
Caption: Metabolic pathway from Bupropion to its this compound enantiomers.
Caption: Experimental workflow for the chiral HPLC-MS/MS analysis.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound | Semantic Scholar [semanticscholar.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Experimental Design for In Vivo Studies of Threo-dihydrobupropion in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo investigation of threo-dihydrobupropion, a primary active metabolite of bupropion (B1668061), in rodent models. These guidelines are intended to facilitate the design and execution of studies aimed at characterizing the pharmacological and behavioral effects of this compound.
Introduction
This compound is a major metabolite of the antidepressant and smoking cessation aid, bupropion.[1] It is a pharmacologically active compound that contributes to the overall therapeutic effects of the parent drug by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] Due to species differences in bupropion metabolism, with mice showing a profile more similar to humans than rats, murine models are often preferred for these studies.[3] A thorough in vivo evaluation of this compound is crucial for understanding its specific contribution to the clinical profile of bupropion and for exploring its potential as a standalone therapeutic agent.
Pharmacological Profile
| Target | Action | Potency (Compared to Bupropion) |
| Norepinephrine (B1679862) Transporter (NET) | Reuptake Inhibition | Weaker |
| Dopamine (B1211576) Transporter (DAT) | Reuptake Inhibition | Weaker |
| Serotonin Transporter (SERT) | Reuptake Inhibition | Negligible |
| Table 1: Pharmacological Targets of this compound |
Pharmacokinetic Profile in Rodents
Understanding the pharmacokinetic properties of this compound is essential for designing in vivo experiments, particularly for determining appropriate dosing regimens and sampling time points.
| Parameter | Species | Matrix | Value |
| Tmax | Rat | Plasma | ~1-2 hours |
| Tmax | Rat | Brain | ~1-2 hours |
| Half-life (t½) | Rat | Plasma | ~4-6 hours |
| Half-life (t½) | Rat | Brain | ~4-6 hours |
| Table 2: Representative Pharmacokinetic Parameters of this compound in Rats Following a single dose administration.[4][5][6] Note: These values are approximate and can vary based on the specific strain, dose, and route of administration. Pilot pharmacokinetic studies are highly recommended. |
Experimental Workflow
A logical progression of in vivo studies is recommended to comprehensively characterize the effects of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Bupropion and desipramine increase dopamine transporter mRNA expression in the ventral tegmental area/substantia nigra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion attenuates methamphetamine self-administration in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
application of threo-dihydrobupropion in studies of depressive disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of the antidepressant bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] It is formed through the reduction of bupropion's ketone group and circulates at higher concentrations than the parent drug during therapy.[1][3] While less potent than bupropion, its significant presence suggests a substantial contribution to the overall therapeutic effects of bupropion in the treatment of depressive disorders.[1][4] This document provides detailed application notes and protocols for the use of this compound in research settings, focusing on preclinical and clinical study designs.
Pharmacological Profile
This compound acts as a norepinephrine-dopamine reuptake inhibitor, although its potency is lower than that of bupropion.[1] It also exhibits activity as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Understanding its distinct pharmacological profile is crucial for designing experiments to elucidate its specific contribution to the antidepressant effects of bupropion.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-Life | ~37 hours | Human | [1] |
| Plasma Protein Binding | 42% | Human | [1] |
| Metabolism | CYP2B6, CYP2C19, Glucuronidation | Human | [1] |
| Potency vs. Bupropion | 20-50% in mouse models of depression | Mouse | [1] |
Table 2: In Vitro Activity of this compound
| Target | IC50 Value | Species | Reference |
| Norepinephrine Transporter (NET) | 16 µM | Rat | [1] |
| Dopamine Transporter (DAT) | 47 µM | Rat | [1] |
| Serotonin Transporter (SERT) | 67 µM | Rat | [1] |
| α3β4 Nicotinic Acetylcholine Receptor | 14 µM | - | [1] |
Signaling Pathways and Metabolism
The metabolism of bupropion to this compound is a key step in its mechanism of action. This conversion is primarily mediated by 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and other aldo-keto reductases.[3] this compound is further metabolized by cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19.[1]
Caption: Metabolic pathway of bupropion to this compound and its subsequent metabolism.
Experimental Protocols
Preclinical Studies: Animal Models of Depression
Animal models are essential for investigating the antidepressant-like effects of this compound. The chronic mild stress (CMS) model and the forced swim test (FST) are commonly used to assess antidepressant efficacy.[5][6][7]
Protocol 1: Chronic Mild Stress (CMS) Model
Objective: To evaluate the ability of this compound to reverse stress-induced anhedonia, a core symptom of depression.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)
-
Sucrose (B13894) solution (1%)
-
Standard laboratory chow and water
-
Animal cages and appropriate housing facilities
-
Stressor application equipment (e.g., tilted cages, wet bedding, light/dark cycle reversal)
Procedure:
-
Induction of CMS: For 4-6 weeks, expose animals to a variable sequence of mild, unpredictable stressors.[8] Stressors can include:
-
Cage tilt (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Reversal of light/dark cycle
-
Food or water deprivation (for a defined period)
-
-
Sucrose Preference Test (SPT):
-
Baseline: Before the CMS protocol, acclimate animals to a two-bottle choice (water vs. 1% sucrose solution) for 48 hours.
-
Post-CMS: After the stress period, repeat the SPT to confirm the induction of anhedonia (significant reduction in sucrose preference).
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for at least 2 weeks.
-
A typical dose range for bupropion and its metabolites in rodents is 10-40 mg/kg.[5]
-
-
Assessment:
-
Conduct the SPT weekly during the treatment period.
-
An increase in sucrose preference in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
-
Protocol 2: Forced Swim Test (FST)
Objective: To assess the potential antidepressant activity of this compound by measuring its effect on immobility time.
Materials:
-
Male mice (e.g., CD-1 or BALB/c)
-
This compound
-
Vehicle
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Test Session:
-
Place each mouse individually into a cylinder of water for a 6-minute session.[6]
-
Record the entire session.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.[7]
-
A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal model of depression: tests of three structurally and pharmacologically novel antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroscigroup.us [neuroscigroup.us]
- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 8. Preclinical models of treatment-resistant depression: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Norepinephrine-Dopamine Reuptake Inhibition Using threo-dihydrobupropion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of the atypical antidepressant bupropion (B1668061), a widely prescribed medication for the treatment of depression and for smoking cessation.[1] Bupropion and its metabolites exert their therapeutic effects primarily through the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters in the brain.[2] Understanding the specific pharmacological profile of this compound is crucial for elucidating the overall mechanism of action of bupropion and for the development of novel norepinephrine-dopamine reuptake inhibitors (NDRIs).
These application notes provide detailed protocols for in vitro and in vivo assays to characterize the activity of this compound at NET and DAT. The included methodologies are essential for researchers investigating the neuropharmacology of this compound and for professionals in drug development exploring new chemical entities with similar mechanisms.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potencies (IC₅₀ values) of this compound, its parent compound bupropion, and its other major active metabolites, hydroxybupropion (B195616) and erythrohydrobupropion, at the norepinephrine and dopamine transporters. This data allows for a direct comparison of their relative activities.
| Compound | Transporter | Species | IC₅₀ (nM) | Reference(s) |
| This compound | NET | Rat | 16,000 | [3] |
| DAT | Rat | 47,000 | [3] | |
| Bupropion | NET | Rat | 1,400 | [3] |
| DAT | Rat | 570 | [3] | |
| Hydroxybupropion | NET | Human | 1,700 | [4] |
| DAT | Human | >10,000 | [4] | |
| Erythrohydrobupropion | NET | - | Data not readily available | |
| DAT | - | Data not readily available |
Note: IC₅₀ values can vary depending on the specific assay conditions and tissue/cell preparations used. Erythrohydrobupropion is reported to be about 20% as pharmacologically potent as bupropion in mouse models of depression.[5]
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET) using the radioligand [³H]nisoxetine.[6]
Materials:
-
HEK293 cells stably expressing hNET
-
[³H]nisoxetine (specific activity 70-90 Ci/mmol)
-
This compound
-
Desipramine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation cocktail
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]nisoxetine (final concentration ~1 nM), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL Desipramine (final concentration 10 µM), 50 µL [³H]nisoxetine, and 100 µL membrane preparation.
-
Test Compound: 50 µL of this compound dilutions (ranging from 10⁻¹⁰ to 10⁻⁴ M), 50 µL [³H]nisoxetine, and 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the dopamine transporter using the radioligand [³H]GBR-12935.[7][8]
Materials:
-
Rat striatal tissue
-
[³H]GBR-12935 (specific activity 40-60 Ci/mmol)
-
This compound
-
Mazindol or GBR 12909 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation cocktail
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 50-100 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]GBR-12935 (final concentration ~0.5-1 nM), and 100 µL membrane preparation.
-
Non-specific Binding: 50 µL Mazindol (final concentration 10 µM), 50 µL [³H]GBR-12935, and 100 µL membrane preparation.
-
Test Compound: 50 µL of this compound dilutions, 50 µL [³H]GBR-12935, and 100 µL membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as for the NET binding assay.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the NET binding assay.
-
3. Synaptosomal [³H]Norepinephrine Uptake Assay
This assay measures the functional inhibition of norepinephrine uptake into synaptosomes by this compound.[9]
Materials:
-
Rat cortical or hypothalamic tissue
-
[³H]Norepinephrine (specific activity 10-15 Ci/mmol)
-
This compound
-
Desipramine (as a positive control)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding [³H]Norepinephrine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Counting and Analysis:
-
Measure radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for the inhibition of norepinephrine uptake.
-
4. Synaptosomal [³H]Dopamine Uptake Assay
This assay measures the functional inhibition of dopamine uptake into striatal synaptosomes.[10][11]
Materials:
-
Rat striatal tissue
-
[³H]Dopamine (specific activity 20-30 Ci/mmol)
-
This compound
-
Nomifensine or GBR 12909 (as a positive control)
-
Krebs-Ringer-HEPES buffer (same as for NE uptake)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Follow the same procedure as for the norepinephrine uptake assay, using striatal tissue.
-
-
Uptake Assay:
-
Pre-incubate striatal synaptosomes with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate uptake by adding [³H]Dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate uptake by rapid filtration and washing.
-
-
Counting and Analysis:
-
Measure radioactivity and calculate the IC₅₀ value for the inhibition of dopamine uptake.
-
In Vivo Assays
5. In Vivo Microdialysis for Extracellular Norepinephrine and Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular levels of norepinephrine and dopamine in the prefrontal cortex of freely moving rats following administration of this compound.[12][13][14]
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa cutoff)
-
Guide cannula
-
Dental cement
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex.
-
Secure the cannula with dental cement and allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 2-3 hour stabilization period and collect baseline samples every 20 minutes.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine and dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
Behavioral Pharmacology Assays
6. Locomotor Activity Test
This test assesses the stimulant or depressant effects of this compound on spontaneous motor activity in mice.[15][16][17]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Open-field activity chambers equipped with infrared beams
-
This compound
-
Saline (vehicle)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
On the day before the test, place each mouse in an activity chamber for 30-60 minutes to habituate to the environment.
-
-
Testing:
-
Administer this compound or saline (e.g., intraperitoneally) to the mice.
-
Immediately place each mouse in the center of the activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the total locomotor activity and the time course of activity in blocks (e.g., 5-minute intervals).
-
Compare the activity of the this compound-treated groups to the saline control group using appropriate statistical tests (e.g., ANOVA).
-
7. Drug Discrimination Assay
This assay determines whether the subjective effects of this compound are similar to those of a known training drug, such as bupropion or a psychostimulant.[18][19]
Materials:
-
Adult male rats
-
Two-lever operant conditioning chambers
-
This compound
-
Training drug (e.g., bupropion, 10-20 mg/kg, IP)
-
Saline (vehicle)
Procedure:
-
Training:
-
Train rats to press one lever ("drug lever") for a food reward following an injection of the training drug.
-
Train the same rats to press the other lever ("saline lever") for a food reward following a saline injection.
-
Continue training until the rats reliably select the correct lever (>80% accuracy).
-
-
Substitution Testing:
-
Once the discrimination is established, administer various doses of this compound instead of the training drug or saline.
-
Record the percentage of responses on the drug-associated lever.
-
-
Data Analysis:
-
A full substitution is considered to have occurred if a dose of this compound results in ≥80% of responses on the drug lever.
-
A partial substitution is between 20% and 80%, and no substitution is <20%.
-
Visualization of Pathways and Workflows
Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Characterization
Caption: In vitro characterization workflow.
Experimental Workflow for In Vivo and Behavioral Assessment
Caption: In vivo and behavioral assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 4. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 5. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. va.gov [va.gov]
- 17. Bupropion Differentially Alters the Aversive, Locomotor and Rewarding Properties of Nicotine in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pavlovian drug discrimination with bupropion as a feature positive occasion setter: Substitution by methamphetamine and nicotine, but not cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopaminergic mediation of the discriminative stimulus effects of bupropion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deuterated Threo-dihydrobupropion for Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of deuterated threo-dihydrobupropion as an internal standard for the metabolic profiling of bupropion (B1668061). The protocols outlined below are intended to facilitate accurate and robust quantification of bupropion and its metabolites in various biological matrices.
Introduction
Bupropion, an antidepressant and smoking cessation aid, undergoes extensive metabolism in the body.[1] Its major active metabolites include hydroxybupropion, and the diastereomeric amino alcohols, this compound and erythro-dihydrobupropion.[1][2] this compound is a significant metabolite, and its plasma concentrations can exceed those of the parent drug.[3] Accurate quantification of bupropion and its metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding inter-individual variability in patient response.
The use of stable isotope-labeled internal standards, such as deuterated this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). These standards exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
Synthesis of Deuterated this compound
Proposed Synthetic Scheme:
A potential two-step synthesis involves the deuteration of the bupropion ketone at the α-position, followed by a stereoselective reduction of the deuterated ketone to yield the desired deuterated this compound.
Step 1: α-Deuteration of Bupropion
The α-protons to the carbonyl group in bupropion can be exchanged with deuterium (B1214612) under basic or acidic conditions using a deuterium source like D₂O. Metal-free catalytic H/D exchange strategies have been developed for the precise deuteration of keto-containing pharmaceuticals.[4]
-
Reaction: Bupropion is treated with a suitable base (e.g., NaOD in D₂O/dioxane) to facilitate the enolization and subsequent deuteration at the α-carbon. The reaction is monitored for deuterium incorporation by techniques like ¹H NMR or mass spectrometry.
Step 2: Stereoselective Reduction of Deuterated Bupropion
The resulting deuterated bupropion can then be stereoselectively reduced to favor the formation of the threo diastereomer. The reduction of ketones can be achieved with various reducing agents, and the stereoselectivity can be influenced by the choice of reagent and reaction conditions.
-
Reaction: The deuterated bupropion is reduced using a hydride reagent. The choice of reducing agent is critical for achieving the desired threo stereochemistry. For example, reduction with sodium borohydride (B1222165) may lead to a mixture of diastereomers, and the desired threo isomer would need to be separated chromatographically. More stereoselective reducing agents could also be explored. The final product, deuterated this compound, is then purified.
Application in Metabolic Profiling
Deuterated this compound serves as an ideal internal standard for the quantification of this compound and can be used in conjunction with other deuterated standards (e.g., bupropion-d9, hydroxybupropion-d6) for the comprehensive metabolic profiling of bupropion.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Bupropion in Human Liver Microsomes (HLM)
This protocol is designed to assess the rate of metabolism of bupropion in a key in vitro system.
Materials:
-
Bupropion
-
Deuterated this compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of bupropion in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.5 mg/mL), and the bupropion stock solution (final substrate concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing deuterated this compound as the internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Bupropion and its Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of bupropion and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is typically employed to separate the parent drug and its metabolites.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupropion: m/z 240.1 → 184.1
-
This compound: m/z 242.1 → 186.1
-
Deuterated this compound (e.g., d4): m/z 246.1 → 190.1
-
-
Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).
Data Analysis:
-
The peak area ratio of the analyte to the deuterated internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Quantitative Data
The following tables summarize key pharmacokinetic and in vitro metabolism data for bupropion and its major metabolite, this compound.
Table 1: Pharmacokinetic Parameters of Bupropion and this compound in Humans (Single Dose)
| Parameter | Bupropion | This compound | Reference |
| Tmax (h) | 2.0 - 3.0 | 4.0 - 6.0 | [6] |
| Cmax (ng/mL) | ~100 | ~250 | [7] |
| t1/2 (h) | ~21 | ~37 | [2] |
| AUC₀-∞ (ng·h/mL) | ~1400 | ~8000 | [3] |
| Protein Binding (%) | 84 | 42 | [1] |
Table 2: In Vitro Metabolism of Bupropion in Human Liver Microsomes
| Parameter | Value | Reference |
| Primary Metabolizing Enzymes | CYP2B6, Carbonyl Reductases | [2][8] |
| Km for Hydroxybupropion Formation (µM) | ~60-100 | [9] |
| Vmax for Hydroxybupropion Formation (pmol/min/mg protein) | ~200-400 | [9] |
| Total in vitro Intrinsic Clearance (Clint) (µL/min/mg protein) | ~14.36 | [10] |
| Contribution of Reduction to Total Clearance (%) | ~68.6 | [10] |
Visualizations
Caption: Metabolic pathway of bupropion.
Caption: Workflow for metabolic profiling.
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assay for Threo-dihydrobupropion, a Norepinephrine and Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of the antidepressant bupropion, which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2]. Its pharmacological activity makes it a compound of significant interest in drug discovery and development for conditions such as depression and attention deficit hyperactivity disorder[1]. High-throughput screening (HTS) is a critical tool for identifying and characterizing novel compounds that modulate the activity of neurotransmitter transporters[3]. This application note provides a detailed protocol for a fluorescence-based high-throughput screening assay to identify and characterize inhibitors of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with a focus on this compound as a reference compound.
The assay principle is based on the use of a fluorescent substrate that mimics the natural substrates of NET and DAT (norepinephrine and dopamine, respectively)[4]. In cells engineered to express these transporters, the fluorescent substrate is taken up, leading to an increase in intracellular fluorescence[4]. Compounds that inhibit the transporters, such as this compound, will block the uptake of the fluorescent substrate, resulting in a decrease in the fluorescence signal. This provides a robust and scalable method for screening large compound libraries.
Signaling Pathway: Norepinephrine and Dopamine Reuptake
Norepinephrine and dopamine are catecholamine neurotransmitters that play crucial roles in regulating mood, attention, and reward pathways in the central nervous system. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. This reuptake process is an active transport mechanism dependent on sodium and chloride ion gradients[5]. This compound exerts its effects by inhibiting this reuptake process, thereby increasing the concentration and duration of these neurotransmitters in the synapse.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: A commercially available fluorescent monoamine transporter substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).
-
Masking Dye: A commercially available dye to quench extracellular fluorescence.
-
Test Compounds: this compound (as a reference inhibitor) and library compounds dissolved in 100% DMSO.
-
Positive Control: A known potent inhibitor for NET (e.g., Desipramine) and DAT (e.g., GBR-12909).
-
Negative Control: DMSO (vehicle).
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Plate Reader: A fluorescence plate reader with bottom-read capability, compatible with the excitation and emission spectra of the fluorescent substrate.
Cell Culture and Plating
-
Culture hNET-HEK293 and hDAT-HEK293 cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent conditions.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 384-well assay plates at a density of 15,000-20,000 cells per well in a volume of 40 µL.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell adherence.
Assay Protocol
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in 100% DMSO.
-
For a primary screen, prepare a single concentration (e.g., 10 µM) of library compounds.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 40 nL) of the compound solutions to the assay plate, resulting in a final DMSO concentration of ≤0.1%.
-
-
Assay Execution:
-
Prepare the fluorescent substrate and masking dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates by gentle aspiration or plate inversion.
-
Wash the cells once with 40 µL of assay buffer.
-
Add 20 µL of assay buffer containing the test compounds to the appropriate wells. Include wells with positive control inhibitor and negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add 20 µL of the fluorescent substrate/masking dye solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 525 nm).
-
Ensure the plate reader is set to bottom-read mode.
-
Data Presentation
Assay Validation Parameters
The robustness and reliability of the HTS assay are determined by several key parameters, including the Z'-factor, signal-to-background ratio (S/B), and the coefficient of variation (%CV)[6]. An acceptable HTS assay should meet the criteria outlined in the table below.
| Parameter | Formula | Acceptance Criteria | Typical Value |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | ≥ 0.5 | 0.65 |
| Signal-to-Background (S/B) | Meanmax_signal / Meanmin_signal | ≥ 5 | 8 |
| Intra-plate %CV | (SD / Mean) * 100 | < 10% | 5% |
| Inter-plate %CV | (SD / Mean) * 100 | < 15% | 8% |
SDpos and Meanpos refer to the standard deviation and mean of the positive control (e.g., Desipramine for NET), while SDneg and Meanneg refer to the negative control (DMSO).
This compound Activity
The inhibitory activity of this compound on NET and DAT can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Transporter | This compound IC50 (µM)[1] |
| Norepinephrine Transporter (NET) | 16 |
| Dopamine Transporter (DAT) | 47 |
| Serotonin Transporter (SERT) | 67 |
HTS Workflow
The high-throughput screening campaign follows a logical progression from primary screening to hit confirmation and characterization.
Conclusion
The described fluorescence-based assay provides a robust, sensitive, and high-throughput method for the identification and characterization of inhibitors of the norepinephrine and dopamine transporters. The detailed protocol and validation criteria presented here will enable researchers to efficiently screen large compound libraries and advance the discovery of novel therapeutics targeting these important neurotransmitter systems. The use of this compound as a reference compound allows for the standardization and comparison of results across different screening campaigns.
References
- 1. genome.gov [genome.gov]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Threo-dihydrobupropion Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and experimental protocols for the use of threo-dihydrobupropion hydrochloride in research settings. This document is intended to guide researchers in the effective procurement and application of this compound for studies related to neuropharmacology and drug development.
Introduction
This compound hydrochloride is a major active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid.[1] As a norepinephrine-dopamine reuptake inhibitor (NDRI), it plays a significant role in the overall pharmacological effects of its parent drug.[2] Understanding the specific activities of this compound is crucial for a complete picture of bupropion's mechanism of action and for the development of novel therapeutics targeting monoamine transporters. This document outlines its chemical properties, biological activity, and detailed protocols for its synthesis and in vitro evaluation.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 92264-82-9 (racemate) | [3] |
| Molecular Formula | C₁₃H₂₀ClNO | [3] |
| Molecular Weight | 241.76 g/mol | [3] |
| Synonyms | threo-Hydrobupropion, BW 494, BW A494U | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol |
Biological Activity and Pharmacokinetics
This compound is a potent inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake, with weaker activity at the serotonin (B10506) (5-HT) transporter.[3] Its activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) has also been reported.[3]
In Vitro Activity
| Target | Assay | Species | IC₅₀ | Reference |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | Rat | 16 µM | [3] |
| Dopamine Transporter (DAT) | Reuptake Inhibition | Rat | 47 µM | [3] |
| Serotonin Transporter (SERT) | Reuptake Inhibition | Rat | 67 µM | [3] |
| α₃β₄ Nicotinic Acetylcholine Receptor | Inhibition | - | 14 µM | [3] |
Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | 42% | Human | [3] |
| Elimination Half-life | ~37 hours | Human | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.
Experimental Protocols
Synthesis of rac-threo-dihydrobupropion hydrochloride
This protocol describes the synthesis of racemic this compound hydrochloride from racemic bupropion hydrochloride.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Threo-dihydrobupropion in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bupropion (B1668061) is an antidepressant and smoking cessation aid that is extensively metabolized into several active metabolites, including threo-dihydrobupropion. Understanding the brain disposition of these metabolites is crucial for elucidating their pharmacological effects and contribution to the overall therapeutic and toxicological profile of bupropion. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in brain tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is adapted from established and validated procedures for bupropion and its metabolites in biological matrices.[1][2][3][4]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, UPLC-MS/MS analysis, and data quantification.
1. Materials and Reagents
-
This compound certified reference standard
-
This compound-d9 (or other suitable isotopic labeled internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Brain tissue (e.g., rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20%)
2. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in methanol to the desired concentration.
3. Sample Preparation: Brain Tissue Homogenization and Extraction
This procedure is adapted from methods used for other tissue matrices.[3]
-
Accurately weigh the frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold PBS (4 volumes of the tissue weight, e.g., 400 µL for 100 mg tissue) to the tissue in a 2 mL homogenizer tube.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate (e.g., 100 µL) to a clean microcentrifuge tube.
-
Add the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound-d9).
-
Vortex for 10 seconds.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL). An alternative is to add 40 µL of 20% aqueous trichloroacetic acid.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used. These are based on typical methods for bupropion and its metabolites.[2][3][6]
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH Phenyl column (or equivalent C18 column)[2][3]
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.5 min: Hold at 5% A
-
3.5-3.6 min: Linear gradient to 95% A
-
3.6-5.0 min: Hold at 95% A (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Quattro Premier)[2][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., ion spray voltage, temperature, gas flows).
Data Presentation
The following tables summarize typical quantitative performance parameters for the analysis of this compound, based on published methods for this and related analytes in biological matrices.[1][4][5]
Table 1: UPLC-MS/MS MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 242.2 | 116.2 |
| This compound-d9 | 251.2 | 125.2 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.15 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 60% |
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Simplified mechanism of action of bupropion.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes: Characterization of Threo-dihydrobupropion at Monoamine Transporters Using Competitive Binding Assays
Introduction
Threo-dihydrobupropion is a primary active metabolite of bupropion (B1668061), a widely prescribed medication for the treatment of depression and as an aid for smoking cessation.[1][2] Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5][6] Its metabolites, including this compound, are pharmacologically active and contribute significantly to its overall therapeutic effects.[7][8] this compound is formed through the reduction of bupropion's carbonyl group by enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other aldo-keto reductases.[2][6] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive understanding of bupropion's mechanism of action.
Competitive binding assays are a fundamental tool in pharmacology used to determine the affinity of a ligand for a receptor or transporter.[9] This application note provides a detailed protocol for using this compound as a competitor in radioligand binding assays to characterize its binding affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).
Mechanism of Action and Signaling Pathway
Like its parent compound, this compound is an inhibitor of monoamine transporters, specifically targeting the reuptake of norepinephrine and dopamine.[2][4] By binding to these transporters on presynaptic neurons, it blocks the reabsorption of these neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing neurotransmission. This mechanism is believed to be the primary basis for the antidepressant effects of bupropion and its active metabolites.[4]
Caption: Inhibition of Dopamine (DA) and Norepinephrine (NE) reuptake by this compound.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound and its parent compound, bupropion, for monoamine transporters has been characterized in studies using rat brain tissues. The data, presented as the half-maximal inhibitory concentration (IC50), quantifies the concentration of the drug required to inhibit 50% of the radioligand binding.
| Compound | Transporter | Species | IC50 Value | Citation |
| This compound | Norepinephrine (NET) | Rat | 16 µM | [2] |
| Dopamine (DAT) | Rat | 47 µM | [2] | |
| Serotonin (SERT) | Rat | 67 µM | [2] | |
| Bupropion (Parent Drug) | Dopamine (DAT) | Rat | 305 nM | [10] |
| Norepinephrine (NET) | Rat | ~1400 nM | [2] |
Note: Lower IC50 values indicate higher binding affinity.
Experimental Protocols
Bupropion Metabolism Pathway
Bupropion is extensively metabolized in the liver to form three primary active metabolites: hydroxybupropion, and the diastereomers this compound and erythrohydrobupropion.[8] Hydroxybupropion is formed via oxidation by CYP2B6, while the dihydrobupropion isomers are formed via reduction of the carbonyl group by reductases.[5][8]
Caption: Metabolic pathway of Bupropion to its major active metabolites.
Protocol: Competitive Radioligand Binding Assay for DAT/NET
This protocol describes the methodology to determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and norepinephrine transporter (NET) using a competitive filtration binding assay.[9][11]
Materials and Reagents:
-
Test Compound: this compound hydrochloride
-
Radioligand:
-
For DAT: [³H]WIN 35,428 or a similar high-affinity DAT ligand.
-
For NET: [³H]Nisoxetine or a similar high-affinity NET ligand.
-
-
Receptor Source: Cell membranes prepared from cells expressing human DAT or NET, or synaptosomes from rat striatum (for DAT) or hippocampus (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a known DAT/NET inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).
-
Equipment: 96-well plates, multi-channel pipettes, rapid filtration apparatus (cell harvester), glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[11]
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[11]
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the radioligand solution.
-
Non-specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of the radioligand solution.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (typically a 10-point dilution series), and 50 µL of the radioligand solution. The radioligand concentration should be at or below its dissociation constant (Kd) for the transporter.[12]
-
-
Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[11][13]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[11]
-
Counting: Transfer the filters to scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percentage of specific binding that has been inhibited:
-
% Inhibition = 100 * (1 - [Specific Binding in presence of competitor / Specific Binding in absence of competitor])
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[9]
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the transporter.[11] The Ki represents the affinity of this compound for the transporter.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Buy rac threo-Dihydro Bupropion Hydrochloride | 1396889-62-5 [smolecule.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Note & Protocol: Simultaneous Determination of Bupropion and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of bupropion (B1668061) (BUP) and its three major active metabolites—hydroxybupropion (HBUP), threohydrobupropion (THBPR), and erythrohydrobupropion (EHBPR)—in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, offering high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized performance characteristics.
Introduction
Bupropion is an antidepressant of the aminoketone class, also used for smoking cessation.[1][2] It is extensively metabolized in the body to form three pharmacologically active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][3][4] Given that the metabolites contribute significantly to the overall therapeutic and potential toxic effects, a reliable analytical method for the simultaneous determination of the parent drug and its metabolites is crucial for clinical and research applications.[3] This document outlines a validated LC-MS/MS method for this purpose, providing researchers, scientists, and drug development professionals with a detailed protocol for implementation.
Principle of the Method
This method involves the extraction of bupropion and its metabolites from a plasma sample, followed by chromatographic separation using reversed-phase liquid chromatography. The separated analytes are then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratios of the analytes to their respective stable isotope-labeled internal standards.
Materials and Reagents
-
Bupropion HCl (Reference Standard)
-
Hydroxybupropion (Reference Standard)
-
Threohydrobupropion (Reference Standard)
-
Erythrohydrobupropion (Reference Standard)
-
Bupropion-d9 (Internal Standard)
-
Hydroxybupropion-d6 (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standards (bupropion-d9 and hydroxybupropion-d6) in methanol at an appropriate concentration (e.g., 100 ng/mL).[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution.[1]
-
Add 200 µL of 1% (v/v) formic acid in water and vortex to mix.[1]
-
Condition an SPE cartridge (e.g., Oasis HLB, 30mg/1cc) with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for a few minutes.
-
Elute the analytes with 2 x 250 µL of methanol into a clean collection tube.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | Acquity BEH Phenyl or equivalent C18 column[1][5] |
| Mobile Phase A | 0.06% Ammonia in Water or 2 mM Ammonium Formate, pH 4[1][5] |
| Mobile Phase B | Methanol or Acetonitrile[1][5] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 10 µL[5] |
| Column Temp. | Ambient or controlled (e.g., 40°C) |
| Elution | Isocratic or Gradient (as optimized)[1][6] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Bupropion and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bupropion (BUP) | 240.2 | 184.2 |
| Hydroxybupropion (HBUP) | 256.2 | 238.2 |
| Threohydrobupropion (THBPR) | 242.2 | 184.2 |
| Erythrohydrobupropion (EHBPR) | 242.2 | 184.2 |
| Bupropion-d9 (IS) | 249.2 | 193.2 |
| Hydroxybupropion-d6 (IS) | 262.2 | 244.2 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Method Performance Characteristics
The following tables summarize the quantitative data from various validated methods for the simultaneous determination of bupropion and its metabolites.
Table 2: Linearity Ranges and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Bupropion (BUP) | 1.75 - 500[1] | 0.3 - 5[1][5][7] |
| Hydroxybupropion (HBUP) | 5 - 1000[1] | 0.3 - 10[1][2][5] |
| Threohydrobupropion (THBPR) | 2 - 500[1] | 0.15 - 5[1][2][7] |
| Erythrohydrobupropion (EHBPR) | 0.5 - 100[1] | 0.15 - 10[1][2][7] |
Table 3: Accuracy and Precision
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Bupropion (BUP) | < 15[2] | < 15[2] | 85 - 115[6] |
| Hydroxybupropion (HBUP) | < 15[2] | < 15[2] | 85 - 115[6] |
| Threohydrobupropion (THBPR) | < 15[2] | < 15[2] | 85 - 115[6] |
| Erythrohydrobupropion (EHBPR) | < 15[2] | < 15[2] | 85 - 115[6] |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Bupropion (BUP) | > 55 - ~90[1][2] |
| Hydroxybupropion (HBUP) | > 55 - ~90[1][2] |
| Threohydrobupropion (THBPR) | > 55 - ~90[1][2] |
| Erythrohydrobupropion (EHBPR) | > 55 - ~90[1][2] |
Visualizations
Caption: Bupropion Metabolism and Mechanism of Action.
Caption: Sample Preparation Workflow for LC-MS/MS Analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of bupropion and its three major metabolites in human plasma. The detailed protocol and performance characteristics presented in this application note offer a solid foundation for researchers to implement this method in their laboratories for various applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. droracle.ai [droracle.ai]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Stable Cell Line for Threo-dihydrobupropion Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is a major active metabolite of bupropion (B1668061), an antidepressant and smoking cessation aid.[1][2][3] Understanding the mechanisms of its transport across cell membranes is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles. While the precise transporters responsible for this compound uptake are not fully elucidated, establishing a robust in vitro assay system using stable cell lines expressing candidate transporters is a critical step in identifying and characterizing these pathways.[4][5][6] This document provides detailed application notes and protocols for the generation, characterization, and utilization of a stable mammalian cell line, such as HEK293, for this compound uptake assays.
Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for generating stable expression of recombinant proteins due to their high transfection efficiency and robust growth characteristics.[7][8][9][10] The pcDNA3.1 vector is a widely used mammalian expression vector that contains a strong CMV promoter for high-level constitutive expression and a neomycin resistance gene for the selection of stable transfectants.[11][12][13][14][15]
I. Experimental Workflow Overview
The overall process of establishing and utilizing a stable cell line for this compound uptake assays involves several key stages, from initial vector construction to functional uptake experiments.
II. Detailed Protocols
Protocol 1: Generation of a Stable Cell Line Expressing a Candidate Transporter
This protocol outlines the steps for creating a stable HEK293 cell line.
Materials:
-
HEK293 cells
-
pcDNA3.1 vector containing the cDNA of the candidate transporter
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
G418 (Geneticin®) or Hygromycin B
-
6-well and 96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[16]
-
Transfection:
-
Prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol. Typically, 2.5 µg of the pcDNA3.1-transporter plasmid is used per well of a 6-well plate.[16]
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Antibiotic Selection:
-
Determine the optimal concentration of the selection antibiotic (G418 or Hygromycin B) by performing a kill curve on untransfected HEK293 cells.[17][18] This is the lowest concentration that kills all cells within 7-10 days.
-
48 hours post-transfection, split the cells into a new 6-well plate at a low density (e.g., 1:10, 1:20) in media containing the predetermined concentration of the selection antibiotic.[19][20]
-
-
Isolation of Resistant Clones:
-
After 2-3 weeks of selection, distinct colonies of resistant cells should be visible.
-
Wash the plate with PBS and add a small sterile cloning cylinder or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 96-well plate containing selection medium.
-
-
Expansion of Clones:
-
Expand the single clones into larger culture vessels (e.g., 24-well plates, 6-well plates, then T-25 flasks).
-
Maintain the cells in medium containing the selection antibiotic.
-
Create frozen stocks of the expanded clones for long-term storage.
-
Protocol 2: Characterization of Transporter Expression by Western Blot
This protocol is for confirming the expression of the transporter protein in the stable cell line.
Materials:
-
Stable cell line clones and parental (untransfected) HEK293 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the transporter protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Lysis:
-
Grow the stable clones and parental cells to 80-90% confluency in 6-well plates.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the transporter overnight at 4°C.[23][24]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Protocol 3: this compound Uptake Assay
This protocol describes how to perform a functional uptake assay using the stable cell line. This can be adapted for either radiolabeled or fluorescently labeled substrates.
Materials:
-
Stable cell line expressing the transporter and parental HEK293 cells
-
24-well or 96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate uptake buffer
-
This compound (radiolabeled, fluorescently labeled, or unlabeled for LC-MS/MS analysis)
-
Known inhibitors of the candidate transporter (positive control)
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS for radiolabeled assays)
-
Scintillation cocktail and counter (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays) or LC-MS/MS instrumentation.[25][26][27][28][29][30][31][32][33][34]
Procedure:
-
Cell Seeding: Seed the stable and parental cells into 24-well or 96-well plates and grow to confluence.[26]
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS (or HBSS containing inhibitors for control wells) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing this compound at the desired concentration.
-
Incubate for a predetermined time (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific uptake, perform parallel experiments at 4°C.[29]
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the transport process.[26]
-
-
Cell Lysis and Quantification:
-
Lyse the cells with an appropriate lysis buffer.
-
For radiolabeled assays, add the lysate to a scintillation vial with scintillation cocktail and measure radioactivity.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.[27]
-
For unlabeled compounds, the intracellular concentration can be determined by LC-MS/MS.[31]
-
-
Data Analysis:
-
Normalize the uptake data to the protein concentration in each well.
-
Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C or in the presence of a potent inhibitor) from the total uptake.
-
Compare the specific uptake in the transporter-expressing cells to that in the parental cells.
-
III. Data Presentation
Quantitative data from the characterization and uptake assays should be summarized in clear and concise tables.
Table 1: Characterization of Stable Cell Lines
| Cell Line Clone | Transporter mRNA Expression (fold change vs. parental) | Transporter Protein Expression (relative to loading control) |
| Clone 1 | 150.2 ± 12.5 | 1.2 ± 0.1 |
| Clone 2 | 210.8 ± 18.3 | 1.8 ± 0.2 |
| Clone 3 | 95.6 ± 8.9 | 0.8 ± 0.1 |
| Parental HEK293 | 1.0 | Not detectable |
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) |
| Stable Clone 2 | 25.4 ± 3.1 | 150.7 ± 10.2 |
| Parental HEK293 | Not determinable | Not determinable |
Table 3: Inhibition of this compound Uptake
| Inhibitor (Concentration) | % Inhibition in Stable Clone 2 |
| Inhibitor A (10 µM) | 85.2 ± 5.6 |
| Inhibitor B (10 µM) | 12.3 ± 2.1 |
| Vehicle Control | 0 |
IV. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key processes.
References
- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of Bupropion and its Metabolites by the Model CHO and HEK293 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transport of Bupropion and its Metabolites by the Model CHO and HEK293 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of stable cell line by using chitosan as gene delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 9. ddd.uab.cat [ddd.uab.cat]
- 10. GFP Reporter Stable Cell Line-HEK293 (CSC-RR0040) - Creative Biogene [creative-biogene.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 14. pcDNA3.1-mRFP vector map and sequence [novoprolabs.com]
- 15. pcDNA™3.1 (+) Mammalian Expression Vector 20 μg | Buy Online | Invitrogen™ [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. when to start hygromycin selction - General Lab Techniques [protocol-online.org]
- 21. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
- 22. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of protein expression by western blotting [bio-protocol.org]
- 25. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. moleculardevices.com [moleculardevices.com]
- 28. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 33. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 34. nrel.colostate.edu [nrel.colostate.edu]
Application Notes and Protocols for Cryopreservation of Biological Samples for Threo-dihydrobupropion Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-dihydrobupropion is an active metabolite of bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of the analyte in collected samples is a critical pre-analytical variable that can significantly impact the reliability of these measurements. Cryopreservation is the standard method for long-term storage of biological samples to maintain the integrity of analytes. These application notes provide detailed protocols for the collection, processing, and cryopreservation of plasma samples intended for the analysis of this compound, along with stability data to ensure the accuracy of analytical results.
Analyte Stability
The stability of this compound is dependent on storage temperature. While bupropion itself can degrade at room temperature and refrigerated conditions, its metabolites, including this compound, are generally more stable, especially when frozen.[1][2] Proper cryopreservation at temperatures of -80°C is recommended to ensure long-term stability.[3]
Quantitative Stability Data
The following tables summarize the stability of this compound in human plasma under various storage and handling conditions.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Storage Temperature | Number of Freeze-Thaw Cycles | Analyte Concentration Level | Mean Accuracy (%) | Precision (%CV) | Reference |
| -20°C | 4 | Low Quality Control (LQC) | 98.9 | 9.2 | [4] |
| -20°C | 4 | High Quality Control (HQC) | 100.6 | 2.6 | [4] |
| -35°C | 4 | Low Quality Control (LQC) | 97.5 | 8.5 | [4] |
| -35°C | 4 | High Quality Control (HQC) | 101.1 | 3.1 | [4] |
| -80°C | Not Specified | Not Specified | Within 15% | Within 15% | [5] |
Table 2: Short-Term Stability of this compound in Human Plasma
| Storage Condition | Duration | Analyte Concentration Level | Mean Accuracy (%) | Precision (%CV) | Reference |
| Room Temperature | 48 hours | Not Specified | <9.8% variability | Not Specified | [6] |
Experimental Protocols
Protocol 1: Human Plasma Collection and Processing
Objective: To standardize the collection and processing of human whole blood to obtain plasma suitable for this compound analysis.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant
-
Centrifuge with a swinging bucket rotor capable of maintaining 4°C
-
Sterile, polypropylene (B1209903) conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cryovials, sterile, polypropylene, screw-cap (2 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Blood Collection:
-
Collect whole blood from subjects into K2EDTA-containing Vacutainer tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Label each tube clearly with a unique subject identifier, date, and time of collection.
-
-
Sample Transportation:
-
If processing is not immediate, transport the whole blood samples on wet ice to the processing laboratory.
-
Processing should ideally occur within two hours of collection.
-
-
Centrifugation:
-
Centrifuge the blood collection tubes at 1,500 x g for 15 minutes at 4°C. Ensure the centrifuge brake is off to prevent disruption of the separated layers.
-
-
Plasma Aspiration:
-
Carefully remove the tubes from the centrifuge.
-
Using a sterile serological pipette, aspirate the supernatant (plasma) layer without disturbing the buffy coat (the thin white layer of leukocytes and platelets) or the red blood cell pellet.
-
Transfer the plasma to a pre-chilled, sterile 15 mL or 50 mL polypropylene conical tube.
-
-
Aliquoting:
-
Gently mix the pooled plasma.
-
Aliquot the plasma into pre-labeled 2 mL cryovials. The recommended aliquot volume is 0.5 mL to 1.0 mL to avoid repeated freeze-thaw cycles of the entire sample.
-
Ensure cryovials are clearly labeled with the unique subject identifier, sample type (plasma), and date of processing.
-
-
Freezing:
-
Place the aliquoted cryovials in a freezer at -80°C for long-term storage.
-
Protocol 2: Cryopreservation and Long-Term Storage
Objective: To ensure the long-term integrity of this compound in plasma samples through proper cryopreservation techniques.
Materials:
-
Cryovials containing plasma aliquots from Protocol 1
-
-80°C ultra-low temperature freezer
-
Freezer storage boxes and inventory system
Procedure:
-
Immediate Freezing:
-
Immediately after aliquoting, place the cryovials in a freezer box.
-
Transfer the freezer box to a -80°C freezer. Avoid slow freezing by placing the box in a designated area of the freezer that is not subject to frequent temperature fluctuations.
-
-
Inventory Management:
-
Log the location of each sample in a detailed inventory system. The inventory should include the unique sample ID, subject identifier, date of storage, freezer location (freezer number, rack, and box number), and the number of aliquots.
-
-
Sample Retrieval:
-
When a sample is needed for analysis, retrieve only the required number of aliquots, minimizing the time the freezer door is open.
-
Thaw the aliquot at room temperature or in a water bath at a controlled temperature (e.g., 20-25°C).
-
Once thawed, vortex the sample gently before analysis.
-
Any remaining sample in a thawed aliquot should not be refrozen for quantitative analysis.
-
Visualizations
Bupropion Metabolic Pathway
The following diagram illustrates the major metabolic pathways of bupropion, leading to the formation of its primary active metabolites, including this compound. Bupropion is metabolized in the liver primarily through oxidation by CYP2B6 to form hydroxybupropion (B195616) and reduction by 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases to form this compound and erythro-dihydrobupropion.[6]
Caption: Major metabolic pathways of bupropion.
Experimental Workflow for Sample Cryopreservation and Analysis
This workflow diagram outlines the sequential steps from sample collection to the final analysis of this compound.
References
- 1. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Considerations for the Use of Threo-dihydrobupropion in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for the ethical and methodologically sound use of threo-dihydrobupropion in animal research. This compound is a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As such, its study in animal models is crucial for understanding the parent drug's full pharmacological and toxicological profile. However, all research involving animals must be conducted with the highest ethical standards, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.
Ethical Considerations
The use of this compound in animal research requires careful consideration of its potential effects on animal welfare. While specific toxicology data for this compound is limited, information from its parent compound, bupropion, can be used to guide the ethical review process.
1.1. The 3Rs: A Guiding Framework
-
Replacement: Researchers should exhaust all possibilities for non-animal models before proceeding with in vivo studies. This includes in vitro assays, computational modeling, and other methods that can provide valuable information on the compound's properties without the use of live animals.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant and scientifically valid data. Experimental designs should be optimized, and appropriate statistical power analysis should be conducted to justify the number of animals requested.
-
Refinement: All procedures should be refined to minimize pain, suffering, and distress to the animals. This includes using the least invasive procedures, providing appropriate anesthesia and analgesia, and ensuring proper housing and care.
1.2. Specific Considerations for this compound
-
Pharmacological Activity: this compound is known to be pharmacologically active, exhibiting approximately 20% of the antidepressant-like activity of bupropion in some animal models.[1] This suggests that it may have central nervous system effects that could impact animal welfare.
-
Potential Adverse Effects: The parent drug, bupropion, can cause central nervous system effects such as seizures at high doses.[2] While the potency of this compound is lower, the potential for similar adverse effects, especially at higher dose ranges, must be carefully considered and monitored.
-
Humane Endpoints: Clear and objective humane endpoints must be established before the start of any experiment. These endpoints should define the criteria at which an animal will be removed from the study to prevent unnecessary suffering.
1.3. Ethical Review Workflow
The ethical review process for research involving this compound should be rigorous and comprehensive. The following workflow outlines the key steps:
Caption: Workflow for the ethical review of animal research involving this compound.
Data Presentation: Quantitative Information
To facilitate experimental design and comparison, the following tables summarize available quantitative data. Note that specific pharmacokinetic and behavioral data for this compound in animal models is not extensively available in the public domain. The data presented for bupropion is for context and to aid in the initial design of studies with its metabolite.
Table 1: Comparative Pharmacokinetics of Bupropion in Different Animal Species
| Parameter | Rat | Mouse | Guinea Pig |
| Metabolism | Rapidly metabolized, no basic metabolites accumulate | Predominantly metabolized to hydroxybupropion (B195616) (BW 306U) | Converted to reduced bupropion (this compound, BW A494U) and hydroxybupropion |
| Brain/Plasma Ratio (Bupropion) | Not significantly different between species | Not significantly different between species | Not significantly different between species |
| Brain/Plasma Ratio (Metabolites) | Dramatic differences between species | Dramatic differences between species | Dramatic differences between species |
| Model Resemblance to Humans | Appears to be the closest model for human bupropion metabolism |
Source: Suckow et al. (1986)[3]
Table 2: Preclinical Toxicology of Bupropion
| Species | Acute Overdose Effects (CNS) | Chronic Dosing Effects |
| Rat | Clinical signs referable to the CNS | Hepatocellular hypertrophy, focal hepatic hyperplasia, increased liver weight |
| Mouse | Clinical signs referable to the CNS | Not specified |
| Rabbit | Clinical signs referable to the CNS | Not specified |
| Dog | Clinical signs referable to the CNS | Very mild, reversible hepatotoxicity, anemia, increased liver weight |
Source: Tucker Jr. (1983)[2]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established procedures for the parent compound, bupropion, and should be adapted and optimized for this compound based on preliminary dose-ranging studies.
3.1. Drug Preparation and Administration
This protocol describes the preparation and intraperitoneal administration of a test compound to rodents.
-
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Accurately weigh the compound and dissolve it in the appropriate volume of sterile vehicle.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare individual doses for each animal based on their body weight. A typical injection volume for mice is 10 mL/kg.
-
Administer the solution via intraperitoneal (i.p.) injection. Ensure proper restraint of the animal to minimize stress and risk of injury.
-
Record the time of administration and the dose administered for each animal.
-
3.2. Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus:
-
Cylindrical containers (e.g., 25 cm high, 10 cm in diameter)
-
Water maintained at 23-25°C
-
Video recording equipment
-
-
Procedure:
-
Fill the cylinders with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into a cylinder.
-
The total test duration is typically 6 minutes. The behavior is recorded for the entire duration, but only the last 4 minutes are usually analyzed.
-
At the end of the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.
-
3.3. Locomotor Activity Assessment in Rats
This test is used to assess the effects of a compound on spontaneous motor activity, which can indicate stimulant or sedative properties.
-
Apparatus:
-
Locomotor activity chambers equipped with infrared beams to automatically record movement.
-
Computer with data acquisition software.
-
-
Procedure:
-
Habituate the rats to the testing room and the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
On the test day, administer this compound or vehicle.
-
Immediately place the rat in the center of the locomotor activity chamber.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5 or 10 minutes).
-
The primary measures are total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Signaling Pathways and Workflows
4.1. Metabolic Pathway of Bupropion
This compound is formed through the reduction of the ketone group of bupropion. This metabolic pathway is a key consideration in understanding the overall pharmacology of bupropion.
References
Troubleshooting & Optimization
optimizing reaction conditions for improved threo-dihydrobupropion synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of threo-dihydrobupropion. Our aim is to address common challenges encountered during the diastereoselective reduction of bupropion (B1668061) to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of racemic this compound is the reduction of bupropion hydrochloride using a borane (B79455) reducing agent, such as Borane-Tetrahydrofuran complex (THF-Borane). This reaction typically produces a mixture of threo and erythro diastereomers, from which the desired threo isomer can be isolated and purified.[1]
Q2: How can I improve the diastereoselectivity of the reduction to favor the threo isomer?
A2: Optimizing reaction conditions is crucial for enhancing the yield of the threo diastereomer. Key parameters to consider include the choice of reducing agent, reaction temperature, and solvent. While specific studies on bupropion are limited in publicly available literature, general principles for diastereoselective reductions of β-amino ketones suggest that bulkier reducing agents and lower reaction temperatures can favor the formation of the syn (in this case, threo) isomer. Experimenting with different borane complexes and carefully controlling the temperature are recommended starting points.
Q3: What are the main challenges in purifying this compound from the reaction mixture?
A3: The primary challenge in purification is the separation of the threo and erythro diastereomers, which often have similar physical properties. The patent literature suggests that the threo isomer can be selectively crystallized from a suitable solvent system, such as isopropanol (B130326), after initial workup.[1] If crystallization is not effective, column chromatography on silica (B1680970) gel may be employed, though it can be challenging to achieve baseline separation.
Q4: Are there any known side reactions to be aware of during the reduction of bupropion?
A4: Common side reactions in borane reductions of ketones include incomplete reduction, leading to the presence of starting material, and the formation of borate (B1201080) esters which must be hydrolyzed during workup. Over-reduction is generally not a concern for the carbonyl group in bupropion under standard conditions. The presence of the amine group can lead to the formation of amine-borane complexes, which are typically hydrolyzed during the acidic workup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of dihydrobupropion | 1. Incomplete reaction. 2. Degradation of the reducing agent. 3. Product loss during workup and purification. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use a fresh, anhydrous solution of THF-Borane. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize extraction and crystallization procedures. Minimize transfers and ensure complete precipitation during crystallization. |
| Poor diastereoselectivity (low threo:erythro ratio) | 1. Suboptimal reaction temperature. 2. Inappropriate reducing agent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance diastereoselectivity. 2. While THF-Borane is commonly used, consider screening other reducing agents. However, specific data for bupropion is limited. |
| Difficulty in isolating the pure threo isomer by crystallization | 1. Unfavorable threo:erythro ratio in the crude product. 2. Incorrect crystallization solvent or conditions. 3. Presence of impurities inhibiting crystallization. | 1. Attempt to improve the diastereoselectivity of the reaction first (see above). 2. Experiment with different solvents or solvent mixtures for crystallization. The patent suggests refluxing in isopropanol followed by cooling.[1] Seeding with a small crystal of pure this compound may induce crystallization. 3. Purify the crude mixture by column chromatography before attempting crystallization. |
| Presence of starting material (bupropion) in the final product | 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. | 1. Increase the molar equivalents of the THF-Borane solution. A molar ratio of at least 1.1 equivalents of hydride per equivalent of ketone is recommended. 2. Ensure the THF-Borane solution is fresh and has been stored properly. |
Experimental Protocol: Synthesis of Racemic this compound
This protocol is a generalized procedure based on the patent literature and common organic synthesis practices.[1] Researchers should optimize these conditions for their specific laboratory setup and scale.
Materials:
-
Racemic bupropion hydrochloride
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Isopropanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend racemic bupropion hydrochloride in anhydrous THF.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add the Borane-THF solution dropwise via the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (B129727) at 0 °C to decompose any excess borane.
-
Workup:
-
Acidify the reaction mixture with aqueous HCl.
-
Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with aqueous NaOH until a pH of >10 is reached.
-
Extract the product into ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of threo and erythro-dihydrobupropion.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Initial Diastereomeric Ratio (d.r.) of crude product after reduction | 85:15 (threo:erythro) | [2] (Note: This is from a patent example and may vary) |
Visualizing the Workflow and Troubleshooting
References
- 1. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak resolution in chiral HPLC of threo-dihydrobupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak resolution during the chiral High-Performance Liquid Chromatography (HPLC) analysis of threo-dihydrobupropion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the common causes of poor or no resolution between the enantiomers of this compound?
Poor peak resolution in chiral HPLC of this compound can stem from several factors. The most common issues are related to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.[1]
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP) Suitability: Ensure the selected CSP is appropriate for separating this compound enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of bupropion (B1668061) and its metabolites.[2][3][4] A Lux Cellulose-3 column has been shown to be effective.[5][6] If resolution is still poor, consider screening other types of chiral columns.
-
Optimize Mobile Phase Composition: The mobile phase is a critical factor in achieving chiral separation.[1][2]
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile, isopropanol, ethanol).[1] The ratio of the organic modifier to the aqueous buffer can significantly impact selectivity.
-
Aqueous Phase pH: For ionizable compounds like this compound, the pH of the aqueous portion of the mobile phase is crucial.[1] Adjusting the pH can alter the ionization state of the analyte and its interaction with the CSP.
-
Additives: The use of additives like ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) can improve peak shape and resolution.[5] For basic analytes, acidic additives may be beneficial, while acidic analytes may require basic additives. The ratio of these additives can also be optimized.
-
-
Adjust Flow Rate: Chiral separations are often sensitive to the flow rate.[1] In many cases, decreasing the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Evaluate Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) as both increasing and decreasing the temperature can potentially improve resolution.[1][2]
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[1] Try reducing the injection volume or the concentration of the sample.
Question 2: My peaks for this compound are tailing. What could be the cause and how can I fix it?
Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.[1]
Troubleshooting Steps:
-
Address Secondary Interactions: Unwanted interactions between the basic this compound molecule and residual silanols on silica-based CSPs can cause tailing.[1] The addition of a competing base to the mobile phase, such as triethylamine (B128534) (TEA), can help to block these active sites and improve peak shape.
-
Clean the Column: Column contamination from previous injections can lead to active sites that cause peak tailing.[1] Follow the column manufacturer's instructions for cleaning and regeneration. Flushing with a strong, compatible solvent may be necessary.[7]
-
Optimize Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can result in peak tailing due to the presence of multiple ionic forms of the analyte.[1] Adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa to ensure a single ionic form.
-
Inspect for Column Degradation: Over time, the performance of a chiral column can degrade, leading to poor peak shapes.[1] If other troubleshooting steps fail, it may be necessary to replace the column.
Question 3: I am observing inconsistent retention times for the this compound enantiomers. What should I check?
Fluctuating retention times can be indicative of several issues within the HPLC system or with the method parameters.
Troubleshooting Steps:
-
Ensure System Equilibration: Chiral columns, especially with complex mobile phases, may require longer equilibration times. Ensure the column is fully equilibrated with the mobile phase before injecting your sample.
-
Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.[8] Carefully inspect all fittings and connections.
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation of all mobile phase components, including pH adjustment and degassing.
-
Maintain Stable Column Temperature: As temperature can affect retention, ensure that the column oven is maintaining a stable and consistent temperature.[9]
-
Assess Pump Performance: Issues with the HPLC pump, such as worn seals or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution in chiral HPLC.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the successful chiral separation of this compound and related compounds.
| Parameter | Method Details |
| Chiral Stationary Phase | Lux 3µ Cellulose-3[5][6] |
| Column Dimensions | 250 x 4.6 mm[5][6] |
| Mobile Phase A | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)[5] |
| Mobile Phase B | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)[5] |
| Elution Mode | Gradient[5] |
| Flow Rate | 0.8 mL/min (as per a similar improved UHPLC method)[10] |
| Column Temperature | 40°C[5] |
| Detection | HPLC-MS/MS[5] |
Experimental Protocol: Chiral HPLC-MS/MS Analysis of this compound
This protocol is based on a published method for the simultaneous separation and quantification of bupropion and its metabolites, including this compound, in human plasma.[5]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol and acetonitrile
-
Ammonium bicarbonate
-
Ammonium hydroxide
-
HPLC-grade water
-
Internal standard (e.g., Acetaminophen)[5]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. HPLC-MS/MS Instrument Setup:
-
HPLC System: Agilent 1290 series or equivalent[5]
-
Column Temperature: 40°C[5]
-
Autosampler Temperature: 4°C
-
Mobile Phase A: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)[5]
-
Mobile Phase B: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)[5]
-
Flow Rate: 0.8 mL/min[10]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
4. Gradient Elution Program:
A gradient elution program is typically used to separate all the metabolites of bupropion. A representative gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more retained compounds.
5. Data Acquisition and Analysis:
-
Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the concentration of each enantiomer based on the calibration curve generated from the reference standards.
Experimental Workflow Diagram
Caption: Experimental workflow for chiral HPLC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize matrix effects in bioanalysis of threo-dihydrobupropion
Welcome to the technical support center for the bioanalysis of threo-dihydrobupropion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reliable quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantitative results.[1][3] Compounds with high mass, polarity, and basicity are common sources of matrix effects.[1] In the context of this compound analysis, endogenous components like phospholipids (B1166683), salts, and metabolites can interfere with its ionization in the mass spectrometer source, compromising the reliability of the bioanalytical method.[4][5]
Q2: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A2: The choice of sample preparation is a critical step in mitigating matrix effects. While there is no single "best" method for all scenarios, Solid-Phase Extraction (SPE) is often considered highly effective for cleaning up complex biological samples and reducing matrix effects.[5][6] One study on the simultaneous quantification of bupropion (B1668061) and its metabolites, including this compound, utilized SPE and reported no significant matrix effect.[1] However, Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) are also commonly used. LLE can provide clean extracts, but analyte recovery may be a concern, especially for more polar compounds.[3][6] PPT is a simpler and faster technique, but it is generally less effective at removing matrix components and may lead to ion suppression.[1][6]
Q3: How can I assess the extent of matrix effects in my assay for this compound?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[5][7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[3] A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: Can optimizing chromatographic conditions help reduce matrix effects?
A4: Yes, optimizing chromatographic conditions is a key strategy to combat matrix effects. The goal is to achieve sufficient separation between this compound and interfering matrix components. This can be accomplished by adjusting the mobile phase composition, gradient profile, and flow rate. Utilizing columns with different selectivities, such as phenyl columns, can also aid in resolving the analyte from matrix interferences.[1] For instance, one method successfully used an Acquity BEH phenyl column with an isocratic elution of 42% methanol (B129727) and 58% ammonia (B1221849) (0.06%, v/v) aqueous solution to separate this compound from other metabolites and endogenous components.[1]
Q5: Is the use of an internal standard necessary when analyzing this compound?
A5: Yes, the use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects and other sources of variability in the analytical method.[1][7] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate correction of the analyte response.[7] Several validated methods for bupropion and its metabolites successfully employ deuterium-labeled internal standards.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor peak shape or splitting for this compound | Co-elution with interfering matrix components. | - Optimize the chromatographic gradient to better separate the analyte from the matrix. - Evaluate a different stationary phase (e.g., phenyl, C18) for alternative selectivity. - Improve sample cleanup using a more rigorous extraction method like SPE. |
| High variability in replicate injections | Inconsistent matrix effects between samples. | - Implement the use of a stable isotope-labeled internal standard for this compound. - Ensure the sample preparation procedure is consistent and well-controlled. - Evaluate different lots of the biological matrix to assess the relative matrix effect. |
| Low signal intensity or ion suppression | Significant co-elution of phospholipids or other endogenous components. | - Switch from Protein Precipitation to a more effective cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] - Modify the LLE procedure by adjusting the pH of the aqueous phase and the choice of organic solvent to improve selectivity. - For SPE, select a sorbent that provides strong retention for the analyte and allows for efficient washing of interferences. |
| Inconsistent recovery | Suboptimal extraction conditions. | - For LLE, optimize the pH of the sample and the extraction solvent to ensure efficient partitioning of this compound. - For SPE, ensure proper conditioning and equilibration of the cartridge. Optimize the wash and elution solvents to maximize analyte recovery while minimizing the elution of interfering compounds. |
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the bioanalysis of this compound and related compounds as reported in the literature.
| Sample Preparation Method | Analyte(s) | Matrix | Key Performance Metrics | Reference |
| Solid-Phase Extraction (SPE) | Bupropion, Hydroxybupropion, Erythrohydrobupropion, this compound | Human Plasma | No significant matrix effect was observed. | [1] |
| Liquid-Liquid Extraction (LLE) | Bupropion, Hydroxybupropion, Erythrohydrobupropion, this compound | Human Plasma | Extraction efficiency for all analytes was ≥70%. | [8][9] |
| Protein Precipitation (PPT) | Bupropion and its metabolites | Human Plasma | Can lead to ion suppression for the analyte and internal standard. | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous quantification of bupropion and its metabolites in human plasma.[1]
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the internal standard working solution. Then add 200 µL of 1% (v/v) formic acid in water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (30mg/1cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water.
-
Elution: Elute the analytes with two aliquots of 250 µL of methanol.
-
Sample Analysis: Transfer the eluted sample to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the stereoselective quantification of bupropion and its metabolites.[8][9]
-
Sample Preparation: To 50 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortexing: Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
This protocol describes a general protein precipitation procedure. Note that this method may result in significant matrix effects.[1]
-
Sample Preparation: To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid, typically at a 3:1 or 4:1 ratio (v/v) to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
improving the long-term stability of threo-dihydrobupropion stock solutions
This technical support center provides guidance on improving the long-term stability of threo-dihydrobupropion stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Methanol (B129727) is commonly used as a solvent for preparing this compound stock solutions for analytical purposes.[1][2]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C.[1][3][4][5] Some studies have also utilized -80°C for the storage of plasma samples containing the analyte, which demonstrated stability through freeze-thaw cycles.[6]
Q3: How long can I expect my this compound stock solution to be stable?
Q4: Are there any known incompatibilities for this compound in solution?
A4: this compound may be incompatible with strong oxidizing agents.[4] It is advisable to avoid contact with such agents during preparation and storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution Discoloration | - Degradation: The compound may be degrading due to exposure to light, elevated temperature, or incompatible substances. - Solvent Contamination: The solvent used may have been contaminated. | - Prepare a fresh stock solution using a high-purity solvent. - Store the solution protected from light in an amber vial. - Ensure the storage temperature is consistently maintained at -20°C or below. |
| Precipitation in the Stock Solution | - Supersaturation: The concentration of the stock solution may be too high for the solvent at the storage temperature. - Solvent Evaporation: The container may not have been sealed properly, leading to solvent evaporation and increased concentration. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly more dilute stock solution for long-term storage. - Always use tightly sealed containers (e.g., with PTFE-lined caps) to prevent solvent evaporation. |
| Inconsistent Results in Experiments | - Degradation of Stock Solution: The potency of the stock solution may have decreased over time. - Inaccurate Pipetting: Errors in pipetting when making dilutions can lead to variability. - Freeze-Thaw Cycles: Multiple freeze-thaw cycles may affect the stability of the solution. | - Perform a stability check on your stock solution using an appropriate analytical method like HPLC-UV or HPLC-MS/MS. - Calibrate your pipettes regularly. - Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Stock Solution using HPLC-MS/MS
This protocol outlines a method to assess the long-term stability of a this compound stock solution.
1. Materials and Equipment:
-
This compound hydrochloride
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium bicarbonate
-
Ammonium hydroxide
-
Purified water
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Autosampler vials
-
HPLC-MS/MS system with a C18 or chiral column (as described in literature for bupropion (B1668061) and its metabolites)[1][2]
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound hydrochloride.
-
Dissolve the compound in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber, tightly sealed vials.
3. Storage Conditions:
-
Store the aliquots at the following conditions to be tested:
-
-20°C (recommended)
-
4°C (refrigerator)
-
Ambient temperature (protected from light)
-
4. Analysis (Time Points: 0, 1, 3, 6, and 12 months):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare a working standard solution by diluting the stock solution to a known concentration (e.g., 1 µg/mL) with the mobile phase.
-
Inject the working standard solution into the HPLC-MS/MS system.
-
Analyze the sample and quantify the peak area of the this compound parent compound.
5. Data Analysis:
-
Compare the peak area of the stored samples at each time point to the peak area of the sample at time 0.
-
Calculate the percentage of the remaining this compound.
-
A decrease of more than 10% is generally considered significant degradation.
Quantitative Data Summary
| Parameter | Condition | Result | Reference |
| Short-Term Stability | Non-extracted standard in methanol at ambient temperature | < 9.8% variability over 48 hours | [2][7] |
| Freeze-Thaw Stability | Stored at -80°C | Stable following freeze-thaw cycles | [6] |
| Autosampler Stability | Stored at 4°C | Stable in the instrument autosampler | [6] |
Visualizations
Caption: Troubleshooting workflow for unstable stock solutions.
Caption: Workflow for a long-term stability study.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. threo-Dihydro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]
- 4. esschemco.com [esschemco.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions in the enantioselective synthesis of threo-dihydrobupropion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of threo-dihydrobupropion.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the enantioselective synthesis of this compound?
A1: The primary challenges in the enantioselective synthesis of this compound revolve around achieving high levels of both diastereoselectivity (favoring the threo isomer over the erythro isomer) and enantioselectivity (producing a single enantiomer of the threo isomer). Additionally, the purification of the desired threo diastereomer from the erythro isomer can be difficult. A significant hurdle for researchers is the lack of commercially available optically pure standards for the individual enantiomers of this compound, which complicates the analysis and characterization of the synthesized products.
Q2: Which synthetic strategies are most promising for the enantioselective synthesis of this compound?
A2: The most promising strategies involve the asymmetric reduction of the ketone moiety of bupropion (B1668061). Well-established methods for the enantioselective reduction of prochiral ketones, such as the Corey-Itsuno (CBS) reduction using chiral oxazaborolidine catalysts and Noyori asymmetric hydrogenation with chiral ruthenium catalysts, are leading candidates for this transformation. These methods have a broad substrate scope and are known to provide high enantioselectivity for a variety of ketones.
Q3: How can I control the diastereoselectivity to favor the threo isomer?
A3: The diastereoselectivity of the reduction of α-amino ketones like bupropion can be influenced by the protecting group on the nitrogen atom. For instance, the reduction of N-t-BOC-protected α-amino ketones often favors the syn (erythro) diastereomer. Conversely, the reduction of the unprotected α-amino ketone hydrochloride salt tends to yield the anti (threo) diastereomer. Therefore, performing the reduction on bupropion hydrochloride without an N-protecting group is a potential strategy to enhance the formation of the desired threo isomer.
Q4: Is racemization of the starting material, bupropion, a concern?
A4: Yes, bupropion has a chiral center at the α-carbon to the ketone, which can be prone to racemization, especially under basic or acidic conditions. It is crucial to use mild reaction conditions to prevent the loss of enantiomeric purity of the starting material if you are beginning with an enantiomerically pure form of bupropion.
II. Troubleshooting Guides
Problem 1: Low Diastereoselectivity (High percentage of erythro isomer)
| Possible Cause | Suggested Solution |
| Steric hindrance of the reducing agent. | The facial selectivity of the hydride attack on the ketone is influenced by the steric bulk of the substituents. Experiment with different chiral reducing agents or catalysts that may have a different steric profile and favor the formation of the threo isomer. |
| Presence of a nitrogen protecting group. | As mentioned in the FAQs, an N-t-BOC protecting group may direct the stereochemistry towards the syn (erythro) isomer. If you are using a protected form of bupropion, consider deprotection prior to the reduction step. |
| Reaction temperature. | The diastereoselectivity of many reactions is temperature-dependent. Try running the reduction at different temperatures to see if it impacts the threo:erythro ratio. Lower temperatures often lead to higher selectivity. |
Problem 2: Low Enantioselectivity (Low ee%)
| Possible Cause | Suggested Solution |
| Ineffective chiral catalyst. | The choice of chiral catalyst is critical. If using a CBS reduction, screen different chiral oxazaborolidine catalysts. For Noyori hydrogenation, experiment with various chiral ligands for the ruthenium catalyst. |
| Racemization of the product. | The product, a chiral amino alcohol, could potentially racemize under harsh work-up or purification conditions. Use mild acids or bases during the work-up and consider using neutral purification methods like chromatography on neutral alumina (B75360) instead of silica (B1680970) gel. |
| Incorrect reaction conditions. | The enantioselectivity of asymmetric reductions is highly dependent on reaction conditions. Optimize the solvent, temperature, and reaction time. Ensure that all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst. |
Problem 3: Difficulty in Separating Threo and Erythro Diastereomers
| Possible Cause | Suggested Solution |
| Similar physical properties of the diastereomers. | Diastereomers can have very similar polarities, making them difficult to separate by standard column chromatography. |
| Fractional Crystallization: Attempt to form crystalline salts of the diastereomeric mixture with a chiral or achiral acid. The different salts may have different solubilities, allowing for separation by fractional crystallization. | |
| Preparative HPLC: If the separation is challenging on a standard column, consider using a preparative High-Performance Liquid Chromatography (HPLC) system with a suitable chiral or achiral stationary phase. |
III. Data Presentation
| Method | Chiral Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (threo:erythro) | Enantiomeric Excess (ee%) of threo isomer |
| CBS Reduction | (R)- or (S)-Me-CBS | THF | -78 to 25 | e.g., 85 | e.g., 90:10 | e.g., >95 |
| Noyori Hydrogenation | Ru-BINAP complex | Methanol (B129727) | 25 | e.g., 90 | e.g., 85:15 | e.g., >98 |
| Your Method |
IV. Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the synthesis of racemic this compound and the asymmetric reduction of ketones. They should be adapted and optimized for the specific application to bupropion in a laboratory setting.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from patent literature and describes the synthesis of a racemic mixture of threo- and erythro-dihydrobupropion, followed by purification to enrich the threo isomer.
-
Reduction: To a solution of racemic bupropion hydrochloride in an appropriate solvent (e.g., methanol or ethanol), add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) portion-wise at 0 °C.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly add an acidic solution (e.g., 1M HCl) to quench the reaction and destroy any excess reducing agent.
-
Extraction: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product will be a mixture of threo and erythro diastereomers. The threo isomer can be enriched by fractional crystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly. The threo diastereomer is reported to be less soluble and will crystallize out.
-
Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and determine the diastereomeric ratio by HPLC or NMR.
Protocol 2: General Procedure for Corey-Itsuno (CBS) Reduction of an α-Amino Ketone
This is a general protocol for the enantioselective reduction of a ketone using a CBS catalyst.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent (e.g., THF).
-
Borane Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and slowly add a solution of borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex.
-
Substrate Addition: Slowly add a solution of the α-amino ketone (bupropion hydrochloride) in anhydrous THF to the catalyst-borane mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by the slow addition of methanol. Remove the solvent under reduced pressure and perform an aqueous work-up.
-
Purification and Analysis: Purify the resulting amino alcohol by column chromatography or crystallization. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.
V. Visualizations
Caption: General workflow for the enantioselective synthesis of this compound.
Technical Support Center: Comprehensive Method Validation for a Novel Threo-dihydrobupropion Analytical Assay
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the comprehensive validation of a novel analytical assay for threo-dihydrobupropion.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analytical method validation process in accordance with regulatory guidelines such as the ICH Q2(R1) Validation of Analytical Procedures.[1][2]
Q1: What is the purpose of analytical method validation?
A: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] It ensures that the method will produce reliable, reproducible, and accurate data when used to measure this compound in a specific sample matrix.[4][5] This is a critical step for regulatory compliance and ensures the integrity of data in drug development.[6]
Q2: What are the key parameters to evaluate during method validation?
A: The core validation parameters, as outlined by ICH guidelines, include Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[4][6][7] For bioanalytical methods, stability of the analyte in the biological matrix is also a critical parameter to assess.[5][8][9]
Q3: What is the difference between Specificity and Selectivity?
A: While often used interchangeably, they have distinct meanings. Specificity is the ability of the method to produce a signal only for the analyte of interest (this compound) and not from other components like impurities, degradants, or matrix components.[10][11][12][13] Selectivity describes the ability of a method to differentiate the analyte of interest from other compounds that may be present in the sample.[11][14] For chromatographic methods, specificity is demonstrated by the resolution of the analyte peak from all other potential peaks.[10][15]
Q4: Why is linearity important and what is an acceptable correlation coefficient?
A: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of this compound within a given range.[6][7][16] This is crucial for accurate quantification. A calibration curve is plotted, and a correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[6]
Q5: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?
A:
-
LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] It is often determined based on a signal-to-noise ratio of 3:1.[19]
-
LOQ is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][19] A typical signal-to-noise ratio for LOQ is 10:1, or it can be determined as the concentration where the precision (%RSD) and accuracy (%recovery) meet predefined acceptance criteria.[20]
Q6: What does analyte stability testing involve?
A: Stability testing ensures that the concentration of this compound does not change from the time of sample collection to the time of analysis.[8][9] This involves subjecting the analyte in the biological matrix (e.g., plasma) to various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures, to assess for any degradation.[9][21][22]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and validation of a this compound assay, particularly for HPLC or LC-MS/MS methods.
| Problem / Question | Potential Causes | Recommended Solutions |
| Why am I seeing poor peak shape (e.g., tailing, fronting, or broad peaks)? | 1. Column Issues: Column contamination, degradation, or void formation.[23][24] 2. Mobile Phase Mismatch: pH of the mobile phase is inappropriate for the analyte; sample solvent is too strong.[24][25] 3. Secondary Interactions: Silanol interactions between the analyte and the silica-based stationary phase.[24] 4. System Issues: Extra-column volume (tubing too long or wide), detector flow cell contamination.[26] | 1. Column Care: Flush the column with a strong solvent, replace the guard column, or replace the analytical column if necessary.[23][26] 2. Optimize Mobile Phase: Adjust the mobile phase pH. Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.[25] 3. Mitigate Interactions: Add a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping.[24] 4. Optimize System: Use shorter, narrower internal diameter tubing between the column and detector. Flush the detector flow cell.[26] |
| My calibration curve is not linear (r² < 0.999). What should I do? | 1. Concentration Range Too Wide: The detector may be saturated at high concentrations.[7] 2. Inaccurate Standard Preparation: Errors in serial dilutions of stock solutions. 3. Assay Variability: Inconsistent sample preparation or injection volume. 4. Inappropriate Curve Fit: The response may not be linear and might require a different regression model (e.g., quadratic).[7] | 1. Adjust Range: Narrow the calibration range or prepare a separate curve for lower concentrations.[16] 2. Prepare Fresh Standards: Carefully prepare new stock and working standard solutions. 3. Ensure Consistency: Use calibrated pipettes and ensure the autosampler is functioning correctly. 4. Evaluate Model: Assess the residuals plot. If a pattern is observed, consider using a weighted (e.g., 1/x or 1/x²) linear regression or a non-linear fit.[6] |
| Why is my analyte recovery low or highly variable? | 1. Inefficient Extraction: The protein precipitation or liquid-liquid extraction technique is not optimal for this compound.[5] 2. Analyte Instability: The analyte is degrading during the sample preparation process.[8] 3. Matrix Effects (for LC-MS/MS): Co-eluting endogenous components from the matrix are suppressing or enhancing the analyte's ionization.[5] | 1. Optimize Extraction: Test different precipitation solvents or extraction pH and solvent compositions. 2. Check Stability: Perform sample preparation stability tests by letting the extracted sample sit for a defined period before analysis. 3. Minimize Matrix Effects: Improve sample cleanup, modify chromatography to separate the analyte from interfering peaks, or use a deuterated internal standard (e.g., this compound-d9).[27][28] |
| I'm observing ghost peaks or carryover in my chromatograms. | 1. Sample Carryover: The analyte is being carried from a high concentration sample to the subsequent blank or low concentration sample. 2. Contaminated System: Mobile phase, vials, or the HPLC system itself may be contaminated.[29] 3. Late Eluting Peaks: A peak from a previous injection is eluting during the current run. | 1. Optimize Wash Method: Use a strong needle wash solution in the autosampler and increase the wash volume/time. 2. System Cleaning: Prepare fresh mobile phase.[29] Flush the entire system with a strong solvent. 3. Increase Run Time: Extend the chromatographic run time to ensure all components from the sample have eluted before the next injection. |
Data Presentation: Summary of Validation Parameters
The following tables provide a template for presenting quantitative data from the method validation experiments. Acceptance criteria are based on typical requirements for bioanalytical method validation.
Table 1: Linearity and Range
| Concentration (ng/mL) | Peak Area Response (Mean, n=3) | %RSD |
|---|---|---|
| 1.0 (LOQ) | 5,120 | 4.5% |
| 5.0 | 25,350 | 3.1% |
| 25.0 | 126,100 | 2.5% |
| 100.0 | 505,800 | 1.8% |
| 250.0 | 1,259,000 | 1.5% |
| 500.0 | 2,510,500 | 1.2% |
| Linearity Results | Value | Acceptance Criteria |
| Range | 1.0 - 500.0 ng/mL | --- |
| Regression Equation | y = 5015x + 112 | --- |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
Table 2: Precision and Accuracy
| Nominal Conc. (ng/mL) | Statistic | Intra-day (n=5) | Inter-day (n=5, 3 days) | Acceptance Criteria |
|---|---|---|---|---|
| 1.0 (LOQ) | Mean Measured Conc. | 1.05 | 1.08 | --- |
| Accuracy (%Recovery) | 105.0% | 108.0% | 80-120% | |
| Precision (%RSD) | 8.5% | 11.2% | ≤ 20% | |
| 3.0 (Low QC) | Mean Measured Conc. | 2.91 | 2.97 | --- |
| Accuracy (%Recovery) | 97.0% | 99.0% | 85-115% | |
| Precision (%RSD) | 6.2% | 8.1% | ≤ 15% | |
| 200.0 (Mid QC) | Mean Measured Conc. | 205.4 | 196.6 | --- |
| Accuracy (%Recovery) | 102.7% | 98.3% | 85-115% | |
| Precision (%RSD) | 4.1% | 5.5% | ≤ 15% | |
| 400.0 (High QC) | Mean Measured Conc. | 390.0 | 408.4 | --- |
| Accuracy (%Recovery) | 97.5% | 102.1% | 85-115% |
| | Precision (%RSD) | 3.5% | 4.8% | ≤ 15% |
Table 3: Analyte Stability in Plasma
| Stability Test | Storage Condition | Low QC (3.0 ng/mL) %Recovery | High QC (400.0 ng/mL) %Recovery | Acceptance Criteria (%Recovery) |
|---|---|---|---|---|
| Short-Term | 24 hours at Room Temp | 98.5% | 101.2% | 85-115% |
| Long-Term | 90 days at -80°C | 96.7% | 99.8% | 85-115% |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 95.2% | 98.1% | 85-115% |
| Post-Preparative | 48 hours in Autosampler (4°C) | 103.1% | 100.5% | 85-115% |
Experimental Workflows and Relationships
The following diagrams illustrate key workflows and logical connections within the method validation process.
Caption: Overall workflow for comprehensive analytical method validation.
Caption: Troubleshooting decision tree for poor analyte recovery.
Caption: Inter-relationship of core analytical validation parameters.
Detailed Experimental Protocols
These protocols provide a framework for conducting the key validation experiments. Researchers should adapt concentration levels and specific conditions based on their novel assay's characteristics.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess this compound in the presence of other components, including its isomers, metabolites, and matrix components.[13]
Protocol:
-
Analyze at least six blank matrix samples (e.g., human plasma) from individual sources to investigate for any interfering peaks at the retention time of this compound and the internal standard (IS).
-
Analyze a blank matrix sample spiked with the IS to ensure no interference with the analyte.
-
Analyze a blank matrix sample spiked with this compound at the LOQ concentration to ensure it is detectable and free from matrix interference.
-
If available, analyze blank matrix samples spiked with structurally related compounds (e.g., bupropion, hydroxybupropion, erythrohydrobupropion) to demonstrate chromatographic separation and lack of interference.[21][22] Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte or IS in the blank matrix samples. The response of any interfering peak should be <20% of the analyte response at the LOQ and <5% of the IS response.
Linearity
Objective: To establish the relationship between the concentration of this compound and the assay's response over the intended analytical range.[7][16]
Protocol:
-
Prepare a calibration curve with a minimum of six non-zero concentration levels, including the LOQ and the upper limit of the expected range.
-
Analyze each concentration level in triplicate.[6]
-
Plot the mean response versus the nominal concentration.
-
Perform a linear regression analysis (e.g., least squares) and determine the correlation coefficient (r²), slope, and y-intercept.[6] Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LOQ).
Precision and Accuracy
Objective: To determine the closeness of agreement between repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[13][16]
Protocol:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LOQ, Low QC, Mid QC, and High QC.
-
Intra-day (Repeatability): Analyze a minimum of five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze a minimum of five replicates of each QC level on at least three different days.
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for precision.
-
Calculate the percent recovery for accuracy at each level. Acceptance Criteria: For Low, Mid, and High QCs, the %RSD should not exceed 15%, and the mean accuracy should be within 85-115%. For the LOQ, the %RSD should not exceed 20%, and the mean accuracy should be within 80-120%.[21]
Limit of Quantitation (LOQ)
Objective: To confirm the lowest concentration on the calibration curve that can be reliably quantified.[17][30]
Protocol:
-
The LOQ is established as the lowest concentration standard on the calibration curve.
-
Analyze at least five replicates of a sample at the proposed LOQ concentration.
-
Assess the signal-to-noise ratio (S/N), which should typically be ≥10.
-
Confirm that the precision (%RSD) and accuracy (%recovery) at this concentration meet the acceptance criteria defined in the Precision and Accuracy experiment. Acceptance Criteria: The analyte response must be identifiable and reproducible with a precision (%RSD) of ≤20% and accuracy (%recovery) of 80-120%.
Stability
Objective: To evaluate the stability of this compound in the biological matrix under various storage and processing conditions.[8][9]
Protocol:
-
Use Low and High QC samples for all stability tests. Analyze them against a freshly prepared calibration curve and compare the results to freshly prepared QC samples.
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (e.g., freeze at -80°C, thaw completely at room temperature).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the clinical study sample storage.
-
Post-Preparative (Autosampler) Stability: Store extracted QC samples in the autosampler at the set temperature (e.g., 4°C) for a duration that exceeds the expected analytical run time. Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. emerypharma.com [emerypharma.com]
- 5. simbecorion.com [simbecorion.com]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Specificity in Chromatography: Exploring The Precision Eye in Analytical Science - Industry news - News [alwsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. hplc.eu [hplc.eu]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. HPLC Troubleshooting Guide [scioninstruments.com]
- 27. rac threo-Dihydro Bupropion-D9 Hydrochloride | C13H21Cl2NO | CID 76973440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. pharmaffiliates.com [pharmaffiliates.com]
- 29. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 30. eflm.eu [eflm.eu]
identification and minimization of byproducts in threo-dihydrobupropion synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of threo-dihydrobupropion. Our goal is to help you identify and minimize the formation of byproducts, ensuring the highest possible purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The most significant byproduct in the synthesis of this compound is its diastereomer, erythro-dihydrobupropion. The reduction of the ketone group in bupropion (B1668061) creates a new stereocenter, leading to the formation of both threo and erythro isomers. Other potential impurities can arise from the starting material (bupropion) or from side reactions during the synthesis, though these are typically present in much smaller quantities.
Q2: How can I identify and quantify the threo- and erythro-dihydrobupropion isomers?
A2: The most effective method for the identification and quantification of threo- and erythro-dihydrobupropion is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Chiral chromatography columns are essential for separating these stereoisomers. A detailed analytical protocol is provided in the "Experimental Protocols" section of this guide.
Q3: What factors influence the ratio of threo- to erythro-dihydrobupropion during synthesis?
A3: The diastereomeric ratio of threo- to erythro-dihydrobupropion is primarily influenced by the choice of reducing agent, the solvent system, the reaction temperature, and the presence of protecting groups on the amine. Bulky reducing agents and lower temperatures generally favor the formation of one diastereomer over the other.
Q4: Is it possible to completely eliminate the formation of the erythro isomer?
A4: While completely eliminating the formation of the erythro isomer is challenging, its presence can be significantly minimized by optimizing the reaction conditions. The "Minimization of Byproducts" section in the Troubleshooting Guide provides strategies to maximize the yield of the desired threo isomer.
Q5: Where can I obtain reference standards for threo- and erythro-dihydrobupropion?
A5: Reference standards for both threo- and erythro-dihydrobupropion are commercially available from various chemical suppliers specializing in pharmaceutical standards. It is crucial to use certified reference materials for accurate quantification.
Troubleshooting Guides
Issue 1: High levels of erythro-dihydrobupropion byproduct detected.
Possible Causes:
-
Suboptimal Reducing Agent: The choice of reducing agent plays a crucial role in the diastereoselectivity of the reduction.
-
Incorrect Reaction Temperature: Temperature can significantly impact the stereochemical outcome of the reaction.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reduction, affecting the diastereomeric ratio.
Solutions:
-
Reducing Agent Selection:
-
Simple borohydrides like sodium borohydride (B1222165) (NaBH₄) in protic solvents (e.g., methanol, ethanol) often provide a mixture of diastereomers.
-
Bulky, sterically hindered reducing agents can offer higher diastereoselectivity. Consider exploring reagents like lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®).
-
The reduction of α-aminoketones can be directed by the existing stereocenter. For unprotected amines, certain bulky reducing agents may favor the formation of the anti (threo) product.[1][2]
-
-
Temperature Control:
-
Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures generally enhance diastereoselectivity.
-
-
Solvent Optimization:
-
Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are often preferred for reductions with more reactive hydride reagents.
-
Screening different solvents may be necessary to find the optimal conditions for your specific reducing agent.
-
Issue 2: Incomplete reaction and presence of unreacted bupropion.
Possible Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the substrate may be inadequate.
-
Decomposition of Reducing Agent: Some hydride reagents can react with protic solvents or atmospheric moisture.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Solutions:
-
Stoichiometry:
-
Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents).
-
Perform a small-scale trial to determine the optimal stoichiometry for your specific conditions.
-
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reducing agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to ensure all the starting material has been consumed before quenching the reaction.
-
Issue 3: Presence of unknown impurities.
Possible Causes:
-
Degradation of Starting Material or Product: Bupropion or dihydrobupropion may be unstable under certain conditions.
-
Side Reactions: The reducing agent may react with other functional groups in the molecule, although this is less common for the reduction of a ketone.
-
Impure Starting Material: The bupropion used as a starting material may contain impurities.
Solutions:
-
Purity of Starting Material:
-
Ensure the purity of the bupropion starting material using a validated analytical method before starting the synthesis.
-
-
Reaction Conditions:
-
Avoid harsh reaction conditions, such as high temperatures or strongly acidic or basic workups, which could lead to degradation.
-
-
Impurity Identification:
-
Use techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of unknown impurities. This will help in determining their origin and developing strategies for their removal or prevention.
-
Data Presentation
| Reducing Agent | Solvent | Temperature (°C) | threo:erythro Ratio | Reference |
| NaBH₄ | Methanol | 0 | ~1:1 | Hypothetical Data |
| NaBH₄ | Methanol | -78 | ~2:1 | Hypothetical Data |
| L-Selectride® | THF | -78 | >10:1 | Hypothetical Data |
| K-Selectride® | THF | -78 | >15:1 | Hypothetical Data |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. The actual diastereomeric ratios will depend on the specific experimental conditions. Researchers should perform their own optimization studies.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Reduction of Bupropion
This protocol provides a starting point for the synthesis of this compound. Optimization of the reducing agent, solvent, and temperature may be required to achieve the desired diastereoselectivity.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), dissolve bupropion hydrochloride in a suitable anhydrous solvent (e.g., THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add a solution of the chosen reducing agent (e.g., L-Selectride® in THF, 1.1 equivalents) to the stirred solution of bupropion hydrochloride via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
-
-
Quenching and Workup:
-
Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product, which is a mixture of threo- and erythro-dihydrobupropion, can be purified by crystallization.
-
A patent describes a method of refluxing the crude product in isopropanol (B130326) followed by crystallization to yield the pure racemic this compound.
-
Protocol 2: Analytical Method for the Quantification of Threo- and Erythro-dihydrobupropion
This method is adapted from a published procedure for the analysis of bupropion and its metabolites in biological samples and can be modified for the analysis of synthesis reaction mixtures.[3][4]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A chiral column, such as a Lux 3µ Cellulose-3 (250 x 4.6 mm), is required for the separation of the diastereomers.[4]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium bicarbonate) is typically employed. The exact gradient program should be optimized for the specific column and instrument.
-
Mass Spectrometry Detection: The analytes are monitored in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for threo- and erythro-dihydrobupropion should be determined by direct infusion of the reference standards.
-
Quantification: A calibration curve is constructed using certified reference standards of threo- and erythro-dihydrobupropion. The concentration of the isomers in the reaction mixture samples is then determined from this calibration curve.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for high erythro byproduct.
References
- 1. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Chiral Stationary Phase Selection for Threo-dihydrobupropion Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the enantioselective separation of threo-dihydrobupropion. This compound is a major active metabolite of bupropion (B1668061), and its stereoisomers may exhibit different pharmacological and toxicological profiles, making their separation and quantification critical.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs, particularly those with cellulose (B213188) and amylose (B160209) backbones, have demonstrated high success rates for the separation of bupropion and its metabolites, including this compound.[2][4] Specifically, a Lux 3µ Cellulose-3 column has been used in a validated method for the simultaneous separation of enantiomers of bupropion, hydroxybupropion (B195616), erythro-dihydrobupropion, and this compound.[4] Other polysaccharide-based columns such as Chiralcel OD-H (cellulose-based) and protein-based columns like α1-acid glycoprotein (B1211001) (AGP) have also been reported for the separation of bupropion and its metabolites.[1][2]
Q2: What are the typical mobile phase compositions for the separation of this compound?
A2: The choice of mobile phase depends on the selected CSP and the desired chromatographic mode (Normal Phase, Reversed Phase, or Polar Organic Mode). For polysaccharide-based columns, reversed-phase conditions are often employed for the analysis of bupropion and its metabolites in biological matrices. A successful method utilized a gradient elution with a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 5mM ammonium (B1175870) bicarbonate with 0.1% ammonium hydroxide).[4] For basic compounds like this compound, the addition of a basic modifier (e.g., diethylamine (B46881), DEA) to the mobile phase in normal phase or polar organic mode can improve peak shape and resolution.[5][6]
Q3: I am observing poor peak shape (tailing) for my this compound enantiomers. What could be the cause and how can I fix it?
A3: Peak tailing for basic analytes like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. To mitigate this, consider the following:
-
Add a basic modifier: Incorporating a small amount of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) into your mobile phase can significantly improve peak symmetry by masking the active silanol sites.
-
Optimize mobile phase pH: In reversed-phase chromatography, adjusting the pH of the aqueous component of the mobile phase can influence the ionization state of the analyte and reduce unwanted interactions. For a basic compound, a higher pH may be beneficial.
-
Column conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive before starting your analysis.
Q4: My resolution between the this compound enantiomers is poor. How can I improve it?
A4: Improving resolution in chiral separations often requires a systematic approach:
-
Optimize mobile phase composition: Small changes in the ratio of organic modifiers (e.g., methanol/acetonitrile) or the concentration of additives can have a significant impact on selectivity.
-
Lower the temperature: Operating the column at a lower temperature (e.g., 10-25°C) can enhance the differences in interaction energy between the enantiomers and the CSP, often leading to better resolution.
-
Reduce the flow rate: Decreasing the flow rate can provide more time for the enantiomers to interact with the stationary phase, which can improve resolution, although it will increase the analysis time.
-
Screen different CSPs: If optimization on your current column is unsuccessful, screening a range of CSPs with different chiral selectors is the most effective strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | Inappropriate CSP. | Screen a variety of CSPs, starting with polysaccharide-based columns (e.g., Lux Cellulose series, Chiralcel OD-H).[2] |
| Sub-optimal mobile phase. | Systematically vary the mobile phase composition (organic modifier ratio, type of alcohol).[5] | |
| Poor peak shape (tailing) | Secondary interactions with residual silanols. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Irreproducible retention times | Insufficient column equilibration. | Increase the column equilibration time, especially after changing the mobile phase. |
| Mobile phase instability. | Prepare fresh mobile phase daily and keep the reservoir sealed to prevent evaporation of volatile components. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Loss of resolution over time | Column contamination. | Flush the column with a strong, compatible solvent. Consider using a guard column. |
| Degradation of the stationary phase. | If flushing does not restore performance, the column may need to be replaced. |
Data Presentation: Comparison of Chiral Stationary Phases
The following tables summarize quantitative data for the chiral separation of bupropion and its metabolites on different CSPs. While specific data for this compound is limited in the literature, the data for bupropion and hydroxybupropion provide a good indication of the potential performance of these columns for this compound.
Table 1: Polysaccharide-Based CSPs
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) | Reference |
| Bupropion & Metabolites | Lux 3µ Cellulose-3 | Gradient: A: MeOH:ACN:5mM NH4HCO3 + 0.1% NH4OH (25:15:60); B: MeOH:ACN:5mM NH4HCO3 + 0.1% NH4OH (60:30:10) | 0.4 | 40 | R-BUP: ~8.5, S-BUP: ~9.2, Threo A: ~10.5, Threo B: ~11.5 | Baseline separation reported | [4] |
| Bupropion | Chiralcel OD-H | Heptane:Ethanol:Dichloromethane (95:3:2) | 0.7 | 15 | Not specified | Not specified | [2] |
Table 2: Protein-Based and Cyclodextrin-Based CSPs
| Analyte | CSP | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) | Reference |
| Bupropion & Hydroxybupropion | α1-acid glycoprotein (AGP) | Gradient: A: 20mM Ammonium Formate (pH 5.7); B: Methanol | 0.22 | Not specified | R-BUP: 4.9, S-BUP: 6.0 | Not specified | [7] |
| Hydroxybupropion | Cyclobond I 2000 | 20mM Ammonium Acetate (pH 3.8) with 3% ACN and 0.5% TEA | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Method 1: Simultaneous Separation of Bupropion and its Metabolites using Lux 3µ Cellulose-3[4]
-
Column: Lux 3µ Cellulose-3 (250 x 4.6 mm)
-
Mobile Phase A: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v)
-
Mobile Phase B: Methanol:Acetonitrile:5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v)
-
Gradient: 100% A for 6 min, linear gradient to 95% A from 6-12 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: MS/MS
Method 2: Separation of Bupropion and Hydroxybupropion using α1-acid glycoprotein (AGP)[7]
-
Column: α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5 µm)
-
Mobile Phase A: 20 mM Formate Buffer, pH 5.7
-
Mobile Phase B: Methanol
-
Gradient: 10% B for 0.5 min, linear gradient to 30% B from 0.5-1.0 min, hold at 30% B until 5 min, linear gradient to 50% B until 8 min, hold at 50% B until 15 min, then re-equilibrate.
-
Flow Rate: 0.22 mL/min
-
Detection: MS/MS
Visualizations
Chiral Method Development and Troubleshooting Workflow
Caption: A workflow for chiral method development and troubleshooting for the separation of this compound enantiomers.
This guide is intended to provide a starting point for the development of a robust method for the chiral separation of this compound. Due to the unique nature of chiral separations, some degree of empirical method development will always be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of enantiomers of bupropion and its metabolites by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
addressing peak tailing and asymmetry in threo-dihydrobupropion chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and asymmetry during the chromatographic analysis of threo-dihydrobupropion.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the analyte's basic amine groups and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can be acidic and interact with the protonated basic analyte, leading to secondary retention mechanisms that cause the peak to tail.
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor. This compound is a basic compound with a predicted pKa of around 9.5. At a mobile phase pH close to its pKa, the analyte will exist in both ionized and non-ionized forms, which can lead to peak broadening or splitting.[3] Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated analyte and thereby improving peak shape.[1] Conversely, a very high pH (e.g., >9) can deprotonate the analyte, which may also reduce interaction with silanols, but care must be taken as high pH can damage conventional silica-based columns.
Q3: What is an acceptable peak asymmetry or tailing factor?
A3: Ideally, a chromatographic peak should be perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, values between 0.9 and 1.2 are generally considered very good. For many applications, a tailing factor up to 1.5 may be acceptable.[1] However, values greater than 2.0 usually indicate a significant problem that requires troubleshooting.
Q4: Can column choice impact peak tailing for this compound?
A4: Absolutely. Using a modern, high-purity silica (B1680970) column that is "end-capped" is highly recommended. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available to interact with basic analytes. For particularly challenging separations of basic compounds, columns with novel bonding technologies, such as those with a charged surface or hybrid silica-polymer particles, can offer superior peak shape.
Q5: Can sample preparation affect peak shape?
A5: Yes. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting or tailing. It is always best to dissolve the sample in the initial mobile phase if possible. Additionally, overloading the column with too much sample can lead to peak asymmetry. If you suspect overloading, try diluting your sample and injecting a smaller volume.
Troubleshooting Guides
Problem: Significant peak tailing observed for this compound.
This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues.
Step 1: Evaluate the Mobile Phase
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust the aqueous portion of the mobile phase to a pH between 3 and 4 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). | Reduced interaction with silanol groups, leading to a more symmetrical peak. |
| Buffer Concentration | If using a buffer, ensure the concentration is sufficient, typically between 10-25 mM. | Increased ionic strength can help mask residual silanol activity. |
| Mobile Phase Additives | Consider adding a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. | TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound. |
Illustrative Data: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 4.0 | 1.2 | Good Symmetry |
| 3.0 | 1.1 | Excellent Symmetry |
Step 2: Assess the HPLC Column
| Issue | Recommended Action | Expected Outcome |
| Column Age/Contamination | If the column is old or has been used with many different sample types, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If this doesn't work, replace the column. | A new or clean column will have fewer active sites and should provide better peak shape. |
| Column Type | If you are not already using one, switch to a high-purity, end-capped C18 or a phenyl-hexyl column. | These columns are specifically designed to minimize secondary interactions with basic compounds. |
Illustrative Data: Impact of Column Type on Peak Asymmetry
| Column Type | Asymmetry Factor (As) |
| Standard C18 (non-end-capped) | 1.9 |
| End-capped C18 | 1.2 |
| Phenyl-Hexyl | 1.1 |
Step 3: Check for System and Method Issues
| Issue | Recommended Action | Expected Outcome |
| Column Overload | Reduce the concentration of the injected sample by a factor of 10 and re-inject. | If peak shape improves, the original sample was overloading the column. |
| Extra-Column Volume | Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.125 mm). | Minimized dead volume will reduce peak broadening and tailing. |
| Injection Solvent | Dissolve the sample in the initial mobile phase. | This will ensure that the peak is not distorted by the injection solvent. |
Detailed Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Improved Peak Shape of this compound
This protocol is adapted from a validated method for the analysis of bupropion (B1668061) and its metabolites and is optimized for good peak shape.
-
HPLC System: A standard HPLC or UHPLC system with a mass spectrometer detector.
-
Column: Acquity BEH phenyl column (or equivalent phenyl-based column).
-
Mobile Phase: Isocratic elution with 42% methanol (B129727) and 58% aqueous ammonia (B1221849) solution (0.06% v/v).[4]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detector: Mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Samples should be dissolved in the mobile phase.
Protocol 2: General RP-HPLC Method with pH Control for this compound
This protocol provides a general approach for achieving good peak shape using pH control.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient can be developed, for example, starting with 20% B and increasing to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 252 nm.[5]
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v).
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Interaction of this compound with residual silanols.
References
managing interferences from other bupropion metabolites in analytical assays
Welcome to the technical support center for analytical assays involving bupropion (B1668061) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the quantification of bupropion and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of bupropion and why are they important in analytical assays?
Bupropion is extensively metabolized in humans into three main active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2][3][4] The primary metabolic route involves the hydroxylation of the tert-butyl group to form hydroxybupropion, a reaction catalyzed by the cytochrome P450 enzyme CYP2B6.[2][4] The other two major metabolites, the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion, are formed through the reduction of the carbonyl group by carbonyl reductases.[2][4] These metabolites are pharmacologically active and can be present in plasma at concentrations equal to or higher than the parent drug, making their accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[2]
Q2: What are the most common analytical methods for quantifying bupropion and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the simultaneous determination of bupropion and its metabolites due to its high sensitivity and selectivity.[1][5][6][7] High-performance liquid chromatography with UV detection (HPLC-UV) has also been used, but it may lack the sensitivity required for detecting low concentrations, especially for the hydrobupropion isomers.[1][8] Immunoassays are generally not suitable for quantitative analysis of bupropion and are prone to cross-reactivity issues.[9][10][11][12]
Q3: Can bupropion or its metabolites interfere with other drug screening assays?
Yes, a significant issue is the cross-reactivity of bupropion and its metabolites with immunoassays for amphetamines.[9][10][11][12] Due to structural similarities, particularly with the aminoketone structure, these compounds can lead to false-positive results in urine drug screens for amphetamines.[10] Studies have shown that bupropion metabolite concentrations greater than 500 ng/mL can trigger false positives in some enzyme-linked immunosorbent assay (ELISA) kits.[9][11] Confirmation by a more specific method like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS is essential to avoid misinterpretation of results.[9][10]
Troubleshooting Guides
LC-MS/MS Assay Issues
Problem 1: Poor chromatographic resolution between threohydrobupropion and erythrohydrobupropion.
-
Possible Cause: These metabolites are diastereomers, making their separation challenging. The choice of chromatographic column and mobile phase is critical.
-
Solution:
-
Column Selection: Utilize a column with high resolving power. A Zorbax SB C8 or a Zorbax Eclipse XDB C18 column has been shown to be effective.[5][6] For stereoselective separation of all enantiomers, an α1-acid glycoprotein (B1211001) column can be used.[13]
-
Mobile Phase Optimization: A common mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[5][6] Fine-tuning the gradient elution program and the pH of the aqueous phase can improve resolution.[13]
-
Flow Rate: A lower flow rate can sometimes enhance separation, although this will increase the run time.
-
Problem 2: Significant matrix effects leading to ion suppression or enhancement.
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer source.
-
Solution:
-
Improve Sample Preparation: While simple protein precipitation is fast, it may not be sufficient to remove all interfering substances.[1] Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[5][6]
-
Use of Isotope-Labeled Internal Standards: Deuterium-labeled internal standards for bupropion and its metabolites (e.g., bupropion-d9, hydroxybupropion-d6) are highly recommended.[1][7][13] These compounds co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Adjust the chromatographic method to separate the analytes from the regions where significant matrix effects are observed. This can be assessed by post-column infusion experiments.[6]
-
Problem 3: Low recovery of analytes during sample preparation.
-
Possible Cause: The chosen extraction method may not be optimal for the physicochemical properties of bupropion and its metabolites.
-
Solution:
-
Optimize LLE: Experiment with different organic solvents. For example, tertiary butyl methyl ether (TBME) has been used effectively.[5] Adjusting the pH of the sample can also improve extraction efficiency.
-
Optimize SPE: Select the appropriate sorbent material for the SPE cartridge. Oasis HLB cartridges have been shown to provide good recovery.[7] Optimize the wash and elution steps by testing different solvent compositions and volumes.
-
Evaluate Protein Precipitation: If using protein precipitation, test different precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) and their ratios to the sample volume.[13]
-
Immunoassay Issues
Problem: False-positive amphetamine screen in a patient known to be taking bupropion.
-
Possible Cause: Cross-reactivity of bupropion and/or its metabolites with the antibodies used in the immunoassay.[10]
-
Solution:
-
Confirmation with a Specific Method: All positive immunoassay results for amphetamines in patients taking bupropion should be considered presumptive and must be confirmed by a more specific method like GC-MS or LC-MS/MS.[9][10]
-
Review Assay Specificity: Laboratory directors and clinicians should be aware of the cross-reactivity profiles of the specific immunoassay kits they use.[9] This information is typically available from the manufacturer.
-
Consider Therapeutic Drug Monitoring Data: If available, plasma concentrations of bupropion and its metabolites can provide context. High concentrations are more likely to cause interference.[9]
-
Data and Protocols
Quantitative Data Summary
Table 1: Typical Plasma Concentrations of Bupropion and its Metabolites
| Compound | Therapeutic Trough Concentration Range (ng/mL) |
| Bupropion | 50 - 100[14][15][16] |
| Hydroxybupropion | 600 - 2000[14][15][16] |
Note: Concentrations can vary significantly based on dosage, formulation (immediate vs. extended-release), and individual patient metabolism.
Table 2: LC-MS/MS Method Parameters for Bupropion and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [5] | [6] | [7] |
| Sample Preparation | Liquid-Liquid Extraction (TBME) | Solid-Phase Extraction | Protein Precipitation & SPE |
| Chromatographic Column | Zorbax SB C8 (100 x 4.6 mm, 3.5 µm) | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Waters Acquity UPLC BEH Phenyl |
| Mobile Phase A | 0.2% Formic Acid | 20 mM Ammonium Acetate | 2 mM Ammonium Formate, pH 4 |
| Mobile Phase B | Methanol | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Internal Standard | Fluoxetine | Venlafaxine | Bupropion-d9, Hydroxybupropion-d6 |
| MRM Transitions (m/z) | |||
| Bupropion | 240.1 -> 184.1 | Not specified | Not specified |
| Hydroxybupropion | 256.0 -> 238.0 | Not specified | Not specified |
Experimental Protocols
Detailed Protocol: LC-MS/MS Analysis of Bupropion and Hydroxybupropion in Human Plasma (Adapted from[5])
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 50 µL of the internal standard working solution (Fluoxetine).
-
Add 200 µL of 0.5 M Na2CO3 and vortex.
-
Add 2500 µL of Tertiary Butyl Methyl Ether (TBME) and vortex for 15 minutes at 2500 rpm.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB C8, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 35:65 (v/v) mixture of 0.2% Formic Acid (Pump A) and Methanol (Pump B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
Run Time: 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bupropion: m/z 240.1 → 184.1
-
Hydroxybupropion: m/z 256.0 → 238.0
-
Fluoxetine (IS): m/z 310.0 → 44.0
-
-
Visualizations
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: General workflow for LC-MS/MS analysis of bupropion.
Caption: Decision tree for troubleshooting common bupropion assay issues.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Crossreactivity of bupropion metabolite with enzyme-linked immunosorbent assays designed to detect amphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency of False Positive Amphetamine Screens due to Bupropion Using the Syva Emit II Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. childrensmn.org [childrensmn.org]
impact of pH on the extraction efficiency of threo-dihydrobupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of threo-dihydrobupropion.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter influencing the liquid-liquid extraction (LLE) efficiency of this compound?
The most critical parameter is the pH of the aqueous sample. This compound is a basic compound, and its ionization state, which is dictated by the pH, determines its solubility in aqueous versus organic phases.
Q2: What is the pKa of this compound and how does it inform the extraction pH?
The predicted pKa of this compound is approximately 13.67. According to the pH-partition hypothesis, for efficient extraction of a basic compound from an aqueous solution into an organic solvent, the pH of the aqueous phase should be adjusted to at least two units above the pKa. This ensures the compound is predominantly in its neutral, more nonpolar form, which is more soluble in the organic solvent.
Q3: What is the theoretically optimal pH for extracting this compound?
Based on its predicted pKa of 13.67, the theoretically optimal pH for extraction would be approximately 15.67 or higher. However, working with such a highly alkaline solution can be hazardous and may cause degradation of the analyte. Therefore, a compromise is often necessary, aiming for the highest practical and safe pH.
Q4: I saw a protocol that uses a lower pH for the analysis of this compound. Why is that?
Some analytical methods may report a pH that is not optimized for extraction but rather for the subsequent analytical step, such as HPLC, where a specific pH for the mobile phase is required for optimal separation.[1] It is also possible that even with a lower-than-optimal pH, the extraction efficiency is sufficient to meet the sensitivity requirements of the analytical instrument.[1] For instance, an extraction efficiency of ≥70% has been reported in a method where the mobile phase was at pH 8.5.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low extraction recovery of this compound | The pH of the aqueous sample is too low. | Increase the pH of the aqueous sample. A good starting point is pH 11-12. For optimization, a pH range should be tested. |
| The organic solvent is not suitable. | This compound has moderate solubility in organic solvents.[2] Consider using a more polar solvent or a mixture of solvents. Common solvents for LLE of similar compounds include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate. | |
| Insufficient mixing of aqueous and organic phases. | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to facilitate the transfer of the analyte from the aqueous to the organic phase. | |
| The volume ratio of organic to aqueous phase is too low. | Increase the volume of the organic solvent. A ratio of 5:1 or higher (organic:aqueous) is a good starting point. | |
| Emulsion formation at the interface | High concentration of proteins or other macromolecules in the sample (e.g., plasma). | Add a salting-out agent (e.g., sodium chloride, ammonium (B1175870) sulfate) to the aqueous phase to increase its polarity and disrupt the emulsion. Centrifugation can also help to break the emulsion. |
| Vigorous shaking. | Use a gentler mixing method, such as gentle inversions of the extraction tube. | |
| Analyte degradation | The pH is too high, or the sample is exposed to high pH for an extended period. | While a high pH is needed for extraction, prolonged exposure can lead to degradation of some compounds. Minimize the time the sample is at a high pH before extraction. Bupropion (B1668061) itself is known to be unstable at high pH.[3] |
| Temperature is too high. | Perform the extraction at room temperature or on ice to minimize degradation. |
Data Presentation
| pH | % Non-ionized (Theoretical) | Expected Extraction Efficiency |
| 10.67 | 0.1% | Very Low |
| 11.67 | 1% | Low |
| 12.67 | 9.1% | Moderate |
| 13.67 | 50% | Good |
| 14.67 | 90.9% | High |
| 15.67 | 99% | Very High (Theoretically Optimal) |
Note: This is a theoretical representation. Actual extraction efficiency will also depend on the choice of organic solvent, phase ratio, mixing, and temperature.
Experimental Protocols
Protocol for Optimizing pH in Liquid-Liquid Extraction of this compound
This protocol outlines a general procedure to determine the optimal pH for the extraction of this compound from an aqueous sample (e.g., plasma, urine).
1. Materials:
-
This compound standard
-
Aqueous sample matrix (e.g., blank plasma)
-
Organic extraction solvent (e.g., methyl tert-butyl ether)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., LC-MS/MS)
2. Procedure:
-
Spike a known concentration of this compound into several aliquots of the aqueous sample matrix.
-
Prepare a series of aqueous samples with varying pH values (e.g., pH 9, 10, 11, 12, 13). Adjust the pH using 0.1 M HCl or 0.1 M NaOH.
-
To each pH-adjusted sample, add the organic extraction solvent in a defined ratio (e.g., 5:1 v/v organic:aqueous).
-
Vortex each sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method.
-
Analyze the samples using a validated analytical method to quantify the amount of this compound extracted at each pH.
-
Calculate the extraction efficiency for each pH by comparing the amount recovered to the initial amount spiked.
-
Plot the extraction efficiency against pH to determine the optimal pH for your experimental conditions.
Visualizations
References
Technical Support Center: Sensitive Detection of Threo-dihydrobupropion by Mass Spectrometry
Welcome to the technical support center for the analysis of threo-dihydrobupropion and its related metabolites using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and reliable detection.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatographic peaks for this compound are tailing or fronting. What are the possible causes and solutions?
Answer:
Poor peak shape can be attributed to several factors related to the column, mobile phase, or injection solvent.
-
Column Overload: Injecting too much analyte can lead to peak fronting.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Secondary Interactions: Analyte interaction with active sites on the stationary phase, such as residual silanols, can cause peak tailing.[1]
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. The optimal pH for the chromatographic resolution of bupropion (B1668061) and its metabolites is reported to be between 4.8 and 5.1.[2] Consider using a column with end-capping or a different stationary phase chemistry.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1][3]
-
Solution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. A predominantly aqueous injectate is often preferable.[2]
-
-
Column Contamination or Void: A buildup of contaminants on the column frit or the formation of a void at the column inlet can lead to split or tailing peaks for all analytes.[3]
Issue 2: Low Signal Intensity or No Signal
Question: I am observing a very low signal or no signal at all for this compound. What should I check?
Answer:
Low or no signal can stem from issues with the sample preparation, LC system, or the mass spectrometer itself.
-
Sample Preparation and Stability: Bupropion is known to be chemically unstable and can racemize at neutral pH.[2]
-
Mass Spectrometer Parameters: Incorrect mass spectrometer settings are a common cause of poor signal.
-
Solution: Verify that the correct Multiple Reaction Monitoring (MRM) transitions are being monitored. Optimize source parameters such as ion spray voltage, source temperature, and gas pressures.[2][6] Compound-specific parameters like declustering potential, entrance potential, and collision energy must be optimized for your specific instrument.[2][7]
-
-
LC System Issues: Problems with the liquid chromatography system can prevent the analyte from reaching the mass spectrometer.
Issue 3: High Background Noise or Matrix Effects
Question: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. How can I address this?
Answer:
High background and matrix effects are common when analyzing complex biological samples like plasma.
-
Sample Cleanup: Inadequate sample cleanup is a primary cause of matrix effects.[9]
-
Solution: Employ a more rigorous sample preparation method. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[2][6][9] For plasma samples, protein precipitation with trichloroacetic acid or LLE with tertiary butyl methyl ether (TBME) have been shown to be effective.[2][5]
-
-
Chromatographic Separation: Insufficient separation of this compound from co-eluting matrix components can lead to ion suppression.
-
Solution: Optimize the chromatographic gradient to better resolve the analyte from the matrix. Ensure the choice of column provides adequate retention and selectivity. A stereoselective column, such as an α1-acid glycoprotein (B1211001) column, may be necessary to separate enantiomers and improve specificity.[2]
-
-
Internal Standard: The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects.
-
Solution: Use a deuterated internal standard for this compound (e.g., threohydrobupropion-d9) to compensate for variations in sample preparation and ionization efficiency.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
A1: The most sensitive mass transitions for this compound can vary slightly between instruments. However, a commonly used transition in positive electrospray ionization (ESI+) mode is m/z 241.9 → 116.0.[6] It is always recommended to perform a compound optimization or tuning experiment on your specific mass spectrometer to determine the most abundant precursor and product ions.[7]
Q2: How can I improve the ionization efficiency of this compound?
A2: The ionization efficiency of basic compounds like this compound in positive ESI is highly dependent on the mobile phase pH.[10] Adding a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to lower the pH can significantly improve protonation and thus the signal intensity.[2][11] The use of a Turbo Ion Spray source and optimizing parameters like ion spray voltage and source temperature can also enhance ionization.[2]
Q3: What type of sample preparation is recommended for plasma samples?
A3: Several methods have been successfully employed for the extraction of this compound from plasma. The choice depends on the required sensitivity and throughput.
-
Protein Precipitation: This is a simple and high-throughput method. Precipitation with 20% trichloroacetic acid is effective and helps to stabilize the analyte.[2]
-
Liquid-Liquid Extraction (LLE): LLE using solvents like tertiary butyl methyl ether (TBME) can provide a cleaner extract than protein precipitation.[5]
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup, leading to reduced matrix effects.[12]
Q4: Is a stereoselective method necessary for the analysis of this compound?
A4: Yes, a stereoselective method is highly recommended. This compound has chiral centers, and its enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles.[6][13] To accurately quantify the individual enantiomers, a chiral column, such as a Lux 3µ Cellulose-3 or an α1-acid glycoprotein column, is required.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound and related compounds, compiled from various validated methods.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | MRM Transition (m/z) | Declustering Potential (V) | Collision Energy (V) | Reference |
| Bupropion | 240.2 > 184.1 | 31 | 15 | [2] |
| Hydroxybupropion | 256.2 > 238.2 | 36 | 17 | [2] |
| Erythrohydrobupropion | 241.9 > 116.0 | - | - | [6] |
| This compound | 241.9 > 116.0 | - | - | [6] |
| Bupropion-d9 (IS) | 249.2 > 185.0 | 36 | 17 | [2] |
Note: Declustering potential and collision energy are instrument-dependent and should be optimized.
Table 2: Typical LC-MS/MS Method Performance
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Bupropion | 0.5 | >60 | [2][5] |
| Hydroxybupropion | 2 | >60 | [2][5] |
| Erythrohydrobupropion | 1 | ≥70 | [2][6] |
| This compound | 1 | ≥70 | [2][6] |
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from a high-throughput stereoselective LC-MS/MS assay.[2]
-
Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature and vortex.
-
Transfer 200 µL of plasma to a 1.0 mL 96-well deep well plate.
-
Add 10 µL of internal standard solution (containing deuterated analogs of bupropion and its metabolites).
-
Add 40 µL of 20% aqueous trichloroacetic acid to each well.
-
Shake the plate for 5 minutes.
-
Centrifuge the plate at 6,100 g at 4°C for 15 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate containing 10 µL of 3M aqueous ammonium formate solution (pH 6.9).
-
The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: Chromatographic and Mass Spectrometric Conditions
This is a representative method for the stereoselective separation and detection of bupropion and its metabolites.[2]
-
LC System: Agilent 1290 series HPLC or equivalent.
-
Column: α1-acid glycoprotein chiral column.
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.22 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1 min: Linear gradient to 20% B
-
1-5 min: Hold at 20% B
-
5-8 min: Linear gradient to 50% B
-
8-12 min: Re-equilibrate at 10% B
-
-
Column Temperature: Ambient.
-
Autosampler Temperature: 4°C.
-
Mass Spectrometer: AB Sciex 3200, 4000 QTRAP, or 6500 QTRAP.
-
Ion Source: Turbo Spray Ion Source in positive mode (ESI+).
-
Ion Spray Voltage: 5000 V.
-
Source Temperature: 650°C.
-
Gas 1: 40 psig.
-
Gas 2: 40 psig.
-
Curtain Gas: 30 psig.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. ajrconline.org [ajrconline.org]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 11. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Troubleshooting Low Recovery of Threo-dihydrobupropion
Welcome to the technical support center for troubleshooting issues related to the sample preparation of threo-dihydrobupropion. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common causes of low analyte recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes for low recovery of this compound during sample preparation?
A1: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical as it affects the ionization state of this compound, which is a secondary amine.
-
Inappropriate Solvent Selection: The choice of solvents for extraction, washing, and elution in both Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) is crucial. Solvents that are too weak may not efficiently extract the analyte, while overly strong wash solvents can lead to premature elution.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) such as proteins, salts, and lipids can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[2]
-
Analyte Instability: this compound, like its parent compound bupropion (B1668061), can be susceptible to degradation depending on temperature and pH.[3] Bupropion has shown pH-dependent degradation in plasma.[3]
-
Improper SPE Sorbent Selection and Technique: Using an incorrect sorbent type or failing to properly condition and equilibrate the SPE cartridge can lead to poor retention and subsequent loss of the analyte.[4]
-
Procedural Errors: Inaccurate pipetting, incomplete phase separation in LLE, or allowing the SPE cartridge to dry out can all contribute to significant analyte loss.[5]
Q2: How does pH affect the extraction efficiency of this compound?
A2: this compound is a basic compound. The pH of the sample and wash solutions should be optimized to ensure the analyte is in a neutral, less water-soluble state to effectively bind to a reversed-phase SPE sorbent. Conversely, the elution solvent should be acidic to ionize the analyte and facilitate its release from the sorbent. For LLE, adjusting the aqueous phase to a basic pH will neutralize the amine, making it more soluble in an organic extraction solvent.
Q3: I am using Solid Phase Extraction (SPE) and experiencing low recovery. What should I check first?
A3: When troubleshooting low recovery with SPE, it is important to systematically evaluate each step of the process. Here are the key aspects to investigate:
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) for this compound. Mixed-mode cation exchange (MCX) sorbents can be effective for basic compounds.[6]
-
Conditioning and Equilibration: Verify that the cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in composition to your sample.[7] Inadequate conditioning can lead to poor analyte retention.[5]
-
Sample Loading: The flow rate during sample loading should be slow and steady to allow for adequate interaction between the analyte and the sorbent.[4] Also, ensure the organic content of your sample is low enough to permit binding to a reversed-phase sorbent.
-
Washing Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common issue is the premature elution of the analyte during this step.[1]
-
Elution Step: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For basic compounds like this compound on a reversed-phase sorbent, elution is often improved by using an acidified organic solvent.
-
Drying of the Cartridge: For non-polymeric reversed-phase sorbents, it is crucial to prevent the sorbent bed from drying out between the conditioning/equilibration and sample loading steps.[5]
Q4: Can the stability of this compound in the collected samples be a reason for low recovery?
A4: Yes, analyte stability is a critical factor. While the direct stability of this compound is not as extensively documented as its parent compound, bupropion's stability is known to be pH and temperature-dependent.[3] It is reasonable to assume that its metabolites may have similar sensitivities. Samples should be stored at low temperatures (e.g., -80°C) and processed promptly after thawing.[8] Freeze-thaw cycles should also be minimized.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Analyte Loss in SPE
If you are experiencing low recovery with Solid Phase Extraction, this guide will help you pinpoint the problematic step. It is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.
Troubleshooting Workflow for SPE
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Threo-dihydrobupropion Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of behavioral experiments involving threo-dihydrobupropion. Given that this compound is a primary active metabolite of bupropion (B1668061), much of the guidance is based on the behavioral pharmacology of the parent compound and general principles of robust preclinical research.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to variability and lack of reproducibility.
| Problem | Potential Cause | Recommended Solution |
| High variability in locomotor activity data between subjects. | Inconsistent Handling: Differences in how animals are handled by the experimenter can significantly impact their stress levels and activity.[3][4] Environmental Factors: Variations in lighting, noise, or odors in the testing room can affect rodent behavior.[3][5][6] Time of Day: Rodents are nocturnal, and their activity levels fluctuate based on their circadian rhythm.[3] | Standardize Handling: Develop and adhere to a strict handling protocol. Ensure all experimenters handle the animals in the same gentle and consistent manner.[4] Control Environment: Maintain consistent lighting levels (e.g., using a lux meter), use a white noise machine to mask external sounds, and avoid strong scents.[3][5] Consistent Testing Time: Conduct all behavioral tests at the same time of day to minimize circadian effects.[3] |
| Inconsistent results in the Elevated Plus Maze (EPM) across different experimental days. | Prior Testing Experience: Previous exposure to the EPM or other stressful tests can alter anxiety-like behavior in subsequent tests.[5][7] Experimenter Presence: The presence and even the gender of the experimenter can influence anxiety levels in rodents.[5][8] Cleaning Procedures: Inadequate cleaning of the maze between trials can leave olfactory cues that affect the behavior of subsequent animals.[9] | Naïve Animals for Each Test: Use experimentally naïve animals for each behavioral test whenever possible. If a test battery is necessary, ensure a sufficient washout period between tests and consider the order of testing.[5][8] Minimize Experimenter Presence: Whenever possible, use automated video tracking systems and leave the room during the test. If presence is unavoidable, keep it consistent.[10][11] Thorough Cleaning: Clean the maze thoroughly between each animal with an appropriate solution (e.g., 70% ethanol) to remove any scent trails.[10][12] |
| This compound does not produce the expected antidepressant-like effect in the Forced Swim Test (FST). | Incorrect Dosage: The dose of this compound may be too low or too high. While specific data for the metabolite is scarce, its parent compound, bupropion, shows a dose-dependent effect.[13][14] Strain Differences: Different mouse or rat strains can exhibit varying baseline levels of immobility and respond differently to antidepressants.[15] Water Temperature: The temperature of the water in the FST can affect the animal's activity level.[16][17] | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose of this compound for your specific animal strain and experimental conditions. Strain Selection: Choose a strain known to be responsive in the FST and report the specific strain used in all publications.[8] Maintain Consistent Water Temperature: Keep the water temperature within a consistent range (typically 23-25°C for mice).[15][16] |
| Observed behavioral effects are not consistent with dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. | Metabolite Activity: this compound is one of several active metabolites of bupropion, and the overall behavioral effect is a composite of the parent drug and its metabolites.[12][18] It has been reported to have about 20% of the activity of bupropion in mice.[18] Nicotinic Receptor Antagonism: Bupropion and its metabolites also act as noncompetitive antagonists of nicotinic acetylcholine (B1216132) receptors, which can influence behavior independently of their effects on dopamine and norepinephrine.[2][19] | Consider the Full Pharmacological Profile: When interpreting results, consider the combined effects of all active metabolites and their different potencies at various targets. Investigate Nicotinic Mechanisms: If results are unexpected, consider designing experiments to investigate the contribution of nicotinic acetylcholine receptor antagonism to the observed behaviors.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a major active metabolite of bupropion, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10][18] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the synaptic concentrations of these neurotransmitters.[5][20] Additionally, it functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][19]
Q2: How can I minimize variability in my behavioral experiments?
A2: Minimizing variability is crucial for reproducibility. Key strategies include:
-
Standardization: Standardize as many aspects of your experiment as possible, including animal strain, age, and sex; housing conditions; handling procedures; and testing protocols.[21]
-
Blinding: The experimenter should be blind to the experimental groups to avoid unconscious bias in handling and scoring.[9]
-
Randomization: Randomly assign animals to treatment groups to prevent systematic differences between groups.
-
Control for Environmental Factors: Maintain a consistent and controlled testing environment (lighting, sound, temperature).[3][5][6]
Q3: What are the most common behavioral tests to assess the effects of this compound?
A3: Based on the known effects of its parent compound bupropion, the following tests are relevant:
-
Locomotor Activity: To assess stimulant or sedative effects. Bupropion has been shown to increase locomotor activity in a dose-dependent manner.[15][22]
-
Elevated Plus Maze (EPM): To evaluate anxiety-like behavior.[11][23] Bupropion's effects in the EPM can be complex and may be influenced by its locomotor-stimulating properties.[23]
-
Forced Swim Test (FST): To screen for antidepressant-like activity.[14][24] Bupropion reduces immobility time in the FST, an effect linked to its action on the dopamine system.[6][14]
Q4: Are there any known sex differences in the behavioral response to this compound?
A4: While specific data for this compound is limited, preclinical research in general has shown that sex can be a significant variable in behavioral outcomes. It is recommended to either use both sexes and analyze the data for sex differences or to use a single sex and explicitly state this in the methodology.[25]
Q5: How should I prepare and administer this compound?
A5: this compound should be dissolved in a suitable vehicle (e.g., saline). The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing should be kept consistent across all animals. A pilot study to determine the optimal administration protocol is recommended.
Experimental Protocols
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[23]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[10]
-
Procedure: Place the mouse in the center of the maze facing an open arm and allow it to explore freely for 5 minutes.[11]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[10]
-
Cleaning: Thoroughly clean the maze with 10% isopropyl alcohol or a similar solution between each trial.[12]
Data Analysis:
-
Percentage of time spent in open arms = (Time in open arms / Total time in all arms) x 100
-
Percentage of open arm entries = (Entries into open arms / Total entries into all arms) x 100
-
Total arm entries (as a measure of locomotor activity).
An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[26]
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior (swimming, climbing) and become immobile when placed in an inescapable, stressful situation. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.[24]
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[15][16]
-
Procedure: Gently place the mouse into the water for a 6-minute session.[27]
-
Data Collection: Record the entire session. Scoring is typically done during the last 4 minutes of the test, measuring the duration of immobility (floating with only minor movements to keep the head above water).[27]
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage.[16]
Data Analysis:
-
Duration of immobility (in seconds).
-
Latency to first immobility (in seconds).
A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[14][28]
Quantitative Data Summary
The following tables summarize representative data for the parent compound, bupropion , in common behavioral tests. This data can serve as a reference for designing experiments with this compound, keeping in mind its relative potency.
Table 1: Effects of Bupropion on Locomotor Activity in Mice
| Treatment (mg/kg, i.p.) | Locomotor Activity (Mean Counts ± SEM) |
| Vehicle | 1500 ± 200 |
| Bupropion (10) | 2500 ± 300 |
| Bupropion (20) | 4000 ± 450 |
| Bupropion (40) | 5500 ± 500* |
| Note: Data are hypothetical and illustrative of a dose-dependent increase in locomotor activity as reported in the literature.[15][22] |
Table 2: Effects of Bupropion in the Mouse Forced Swim Test
| Treatment (mg/kg, i.p.) | Immobility Time (seconds ± SEM) |
| Vehicle | 180 ± 15 |
| Bupropion (10) | 120 ± 12 |
| Bupropion (20) | 90 ± 10 |
| Bupropion (40) | 75 ± 8* |
| Note: Data are hypothetical and illustrative of a dose-dependent decrease in immobility time as reported in the literature.[13][14] |
Visualizations
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a preclinical behavioral experiment.
This compound Mechanism of Action
Caption: Simplified signaling pathway for this compound.
References
- 1. Interaction of Bupropion with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Prospective controlled studies of the behavioral and biological effects of exogenous corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats | Semantic Scholar [semanticscholar.org]
- 7. Trial 2 in the elevated plus-maze: a different form of fear? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 9. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Energizing effects of bupropion on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bupropion differentially alters the aversive, locomotor and rewarding properties of nicotine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 17. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats [ouci.dntb.gov.ua]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. scholars.okstate.edu [scholars.okstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of acute administration of bupropion on behavior in the elevated plus-maze test by NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Behavioral Pharmacology | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 25. researchgate.net [researchgate.net]
- 26. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Is co-administration of bupropion with SSRIs and SNRIs in forced swimming test in mice, predictive of efficacy in resistant depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
calibration curve issues in the quantification of threo-dihydrobupropion
Welcome to the technical support center for the quantification of threo-dihydrobupropion. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses specific issues related to the calibration curve in the quantification of this compound.
Question 1: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the potential causes and solutions?
Answer:
A low correlation coefficient indicates that the relationship between the concentration and the instrument response is not linear. Several factors can contribute to this issue:
-
Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions are a common source of non-linearity.
-
Solution: Prepare fresh calibration standards, paying close attention to pipetting techniques. Use calibrated pipettes and high-purity solvents. It is recommended to prepare working standard solutions from stock solutions daily.[1]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress or enhance the ionization of this compound, leading to inconsistent responses across the calibration range.[2][3]
-
Solution: Employ a stable isotope-labeled internal standard (e.g., this compound-d9) to compensate for matrix effects.[4] Alternatively, optimize the sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering substances.[5] Diluting the sample extract can also mitigate matrix effects.[3]
-
-
Improper Integration: Incorrect peak integration can introduce significant variability.
-
Solution: Manually review the integration of each calibrator peak to ensure consistency. Adjust integration parameters if necessary to accurately capture the peak area.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the point of saturation. If saturation is observed, the calibration range should be narrowed to the linear portion.
-
Question 2: I'm observing high variability (%CV > 15%) in my quality control (QC) samples, especially at the lower limit of quantification (LLOQ). What should I investigate?
Answer:
High variability in QC samples, particularly at the LLOQ, suggests issues with precision and accuracy. Here are the key areas to troubleshoot:
-
Sample Preparation Inconsistency: Variability in extraction recovery can lead to inconsistent results.
-
Chromatographic Issues: Poor peak shape or shifting retention times can affect the precision of quantification.
-
Instrument Sensitivity: The instrument may not have sufficient sensitivity to reliably detect the analyte at the LLOQ.
Question 3: My calibration curve is consistently linear, but the back-calculated concentrations of my calibrators are inaccurate (bias > 15%). What could be the problem?
Answer:
This issue points towards a systematic error in the assay.
-
Incorrect Internal Standard Concentration: If the concentration of the internal standard is incorrect, it will introduce a consistent bias in the calculated concentrations of the analyte.
-
Solution: Verify the concentration of the internal standard stock and working solutions. Prepare fresh solutions if there is any doubt.
-
-
Interference with Analyte or Internal Standard: An interfering peak co-eluting with either the analyte or the internal standard can lead to a consistent over- or underestimation.
-
Solution: Review the chromatograms of blank matrix samples to check for endogenous interferences at the retention times of this compound and its internal standard. If interference is present, the chromatography must be optimized to achieve separation.
-
-
Stability Issues: Degradation of this compound in the matrix or during sample processing can lead to lower than expected concentrations.
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound based on validated LC-MS/MS methods.
Table 1: Calibration Curve and LLOQ Data
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 0.15 - 150 | 0.15 |
| (1S,2S)-threohydrobupropion | 0.5 - 1000 | 1 |
| (1R,2R)-threohydrobupropion | 0.5 - 1000 | 1 |
| threo-hydrobupropion | 2 - 500 | 2 |
Data compiled from multiple sources.[1][4][5]
Table 2: Precision and Accuracy Data
| Analyte | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound enantiomers | 3.4 - 15.4 | 80.6 - 97.8 | 6.1 - 19.9 | 88.5 - 99.9 |
| threohydrobupropion enantiomers | < 12 | Within 12% of nominal | < 12 | Within 12% of nominal |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Method 1: Stereoselective LC-MS/MS Quantification of Bupropion (B1668061) and its Metabolites in Human Plasma
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (Acetaminophen).
-
Perform liquid-liquid extraction to extract all analytes.[1]
-
-
Chromatographic Conditions:
-
Column: Lux 3µ Cellulose-3 250×4.6 mm.[1]
-
Mobile Phase: Gradient elution with methanol (B129727), acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[1]
-
Flow Rate: 400 µL/min.[1]
-
-
Mass Spectrometry Conditions:
Method 2: High-Throughput Stereoselective LC-MS/MS Assay in Human Plasma
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: α1-acid glycoprotein (B1211001) column.[6]
-
Mobile Phase: 20 mM aqueous ammonium formate, pH 5.0 (A) and methanol (B).[4]
-
Flow Rate: 0.22 mL/min.[4]
-
-
Mass Spectrometry Conditions:
Visualizations
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of the pharmacological potency of threo-dihydrobupropion and hydroxybupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological potency of two major active metabolites of bupropion (B1668061): threo-dihydrobupropion and hydroxybupropion (B195616). The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their interactions with key molecular targets, supported by experimental data.
Introduction
Bupropion, an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, hydroxybupropion and this compound are found in significant concentrations in the plasma and are believed to contribute substantially to the overall therapeutic effects of the parent drug.[1][2] Understanding the distinct pharmacological profiles of these metabolites is crucial for a complete comprehension of bupropion's mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide focuses on a direct comparison of the pharmacological potency of this compound and hydroxybupropion at their primary molecular targets: the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Comparative Pharmacological Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and hydroxybupropion at key neurotransmitter transporters and receptors. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
| Compound | Target | Parameter | Value (nM) | Species/System | Reference |
| This compound | Norepinephrine Transporter (NET) | IC50 | 16,000 | Rat | [3] |
| Dopamine Transporter (DAT) | IC50 | 47,000 | Rat | [3] | |
| Serotonin Transporter (SERT) | IC50 | 67,000 | Rat | [3] | |
| Nicotinic Acetylcholine Receptor (α3β4) | IC50 | 14,000 | - | [3] | |
| Hydroxybupropion (racemic) | Norepinephrine Transporter (NET) | IC50 | 1,700 | - | [3] |
| Dopamine Transporter (DAT) | IC50 | >10,000 | - | [3] | |
| (2S,3S)-Hydroxybupropion | Norepinephrine Transporter (NET) | IC50 | 520 | - | [3] |
| Dopamine Transporter (DAT) | IC50 | >10,000 | - | [3] | |
| Nicotinic Acetylcholine Receptor (α4β2) | IC50 | 3,300 | Human | [3] |
Key Observations:
-
Norepinephrine Transporter (NET) Inhibition: Hydroxybupropion is a significantly more potent inhibitor of NET than this compound. Notably, the (2S,3S)-enantiomer of hydroxybupropion exhibits the highest potency for NET inhibition.
-
Dopamine Transporter (DAT) Inhibition: Both metabolites are weak inhibitors of DAT, with hydroxybupropion being particularly weak.
-
Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Both metabolites demonstrate antagonist activity at nAChRs, which is a known characteristic of bupropion and is thought to contribute to its efficacy in smoking cessation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used to determine pharmacological potency, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways affected by bupropion metabolites.
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Showdown: Bupropion vs. Threo-dihydrobupropion in Preclinical Models
An objective comparison of the in vivo efficacy of the antidepressant bupropion (B1668061) and its major active metabolite, threo-dihydrobupropion, reveals distinct potency profiles in established animal models of antidepressant activity. While bupropion demonstrates greater potency, its metabolite, this compound, which circulates at significantly higher concentrations in the body, still exhibits notable pharmacological activity, contributing to the overall therapeutic effect of the parent drug.
This guide provides a comprehensive analysis of the available preclinical data, presenting a head-to-head comparison of bupropion and this compound's efficacy. Detailed experimental protocols for the key assays are provided to allow for critical evaluation and replication of the findings.
Comparative Efficacy in Antidepressant Screening Models
The primary in vivo evidence for the comparative efficacy of bupropion and this compound comes from widely used antidepressant screening assays in mice: the tetrabenazine-induced ptosis test and the forced swim test. These models are sensitive to drugs that modulate catecholamine neurotransmission, a key mechanism of action for bupropion and its metabolites.
| Compound | Animal Model | Potency Relative to Bupropion | Reference |
| This compound | Mouse Tetrabenazine-Induced Ptosis Test | ~20% | [1] |
| erythro-dihydrobupropion | Mouse Tetrabenazine-Induced Ptosis Test | ~20% | [1] |
| hydroxybupropion | Mouse Tetrabenazine-Induced Ptosis Test | ~50% | [1] |
| (2S,3S)-hydroxybupropion | Mouse Forced Swim Test | More potent than (2R,3R)-hydroxybupropion | [2] |
Note: Direct quantitative comparison data (e.g., ED50 values) for bupropion versus this compound in the forced swim test from the cited literature were not available in the public domain.
Mechanism of Action: A Shared Pathway
Both bupropion and this compound exert their effects primarily through the inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake in the central nervous system. This action increases the synaptic availability of these key neurotransmitters, which are critically involved in mood regulation, motivation, and reward.
Experimental Protocols
Tetrabenazine-Induced Ptosis Antagonism in Mice
This model is a classic screening test for potential antidepressant drugs, particularly those acting on catecholaminergic systems. Tetrabenazine (B1681281) depletes central monoamine stores, leading to a state of sedation and ptosis (eyelid drooping). The ability of a compound to reverse this ptosis is indicative of its ability to enhance norepinephrine and/or dopamine signaling.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Swiss-Webster mice are commonly used. They are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water.
-
Drug Administration: Test compounds (bupropion, this compound) or vehicle are administered intraperitoneally (i.p.).
-
Tetrabenazine Challenge: Thirty minutes after the administration of the test compound, tetrabenazine is administered i.p. to induce ptosis.
-
Ptosis Scoring: Ptosis is scored at various time points (e.g., 30, 60, 90, and 120 minutes) after tetrabenazine administration. A common scoring system is:
-
0: Eyes fully open
-
1: Eyes 1/4 closed
-
2: Eyes 1/2 closed
-
3: Eyes 3/4 closed
-
4: Eyes fully closed
-
-
Data Analysis: The dose of the test compound that produces a 50% reversal of the maximum possible ptosis score (ED50) is calculated to determine potency.
Forced Swim Test in Mice
The forced swim test is another widely used behavioral despair model for screening antidepressant drugs. When placed in an inescapable cylinder of water, mice will initially struggle but eventually adopt an immobile posture. Antidepressant treatment reduces the duration of immobility.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male ICR mice are frequently used. They are housed under standard laboratory conditions.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Drug Administration: Test compounds or vehicle are administered i.p. at a set time (e.g., 30 or 60 minutes) before the test.
-
Test Procedure: Each mouse is placed individually into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) is scored, usually during the last 4 minutes of the 6-minute session.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
The in vivo data from preclinical models indicate that while this compound is less potent than its parent compound, bupropion, it retains significant antidepressant-like activity. Given that this compound is a major metabolite and circulates at higher concentrations than bupropion itself, its contribution to the overall therapeutic efficacy of bupropion is substantial. This head-to-head comparison underscores the importance of considering the pharmacological activity of metabolites in drug development and clinical practice. Future in vivo studies directly comparing a wider range of doses and utilizing other behavioral and neurochemical endpoints would further elucidate the distinct and overlapping efficacy profiles of these two compounds.
References
Navigating the Path to Personalized Depression Treatment: Validating Threo-dihydrobupropion as a Predictive Biomarker for Bupropion Response
For Immediate Release
In the quest for precision medicine in psychiatry, identifying reliable biomarkers to predict antidepressant response is a paramount goal. Bupropion (B1668061), a widely prescribed antidepressant, exhibits significant inter-individual variability in its efficacy. This has spurred research into biomarkers that could guide its use, with a focus on its major metabolites. This guide provides a comprehensive comparison of threo-dihydrobupropion as a potential predictive biomarker for bupropion response, alongside other emerging alternatives, supported by available experimental data.
The Promise and Challenge of Bupropion Metabolites
Bupropion undergoes extensive metabolism in the body, producing several active metabolites, including hydroxybupropion (B195616), this compound, and erythrohydrobupropion. These metabolites circulate in the plasma at concentrations often exceeding that of the parent drug and are believed to contribute significantly to both the therapeutic effects and side effects of bupropion.[1][2][3]
This compound, in particular, is a major metabolite with substantial plasma exposure.[4] This has led to the hypothesis that its concentration could serve as a predictive biomarker for clinical response to bupropion treatment. However, the existing evidence presents a complex and somewhat contradictory picture.
This compound as a Predictive Biomarker: A Tale of Two Studies
The potential of this compound as a predictive biomarker for bupropion response has been investigated in limited clinical studies, with divergent findings.
An exploratory study in a pediatric population with major depression suggested a positive correlation between the plasma levels of bupropion and its metabolites, including this compound, and antidepressant response. The study found that responders to bupropion treatment had significantly higher mean area under the concentration curves (AUC) for this compound compared to non-responders.
Conversely, an older study conducted in adults with depression reported that higher plasma concentrations of bupropion metabolites, including threohydrobupropion, were associated with a poor clinical outcome.[1] This study observed that non-responders had higher levels of these metabolites.
This discrepancy highlights the need for further well-controlled clinical trials in adult populations to clarify the relationship between this compound concentrations and bupropion efficacy. The differing results could be attributed to a variety of factors, including age-related differences in metabolism, study design, and the analytical methods used.
Comparative Analysis of Potential Predictive Biomarkers
Beyond this compound, other avenues are being explored to predict bupropion response. Pharmacogenetic markers, particularly variations in the Cytochrome P450 2B6 (CYP2B6) gene, have garnered significant attention.
| Biomarker | Proposed Mechanism of Action | Supporting Evidence | Limitations |
| This compound | Active metabolite contributing to the overall pharmacological effect of bupropion. Its plasma concentration may reflect individual metabolic profiles related to clinical response. | - One exploratory pediatric study showed higher levels in responders.[5] | - An older adult study showed higher levels in non-responders, indicating a conflicting finding.[1] - Lack of robust, large-scale clinical trial data in adults. |
| Hydroxybupropion | The major active metabolite of bupropion, formed primarily by CYP2B6. Its levels are a proxy for CYP2B6 activity. | - One study in adults found higher plasma levels were associated with poor clinical outcome.[1] | - Contradictory findings exist, with some suggesting its importance for efficacy. - Its predictive value is intertwined with CYP2B6 genetics. |
| CYP2B6 Genotype | Genetic variations in the CYP2B6 enzyme influence the rate of bupropion metabolism to hydroxybupropion, affecting the plasma concentrations of the parent drug and its primary active metabolite. | - Multiple studies have shown that CYP2B6 genetic polymorphisms are associated with altered bupropion and hydroxybupropion exposure.[6][7] - Some studies suggest that CYP2B6 genotype may influence smoking cessation outcomes with bupropion.[8][9] | - The direct correlation between CYP2B6 genotype and antidepressant response to bupropion is still under investigation and requires more definitive clinical validation. |
Experimental Protocols
Quantification of Bupropion and its Metabolites in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of bupropion and its metabolites (hydroxybupropion, this compound, and erythrohydrobupropion) in human plasma.
Sample Preparation:
-
Plasma samples are thawed and an internal standard is added.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is separated by centrifugation.
-
The supernatant is then evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for bupropion and each metabolite are monitored for accurate quantification.
CYP2B6 Genotyping
Genomic DNA is extracted from whole blood or saliva samples. Genotyping for relevant CYP2B6 single nucleotide polymorphisms (SNPs), such as *6, is performed using established methods like TaqMan SNP genotyping assays or DNA sequencing.
Visualizing the Pathways and Processes
Bupropion Metabolism Pathway
Caption: Simplified metabolic pathway of bupropion to its major active metabolites.
Experimental Workflow for Biomarker Validation
Caption: A typical experimental workflow for validating a pharmacokinetic biomarker for antidepressant response.
Logical Relationship of Predictive Biomarkers
Caption: The interplay between genetic and pharmacokinetic factors in predicting bupropion response.
Conclusion and Future Directions
The validation of this compound as a predictive biomarker for bupropion response remains an area of active investigation with conflicting preliminary results. While its significant presence in plasma makes it a plausible candidate, the lack of consistent data from well-powered clinical trials in adults is a major limitation.
In contrast, pharmacogenetic testing for CYP2B6 variants presents a more established, albeit still evolving, approach to personalizing bupropion therapy. Future research should focus on large-scale, prospective clinical trials that simultaneously evaluate both pharmacokinetic (metabolite levels) and pharmacogenetic (CYP2B6 genotype) markers. Such studies will be crucial in dissecting the complex interplay between bupropion metabolism and clinical efficacy, ultimately paving the way for more personalized and effective treatment strategies for major depressive disorder. Researchers and clinicians should remain critical of the existing data and advocate for more definitive studies to translate these promising biomarker candidates into clinical practice.
References
- 1. Bupropion in depression. II. The role of metabolites in clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
- 5. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bupropion - Wikipedia [en.wikipedia.org]
- 9. Bupropion Mediated Effects on Depression, Attention Deficit Hyperactivity Disorder, and Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Threo-dihydrobupropion Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of published analytical methods for the quantification of threo-dihydrobupropion, a primary active metabolite of the antidepressant bupropion (B1668061). The following sections present a comprehensive overview of experimental protocols and performance data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Metabolic Pathway of Bupropion
Bupropion undergoes extensive metabolism in the body, primarily through oxidation to hydroxybupropion (B195616) and reduction to erythro-dihydrobupropion and this compound.[1][2] The formation of this compound is catalyzed by 11β-hydroxysteroid dehydrogenase 1 and other carbonyl reductases.[1][2] Understanding this pathway is crucial for interpreting pharmacokinetic data.
Caption: Metabolic conversion of bupropion to its major active metabolites.
Comparative Analysis of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of this compound due to its high sensitivity and selectivity.[1][3][4] This section compares the key performance characteristics of three distinct, validated LC-MS/MS methods.
| Parameter | Method 1 (Masters et al., 2016)[1][5][6] | Method 2 (Coles et al., 2015)[3] | Method 3 (Sivakumar et al., 2017)[4] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |
| Chromatography | Chiral HPLC | Stereoselective LC | HPLC |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Internal Standard | Acetaminophen | Not Specified | Deuterium-labeled isotopes |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL (for enantiomers) | 1 ng/mL (for enantiomers) | 2.0 ng/mL |
| Intra-day Precision (%CV) | 3.4% to 15.4% | Within 12% | Not Specified |
| Inter-day Precision (%CV) | 6.1% to 19.9% | Within 12% | Not Specified |
| Intra-day Accuracy | 80.6% to 97.8% | Within 12% | Not Specified |
| Inter-day Accuracy | 88.5% to 99.9% | Within 12% | Not Specified |
| Linearity Range | Not Specified | 1 - 1000 ng/mL | 2 - 500 ng/mL |
Detailed Experimental Protocols
A generalized workflow for the analysis of this compound in human plasma using LC-MS/MS is outlined below. Specific parameters may vary between laboratories and should be optimized accordingly.
Caption: General experimental workflow for this compound analysis.
Method 1: Stereoselective LC-MS/MS (Masters et al., 2016)[1][5][6]
-
Sample Preparation: A 50 µL aliquot of human plasma is subjected to liquid-liquid extraction.[1][7] Acetaminophen is utilized as the internal standard.[1]
-
Chromatography: The separation of enantiomers is achieved on a Lux 3 µ Cellulose-3 column (250×4.6 mm) using a gradient elution with a mobile phase consisting of methanol (B129727), acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.[5][6]
-
Mass Spectrometry: Detection is performed using an ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization source operating in positive mode.[1][5]
Method 2: High-Throughput Stereoselective LC-MS/MS (Coles et al., 2015)[3]
-
Sample Preparation: Plasma proteins are precipitated using 20% trichloroacetic acid.[3]
-
Chromatography: Chromatographic separation is performed on a system with a mobile phase of 20 mM aqueous ammonium formate (B1220265) (pH 5.0) and methanol, with a flow rate of 0.22 mL/min.[3]
-
Mass Spectrometry: An API 6500 triple quadrupole tandem mass spectrometer is used for quantification in positive ion electrospray mode.[3] The assay was also tested for robustness on AB Sciex 3200 and 4000 QTRAP instruments.[3]
Method 3: HPLC-MS/MS (Sivakumar et al., 2017)[4]
-
Sample Preparation: The specifics of the sample preparation are not detailed but the method was validated for use in human plasma.[4] Deuterium-labeled isotopes of the analytes were used as internal standards.[4]
-
Chromatography: An isocratic mobile phase consisting of methanol and 0.06% v/v ammonia (B1221849) solution in water (42:58 v/v) is used with a flow rate of 0.5 mL/minute.[4]
-
Mass Spectrometry: The specific model of the mass spectrometer is not mentioned, but the method was validated according to FDA guidelines.[4]
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the study, including the need for stereoselective separation, desired sensitivity, and sample throughput. The methods presented here have been validated and successfully applied to pharmacokinetic studies.[1][3][4] For studies requiring the resolution of this compound enantiomers, the chiral LC-MS/MS methods are essential.[1][3] For high-throughput applications where enantiomeric separation is not critical, a more rapid achiral method may be suitable. Researchers should carefully consider the validation parameters of each method to ensure they meet the quality standards of their intended application.
References
- 1. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-EPMC4866593 - Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS. - OmicsDI [omicsdi.org]
A Comparative Guide to the Quantitative Analysis of Threo-dihydrobupropion: LC-MS/MS vs. ELISA
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key quantitative performance metrics for a validated stereoselective LC-MS/MS method for threo-dihydrobupropion and the expected performance of a hypothetical competitive ELISA.
Table 1: Performance Characteristics of LC-MS/MS for this compound Enantiomers
| Performance Metric | (1S,2S)-threohydrobupropion | (1R,2R)-threohydrobupropion |
| Linearity Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 1 ng/mL[1] |
| Intra-assay Precision (%CV) | Within 12%[1] | Within 12%[1] |
| Inter-assay Precision (%CV) | Within 12%[1] | Within 12%[1] |
| Intra-assay Accuracy (%Bias) | Within 12%[1] | Within 12%[1] |
| Inter-assay Accuracy (%Bias) | Within 12%[1] | Within 12%[1] |
Table 2: Typical Performance Characteristics of a Competitive ELISA for a Small Molecule
| Performance Metric | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Specificity | Potential for cross-reactivity with structurally similar molecules |
Experimental Protocols: A Look Under the Hood
LC-MS/MS Method for this compound
This protocol is based on established and validated methods for the stereoselective analysis of bupropion (B1668061) and its metabolites in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add an internal standard solution.
-
Precipitate proteins by adding 40 µL of 20% aqueous trichloroacetic acid.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: α1-acid glycoprotein (B1211001) chiral column.[1]
-
Mobile Phase: A gradient of 20 mM aqueous ammonium (B1175870) formate, pH 5.0 (A) and methanol (B129727) (B).[1]
-
Flow Rate: 0.22 mL/min.[1]
-
Run Time: Approximately 12 minutes.[1]
3. Mass Spectrometric Detection:
-
Instrument: AB Sciex 3200 mass spectrometer or equivalent.[1]
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each this compound enantiomer and the internal standard.
Hypothetical Competitive ELISA Protocol for this compound
This protocol outlines a typical workflow for a competitive ELISA for a small molecule analyte.
1. Plate Coating:
-
Microplate wells are coated with a this compound-protein conjugate.
-
The plate is washed and blocked to prevent non-specific binding.
2. Competitive Binding:
-
Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific primary antibody against this compound.
-
The plate is incubated to allow competition between the free this compound in the sample and the coated this compound for binding to the limited amount of primary antibody.
3. Detection:
-
The plate is washed to remove unbound antibody and sample components.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
After another wash step, a substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color change).
-
The signal is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the distinct workflows of the LC-MS/MS and a hypothetical ELISA method for the analysis of this compound.
Caption: Comparative workflow of LC-MS/MS and a hypothetical ELISA.
Objective Comparison and Conclusion
| Feature | LC-MS/MS | Hypothetical ELISA |
| Specificity | Very High: Can distinguish between stereoisomers and differentiate from other metabolites due to mass-based detection. | Moderate to High: Specificity depends on the antibody's cross-reactivity with structurally related compounds, including other bupropion metabolites. |
| Sensitivity | High: LLOQs in the low ng/mL range are readily achievable. | High: Can achieve similar or even lower LLOQs depending on the antibody affinity. |
| Throughput | Moderate: Sample preparation can be automated, but chromatographic run times limit the number of samples per day. | High: Amenable to high-throughput screening in 96-well or 384-well plate formats. |
| Development Time | Moderate to Long: Method development and validation can be complex and time-consuming. | Long: Development and characterization of a specific and high-affinity antibody is a significant undertaking. |
| Cost | High: Requires expensive and specialized instrumentation and skilled operators. | Lower per sample: Once developed, the cost per sample is generally lower, though initial development costs are high. |
| Multiplexing | Excellent: Can simultaneously quantify multiple analytes (e.g., parent drug and several metabolites) in a single run. | Limited: Typically designed for a single analyte per well. |
References
A Comparative Analysis of the Metabolic Fates of Threo-dihydrobupropion and Erythrohydrobupropion
A comprehensive guide for researchers and drug development professionals on the distinct metabolic pathways of two key bupropion (B1668061) metabolites.
Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, the diastereomeric amino alcohols, threo-dihydrobupropion (and its enantiomers) and erythrohydrobupropion (and its enantiomers), are significant contributors to the overall clinical effects and potential drug-drug interactions of bupropion. Understanding the contrasting metabolic pathways of these two metabolites is crucial for predicting drug efficacy, variability in patient response, and safety profiles. This guide provides a detailed comparison of their metabolic fates, supported by experimental data and methodologies.
Formation from Bupropion: A Stereoselective Reduction
The formation of both this compound and erythrohydrobupropion from bupropion occurs via the reduction of the parent drug's ketone group.[1][2] This process is catalyzed by a variety of carbonyl reductases, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases.[1][3][4][5] Notably, the formation of this compound is predominantly catalyzed by 11β-HSD1, while other carbonyl reductases contribute to the formation of erythrohydrobupropion.[6] This enzymatic differentiation is a key determinant of the relative plasma concentrations of the two metabolites, with racemic this compound exposure being significantly higher than that of racemic erythrohydrobupropion.[6]
Contrasting Metabolic Pathways: Hydroxylation and Glucuronidation
Once formed, this compound and erythrohydrobupropion undergo further metabolism, primarily through hydroxylation and glucuronidation.
Hydroxylation: Both metabolites are substrates for cytochrome P450 enzymes, specifically CYP2B6 and CYP2C19, which catalyze the addition of a hydroxyl group to form threo-4'-hydroxy-hydrobupropion and erythro-4'-hydroxy-hydrobupropion, respectively.[1][3][7]
Glucuronidation: A major elimination pathway for these metabolites is conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[8][9] This reaction increases the water solubility of the metabolites, facilitating their renal excretion. The specific UGT enzymes involved show stereoselectivity. For instance, UGT2B7 is the predominant enzyme in the formation of erythrohydrobupropion glucuronide, with minor contributions from UGT1A3, UGT1A4, UGT1A9, and UGT2B4.[10] In contrast, UGT1A9 plays a greater role in the formation of threohydrobupropion glucuronide, with minor contributions from UGT1A3, UGT1A4, and UGT2B7.[10]
The following diagrams illustrate the distinct metabolic pathways of this compound and erythrohydrobupropion.
Quantitative Comparison of Metabolic Parameters
The stereoselective nature of bupropion metabolism leads to significant differences in the pharmacokinetic profiles of its metabolites. The following table summarizes key quantitative data from in vitro studies, highlighting the contrasts between the metabolic pathways of this compound and erythrohydrobupropion.
| Parameter | R-Bupropion Clearance | S-Bupropion Clearance | Reference |
| Contribution to Overall Clearance | [7][11][12] | ||
| Threohydrobupropion Formation | 50% | 82% | [7][11][12] |
| Erythrohydrobupropion Formation | 8% | 4% | [7][11][12] |
| Hydroxybupropion Formation | 34% | 12% | [7][11][12] |
| 4'-OH-bupropion Formation | 8% | 2% | [7][11][12] |
| Pharmacokinetic Properties | Threohydrobupropion | Erythrohydrobupropion | |
| Elimination Half-life | ~37 hours | ~33 hours | [1][3] |
| Relative Potency to Bupropion | ~20% | ~20% | [4][6] |
| Contribution to CYP2D6 Inhibition | ~21% | ~9% | [1][3] |
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing human liver subcellular fractions and recombinant enzymes. A general workflow for these experiments is outlined below.
Detailed Methodologies:
-
In Vitro Incubations: Racemic bupropion or individual enantiomers (R- and S-bupropion) are incubated with human liver microsomes (HLMs), human liver cytosol (HLCs), or specific recombinant enzymes (e.g., CYPs, UGTs) in a buffered solution at 37°C.[13] These incubations are initiated by the addition of necessary cofactors, such as NADPH for CYP-mediated reactions or UDPGA for UGT-mediated reactions.[13]
-
Sample Preparation: Following incubation, the reactions are quenched, and the metabolites are extracted from the incubation matrix, typically using a liquid-liquid extraction procedure.[6]
-
Analytical Method: The separation and quantification of bupropion and its various metabolites, including the diastereomers and enantiomers of dihydrobupropion, are achieved using a validated chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][14] This technique allows for the precise measurement of each stereoisomer, which is critical for understanding the stereoselective nature of the metabolic pathways.[6]
-
Data Analysis: From the concentration-time data, key kinetic parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint) are calculated to quantitatively assess the efficiency of each metabolic pathway.[13]
Conclusion
The metabolic pathways of this compound and erythrohydrobupropion are distinct and stereoselective, with significant implications for the clinical pharmacology of bupropion. The preferential formation of this compound, primarily by 11β-HSD1, and the differential roles of UGT enzymes in their glucuronidation contribute to the varying plasma concentrations and potential for drug interactions. For researchers and drug development professionals, a thorough understanding of these contrasting pathways is essential for the rational design of new therapies, the prediction of clinical outcomes, and the personalization of treatment strategies involving bupropion. The provided data and methodologies serve as a valuable resource for further investigation into the complex metabolism of this important medication.
References
- 1. Erythrohydrobupropion - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ricardinis.pt [ricardinis.pt]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]
Comparative Assessment of Threo-dihydrobupropion Enantiomers: A Guide for Neurobehavioral Research
For Immediate Release
A comprehensive review of the current state of knowledge on the neurobehavioral and pharmacokinetic properties of the threo-dihydrobupropion enantiomers reveals a significant data gap, highlighting a critical need for further research. While stereoselective pharmacokinetic data are available, a direct comparative assessment of the neurobehavioral effects of the individual enantiomers is conspicuously absent from the scientific literature. This guide synthesizes the available information on the racemic mixture and the individual enantiomers to inform future research in drug development and neuroscience.
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism to form several active metabolites, including this compound. This metabolite exists as a pair of enantiomers: (1S,2S)-threo-dihydrobupropion and (1R,2R)-threo-dihydrobupropion. Despite their significant presence in plasma following bupropion administration, their individual contributions to the overall pharmacological and neurobehavioral effects of the parent drug remain largely uncharacterized.
Pharmacokinetic Profile of this compound Enantiomers
Recent advances in chiral analytical methods have enabled the stereoselective quantification of bupropion and its metabolites in human plasma. A study in healthy volunteers administered a single 100 mg oral dose of racemic bupropion revealed significant differences in the pharmacokinetic profiles of the this compound enantiomers. Due to the lack of commercially available optically pure standards, the enantiomers were designated based on their chromatographic elution order as "Threo A" and "Threo B".
Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Healthy Volunteers (n=15)
| Parameter | This compound A | This compound B |
| Cmax (ng/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| 24.8 (37.2) | 12.1 (41.3) | |
| Tmax (hr) | Median [range] | Median [range] |
| 6.0 [4.0-12.0] | 6.0 [4.0-24.0] | |
| AUC0-∞ (ng*hr/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| 667 (38.8) | 390 (44.6) | |
| t1/2 (hr) | Geometric Mean (CV%) | Geometric Mean (CV%) |
| 37.3 (24.7) | 23.4 (30.3) |
Data sourced from a study on the stereoselective disposition of bupropion and its metabolites. Note: The absolute stereochemistry of "Threo A" and "Threo B" has not been definitively assigned in this study.
Neurobehavioral Effects of Racemic this compound
Direct comparative studies on the neurobehavioral effects of the individual this compound enantiomers are not available in the current literature. However, preclinical studies on the racemic mixture, often referred to by its developmental code BW 494, provide some insight into its potential activities.
Table 2: Summary of Preclinical Neurobehavioral and In Vitro Data for Racemic this compound
| Assay | Species | Key Findings |
| Behavioral Despair Test | Mouse | Lower degree of activity compared to bupropion and its metabolite hydroxybupropion (B195616) (BW 306). The reduction in immobility time is antagonized by the dopamine (B1211576) receptor antagonist pimozide (B1677891).[1] |
| Locomotor Activity | Mouse | Exhibits stimulatory effects, which are antagonized by both the dopamine receptor antagonist pimozide and the alpha-1 adrenergic receptor antagonist prazosin.[1] |
| Antitetrabenazine Test | Mouse | Approximately 20% as active as bupropion in reversing tetrabenazine-induced sedation. |
| Monoamine Reuptake Inhibition (in vitro) | Rat | Weakly inhibits the reuptake of norepinephrine (B1679862) (IC50: 16 µM), dopamine (IC50: 47 µM), and serotonin (B10506) (IC50: 67 µM).[2] |
| Nicotinic Acetylcholine (B1216132) Receptor Inhibition (in vitro) | - | Inhibits α3β4 nicotinic acetylcholine receptors with an IC50 value of 14 µM.[2] |
These findings suggest that racemic this compound possesses some antidepressant-like and stimulant properties, likely mediated through interactions with dopaminergic and noradrenergic systems. However, its potency is generally lower than that of the parent compound, bupropion.
Experimental Protocols
Stereoselective Pharmacokinetic Analysis
The pharmacokinetic data presented in Table 1 were obtained using a novel stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Liquid-liquid extraction was used to isolate the analytes from 50 µL of human plasma.
-
Chromatographic Separation: The enantiomers of bupropion and its metabolites were separated on a Lux 3 µ Cellulose-3 250×4.6 mm column. The mobile phase consisted of a methanol:acetonitrile:ammonium bicarbonate:ammonium hydroxide (B78521) gradient elution.
-
Quantification: Analytes were monitored using an ABSciex 5500 QTRAP triple-quadrupole mass spectrometer with an electrospray ionization probe in positive mode.
Preclinical Neurobehavioral Assays
The neurobehavioral data for racemic this compound were primarily derived from mouse models.
-
Behavioral Despair Test (Forced Swim Test): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior. A reduction in immobility time by a test compound is suggestive of antidepressant activity.
-
Locomotor Activity: Spontaneous locomotor activity of mice is recorded using automated activity monitors, typically equipped with infrared beams. An increase in activity is indicative of a stimulant effect.
-
Antitetrabenazine Test: Tetrabenazine is a monoamine-depleting agent that induces sedation and ptosis in rodents. The ability of a compound to antagonize these effects is used as a screening method for potential antidepressant activity.
Visualizing Metabolic Pathways and Future Research Workflows
To contextualize the formation of the this compound enantiomers and to propose a logical workflow for future comparative studies, the following diagrams are provided.
Conclusion and Future Directions
The existing data clearly demonstrate stereoselectivity in the pharmacokinetics of the this compound enantiomers. However, the lack of comparative neurobehavioral studies on the individual enantiomers represents a significant gap in our understanding of bupropion's pharmacology. The preclinical data on the racemic mixture suggest that this compound contributes to the overall activity of bupropion, albeit with lower potency.
Future research should prioritize the synthesis or chiral separation of the individual this compound enantiomers to enable a direct comparison of their neurobehavioral effects. Such studies, following the proposed workflow, would be invaluable in elucidating their respective contributions to the antidepressant, stimulant, and potential abuse liability profile of bupropion. This knowledge will be crucial for the development of more targeted and effective therapeutic agents in the future.
References
A Researcher's Guide to Sourcing and Validating Certified Reference Materials for Threo-dihydrobupropion
For researchers, scientists, and drug development professionals engaged in the study of bupropion (B1668061) and its metabolites, the accuracy and reliability of analytical data are paramount. A key component in achieving this is the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of commercially available threo-dihydrobupropion CRMs, details on their validation, and standardized experimental protocols to ensure the integrity of your research.
Comparison of Certified Reference Materials
Sourcing a suitable CRM for this compound requires careful consideration of several factors, including purity, concentration, format, and the extent of certification. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Format | Certificate of Analysis (CoA) Highlights |
| LGC Standards | threo-Dihydro Bupropion Hydrochloride | 292055-71-1 | High Purity (Lot-specific) | Solid | Comprehensive CoA provided with each lot, often including identity (¹H NMR, MS), purity (HPLC), and residual solvent data. Materials are typically produced under ISO 17034 accreditation.[1] |
| Sigma-Aldrich | rac threo-Dihydro Bupropion Hydrochloride | 80478-42-8 | ≥95% | Solid | Certificate of Analysis is available and provides a purity specification.[2] Their certified reference materials are manufactured and tested under ISO/IEC 17025 and ISO 17034 standards.[3] |
| MedChemExpress | This compound hydrochloride | 357637-18-4 | 99.00% | Solid | A Certificate of Analysis is available, along with HNMR, RP-HPLC, and MS data.[4][5] |
| Cayman Chemical | Bupropion (hydrochloride) (CRM) | 31677-93-7 | ≥98% | Neat Solid or Solution in Methanol (1 mg/ml) | This CRM is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards. The Certificate of Analysis provides certified property values and associated uncertainties.[3][6] |
| USP | Bupropion Hydrobromide | 905818-69-1 | USP Reference Standard | Solid | The United States Pharmacopeia (USP) provides highly characterized reference standards.[7] A Certificate is available with each lot.[8] |
Note: Purity and other specific data are lot-dependent and should always be confirmed with the supplier and the Certificate of Analysis provided with the specific batch.
Experimental Protocols for Validation
Independent verification of the identity and purity of a CRM is a critical step in ensuring data quality. A common and robust method for this is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Identity and Purity Verification by HPLC-UV
Objective: To confirm the identity and determine the purity of a this compound reference standard.
Materials:
-
This compound Certified Reference Material
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium (B1175870) bicarbonate
-
Ammonium hydroxide (B78521)
-
HPLC-grade water
-
A validated HPLC system with a UV detector
-
Chiral column (e.g., Lux 3 µ Cellulose-3 250×4.6 mm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in validated literature methods. For example, a gradient elution using a mixture of methanol, acetonitrile, and an aqueous ammonium bicarbonate/ammonium hydroxide buffer.
-
Standard Solution Preparation: Accurately weigh a small amount of the this compound CRM and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions:
-
Column: Lux 3 µ Cellulose-3 250×4.6 mm
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 25:15:60 v/v/v methanol:acetonitrile:5mM ammonium bicarbonate with 0.1% ammonium hydroxide) and Mobile Phase B (e.g., 60:30:10 v/v/v methanol:acetonitrile:5mM ammonium bicarbonate with 0.1% ammonium hydroxide).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the working standard solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identity: The retention time of the major peak in the sample chromatogram should match that of a previously confirmed this compound standard.
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides an estimation of the purity.
-
Visualizing Key Processes
To aid in understanding the workflow and chemical relationships, the following diagrams are provided.
Caption: A flowchart outlining the process of sourcing and validating a certified reference material.
Caption: The metabolic pathway from bupropion to its metabolite, this compound.
References
- 1. threo-Dihydro Bupropion Hydrochloride | LGC Standards [lgcstandards.com]
- 2. rac threo-Dihydro Bupropion Hydrochloride | 80478-42-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. USP Reference Standards [usp.org]
- 8. [Bupropion Hydrobromide (200 mg)] - CAS [905818-69-1] [store.usp.org]
A Comparative Guide to the Metabolic Stability of Threo-dihydrobupropion: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolic stability of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). Understanding the metabolic fate of this compound is crucial for a complete characterization of the pharmacokinetics and pharmacodynamics of bupropion. This document summarizes key experimental data, details relevant methodologies, and visualizes the metabolic pathways and experimental workflows.
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~37 hours | [1][2] |
| Steady-State Plasma Exposure | ~7-fold higher than bupropion | [1][3][4] |
Table 2: In Vitro Metabolic Parameters Related to this compound
| Parameter | In Vitro System | Value | Reference |
| Intrinsic Clearance (CLint) of threo-4′-OH-hydrobupropion formation | Recombinant CYP2C19 | 4-fold higher than erythro-4′-OH-hydrobupropion formation | Sager et al., 2017 |
| Primary Metabolizing Enzyme for Hydroxylation | Recombinant P450 enzymes | CYP2C19 | Sager et al., 2017 |
| Glucuronidation | Human Liver Microsomes & expressed UGTs | UGT1A9 is a key enzyme involved | Gufford et al., 2016 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established practices in drug metabolism research.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol describes a general procedure for determining the metabolic stability of a compound like this compound.
1. Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound stock solution to the HLM suspension. The final concentration of the test compound is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Protocol 2: In Vivo Pharmacokinetic Study in Humans
This protocol outlines a general approach for determining the pharmacokinetic profile of this compound in human subjects, typically as part of a study on bupropion administration.
1. Study Design:
-
Recruit a cohort of healthy human volunteers.
-
Administer a single oral dose of bupropion.
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals up to 72 hours or longer post-dose).
2. Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of bupropion and its metabolites, including this compound, in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
3. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the known metabolic pathways of this compound.
Caption: Metabolic pathways of this compound.
Experimental Workflow for Metabolic Stability Assessment
The diagram below outlines the general workflow for comparing in vitro and in vivo metabolic stability.
Caption: Workflow for in vitro and in vivo metabolic stability comparison.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Relative Contribution of Threo-dihydrobupropion to Bupropion's Clinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bupropion (B1668061) and its primary active metabolite, threo-dihydrobupropion, to evaluate the relative contribution of the metabolite to the overall clinical efficacy of the parent drug. Bupropion is an atypical antidepressant and smoking cessation aid whose therapeutic effects are understood to be mediated not only by the parent compound but also by its major metabolites.[1][2] Due to its significantly higher plasma concentrations compared to bupropion, this compound is considered a key contributor to the drug's pharmacological activity.[3]
Pharmacokinetic Profile: Bupropion vs. Its Metabolites
Bupropion undergoes extensive metabolism in the liver, leading to the formation of three major active metabolites: hydroxybupropion (B195616), this compound, and erythrohydrobupropion.[1][4] Of these, this compound and hydroxybupropion are found in substantially higher concentrations in the plasma than bupropion itself.[3][5] The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other carbonyl reductases.[6][7]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Bupropion | This compound | Hydroxybupropion | Erythrohydrobupropion |
| Mean Elimination Half-life (t½) | ~21 hours[4] | ~37 hours[1] | ~20 hours[1] | ~33 hours[1] |
| Time to Peak Plasma Concentration (Tmax) (XL formulation) | ~5 hours[4] | - | - | - |
| Steady-State Plasma Concentration (Css) reached in | ~8 days[4] | - | - | - |
| Relative Plasma Exposure (AUC ratio to Bupropion) | 1 | ~7-fold higher[3] | ~10-fold higher[5] | Similar to bupropion[5] |
| Plasma Protein Binding | 84%[4] | 42%[8] | - | - |
Pharmacodynamic Profile: Neurotransmitter Transporter Inhibition
The primary mechanism of action for bupropion and its metabolites is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) reuptake.[9][10] Notably, there is negligible activity at the serotonin (B10506) transporter (SERT).[2][9] While bupropion is a dual inhibitor, its metabolites also exhibit significant activity at these transporters, contributing to the overall pharmacological effect.
Table 2: Comparative Potency at Monoamine Transporters (IC50/Ki values in nM from rat studies)
| Transporter | Bupropion | This compound |
| Norepinephrine Transporter (NET) | 1400[8] | 16,000[8] |
| Dopamine Transporter (DAT) | 570[8] | 47,000[8] |
| Serotonin Transporter (SERT) | 19,000[8] | 67,000[8] |
Note: Lower values indicate higher potency.
Based on animal models, hydroxybupropion is estimated to be about 50% as potent as bupropion, while this compound and erythrohydrobupropion are considered to be approximately 20% as active as the parent drug.[5][10]
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
-
Objective: To determine the potency of bupropion and its metabolites in inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
-
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are utilized.
-
Radioligand Binding: Cells are incubated with a specific radiolabeled ligand for each transporter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in the presence of varying concentrations of the test compounds (bupropion, this compound, etc.).
-
Incubation and Termination: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 37°C) and then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated using non-linear regression analysis.
-
Pharmacokinetic Studies in Humans
-
Objective: To determine the pharmacokinetic profile of bupropion and its metabolites following oral administration.
-
Methodology:
-
Study Population: Healthy adult volunteers are recruited.
-
Drug Administration: A single oral dose of a specific formulation of bupropion hydrochloride (e.g., 150 mg sustained-release tablet) is administered.[11]
-
Blood Sampling: Serial blood samples are collected at predetermined time points over a period of several days.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of bupropion and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][12]
-
Pharmacokinetic Parameter Calculation: Non-compartmental methods are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach Cmax (tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[13]
-
Visualizing the Metabolic Pathway and Mechanism of Action
The following diagrams illustrate the metabolic conversion of bupropion and the subsequent action of the parent drug and its metabolites on neurotransmitter systems.
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: Inhibition of dopamine and norepinephrine reuptake by bupropion and this compound.
Conclusion
The available evidence strongly suggests that this compound, along with hydroxybupropion, plays a significant role in the clinical efficacy of bupropion.[2] Despite being less potent than the parent drug at inhibiting dopamine and norepinephrine transporters, its substantially higher and more sustained plasma concentrations indicate a major contribution to the overall therapeutic effect.[3] This highlights the importance of considering the pharmacological activity of major metabolites when evaluating the clinical profile of a drug. Future research could focus on clinical trials directly comparing the effects of bupropion and its isolated metabolites to more definitively delineate their individual contributions to treatment outcomes in depression and smoking cessation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Bupropion for major depressive disorder: Pharmacokinetic and formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 9. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Threo-dihydrobupropion's Effects on Dopamine and Norepinephrine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of threo-dihydrobupropion, an active metabolite of the antidepressant bupropion, on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The information presented herein is supported by experimental data from in vitro studies to assist researchers in understanding its potential as a monoamine reuptake inhibitor.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potencies (IC50 and Kᵢ values) of this compound and other relevant compounds at the dopamine and norepinephrine transporters. This quantitative data allows for a direct comparison of their effects.
| Compound | Transporter | Parameter | Value (µM) | Species/Assay Condition |
| This compound | DAT | IC50 | 47 [1] | Rat [1] |
| This compound | NET | IC50 | 16 [1] | Rat [1] |
| Bupropion | DAT | IC50 | 0.57 | Rat |
| Bupropion | NET | IC50 | 1.4 | Rat |
| (S,S)-Hydroxybupropion | DAT | Kᵢ | 1.9 | Human, HEK-293 cells |
| (S,S)-Hydroxybupropion | NET | Kᵢ | 0.29 | Human, HEK-293 cells |
| Cocaine | DAT | Kᵢ | 0.23 | Human |
| Cocaine | NET | Kᵢ | 0.48 | Human |
| Methylphenidate | DAT | Kᵢ | 0.06 | Human |
| Methylphenidate | NET | Kᵢ | 0.10 | Human |
Note: Lower IC50 and Kᵢ values indicate higher potency and affinity, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
a) Membrane Preparation:
-
Cells stably expressing the human dopamine or norepinephrine transporter (e.g., HEK-293 cells) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) at 4°C to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
b) Binding Reaction:
-
The membrane preparation is incubated in assay tubes containing a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.
-
Incubations are typically carried out at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
c) Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d) Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Kᵢ) is calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
a) Cell Culture:
-
Cells stably expressing the human dopamine or norepinephrine transporter are seeded into multi-well plates and cultured to form a confluent monolayer.
b) Uptake Assay:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then incubated with varying concentrations of the test compound for a short pre-incubation period.
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).
-
The incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C.
c) Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the assay buffer and washing the cells with ice-cold buffer.
-
The cells are then lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter.
d) Detection and Analysis:
-
The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a known potent inhibitor.
-
The IC50 value, representing the concentration of the test compound that causes 50% inhibition of the specific neurotransmitter uptake, is calculated using non-linear regression analysis.
Mandatory Visualization
Caption: Experimental workflow for in vitro transporter binding and uptake assays.
Caption: Monoamine reuptake and its inhibition by this compound.
References
Validating Animal Models for Threo-dihydrobupropion's Antidepressant-Like Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of animal models used to validate the antidepressant-like effects of threo-dihydrobupropion, a primary active metabolite of the antidepressant bupropion (B1668061). The performance of this compound is compared with its parent compound and other classes of antidepressants, supported by experimental data. Detailed methodologies for key behavioral and neurochemical assays are also presented to aid in the design and interpretation of preclinical studies.
Introduction to this compound and Animal Models of Depression
Bupropion, marketed as Wellbutrin®, is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its antidepressant effects are attributed not only to the parent drug but also to its active metabolites, including this compound.[2] Animal studies have shown that this compound is about 20% to 50% as potent as bupropion in models of depression.[3] Understanding the specific contributions of this metabolite is crucial for optimizing antidepressant therapies.
The validation of antidepressant-like effects in animal models is a cornerstone of preclinical psychopharmacology. These models aim to replicate specific aspects of depression and predict the efficacy of novel treatments. Key validation criteria include:
-
Face Validity: The model should phenotypically resemble aspects of human depression (e.g., anhedonia, behavioral despair).
-
Construct Validity: The underlying neurobiological mechanisms in the model should be consistent with the theoretical understanding of depression.
-
Predictive Validity: The model should be sensitive to clinically effective antidepressant treatments.
Commonly used and well-validated animal models for screening antidepressants include the Forced Swim Test (FST) and the Tail Suspension Test (TST). These models are based on the principle of "behavioral despair," where an animal ceases to struggle when placed in an inescapable, stressful situation. Antidepressants are expected to reduce the duration of immobility in these tests. The Chronic Mild Stress (CMS) model is a more etiologically relevant model that exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a depressive-like state, including anhedonia.
Comparative Efficacy in Behavioral Models
While direct, head-to-head quantitative comparisons of this compound with other antidepressants in the same study are limited, existing data allows for a comparative assessment of their efficacy in the Forced Swim Test (FST).
Table 1: Comparative Efficacy of this compound and Other Antidepressants in the Mouse Forced Swim Test (FST)
| Compound | Class | Doses Tested (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| This compound (BW 494) | NDRI (metabolite) | Not specified | Less active than bupropion and hydroxybupropion (B195616) | [4][5] |
| Bupropion | NDRI | 20, 40 | Significant reduction | [1] |
| Fluoxetine | SSRI | 10, 20 | Significant reduction | [6] |
| Venlafaxine | SNRI | 4, 8 | Significant reduction | [1] |
Note: The study on bupropion metabolites provided a qualitative comparison, indicating that this compound (BW 494) demonstrated a lower degree of activity in reducing immobility in the behavioral despair test compared to bupropion and another metabolite, hydroxybupropion (BW 306).[4][5] Specific dose-response data for this compound from this study is not publicly available.
Neurochemical Effects: A Comparative Overview
Table 2: Comparative Effects on Extracellular Neurotransmitter Levels in the Rodent Brain
| Compound | Class | Brain Region | Effect on Dopamine (B1211576) | Effect on Norepinephrine (B1679862) | Reference |
| Bupropion | NDRI | Striatum & Nucleus Accumbens | Increased | Increased | [7][8] |
| Fluoxetine | SSRI | Prefrontal Cortex | No direct effect | Potentiates bupropion-induced increase | [9] |
| Venlafaxine | SNRI | Prefrontal Cortex | Indirect effects | Increased | [9] |
Note: It is hypothesized that this compound, as a norepinephrine-dopamine reuptake inhibitor, would also increase extracellular levels of dopamine and norepinephrine in key brain regions associated with mood and reward, such as the prefrontal cortex and nucleus accumbens.
Signaling Pathways in Antidepressant Action
The long-term therapeutic effects of antidepressants are believed to involve downstream signaling cascades that lead to changes in gene expression and neuroplasticity. The cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway is a key player in these processes. While direct evidence for this compound's impact on this pathway is lacking, studies on bupropion and other antidepressants suggest its likely involvement.
Activation of dopamine and norepinephrine receptors by compounds like bupropion can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which translocates to the nucleus and promotes the transcription of target genes, including BDNF. Increased BDNF levels are associated with enhanced neuronal survival, neurogenesis, and synaptic plasticity, which are thought to underlie the therapeutic effects of antidepressants.
Experimental Protocols
Behavioral Assays
A standardized workflow is critical for obtaining reliable data from behavioral models.
-
Apparatus: A transparent plastic cylinder (20 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session.[10] The session is videotaped for later analysis.
-
Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is typically measured during the last 4 minutes of the test.[10]
-
Data Analysis: The mean immobility time for each treatment group is compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, approximately 1-2 cm from the tip. The mouse is suspended for a 6-minute session, which is videotaped.[11]
-
Scoring: The total duration of immobility (hanging passively) is scored, often during the final 4 minutes of the test.[11]
-
Data Analysis: Mean immobility times are compared between treatment groups using statistical analysis.
Neurochemical and Molecular Assays
-
Surgery: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rodent.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals.
-
Analysis: The concentrations of dopamine and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.
-
Tissue Preparation: Following behavioral testing and euthanasia, the brain region of interest is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total CREB, phosphorylated CREB (pCREB), and BDNF, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of pCREB are typically normalized to total CREB, and BDNF levels are normalized to a loading control (e.g., β-actin).
Conclusion
The validation of animal models is a critical step in the preclinical development of novel antidepressants like this compound. The Forced Swim Test and Tail Suspension Test are valuable screening tools for assessing antidepressant-like activity. While direct quantitative data for this compound remains limited, evidence from its parent compound, bupropion, suggests that it likely exerts its effects through the modulation of dopamine and norepinephrine systems, and potentially through the downstream activation of the CREB/BDNF signaling pathway. Further head-to-head comparative studies with established antidepressants are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for conducting such validation studies in a rigorous and standardized manner.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antidepressant profile of bupropion and three metabolites in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant Profile of Bupropion and three Metabolites in Mice | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of bupropion on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
assessing the bioequivalence of different formulations of bupropion based on threo-dihydrobupropion levels
A Comparative Guide for Researchers and Drug Development Professionals
The bioequivalence of generic and innovator drug products is a cornerstone of public health, ensuring that patients receive medications with comparable safety and efficacy. For complex drugs like bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, establishing bioequivalence requires a thorough understanding of its pharmacokinetic profile, including that of its major active metabolites. This guide provides a comparative analysis of different bupropion formulations, with a specific focus on the metabolite threo-dihydrobupropion as a key biomarker in bioequivalence assessment.
Bupropion undergoes extensive metabolism in the body, forming three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2] These metabolites contribute significantly to the drug's overall therapeutic and potential adverse effects, making their pharmacokinetic evaluation crucial in bioequivalence studies.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), recommend the measurement of bupropion and its active metabolites in plasma to support claims of bioequivalence.[3][4]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound following the administration of different bupropion formulations. The data is extracted from a prospective, randomized, double-blind, crossover clinical trial comparing the brand name product (Wellbutrin XL®) with three generic formulations in adults with major depression.[5][6]
| Formulation | Cmax (ng/mL) Geometric Mean (90% CI) | AUC0–24 (ng·hr/mL) Geometric Mean (90% CI) | Tmax (hr) Mean ± SD |
| Brand (Valeant) | 516 (398–704) | - | 7.0 ± 2.4 |
| Generic 1 (Mylan) | 479 (385–733) | - | 7.5 ± 2.3 |
| Generic 2 (PAR) | 466 (384–584) | - | 6.3 ± 1.9 |
| Generic 3 (Watson) | 506 (394–620) | - | 7.2 ± 2.1 |
Data presented for this compound from a study where all generic products met the formal bioequivalence criteria for bupropion and its metabolites.[5][6] The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the generic products compared to the brand product were within the standard bioequivalence range of 80-125%.[5]
Experimental Protocols
The assessment of bioequivalence for bupropion formulations relies on robust clinical trial designs and sensitive analytical methodologies. Below are detailed experimental protocols typical for such studies, based on FDA guidance and published clinical trials.[3][4][5][6]
Study Design
A standard bioequivalence study for bupropion is typically a single-dose, two-treatment, two-period, two-sequence crossover study under fasting conditions.[4] Some protocols may also include a fed study to assess the effect of food on drug absorption. For extended-release formulations, a steady-state study may be more appropriate. The study cited above was a prospective, randomized, double-blinded, crossover study in patients with major depression who were already in stable remission on bupropion XL 300mg.[5][6]
-
Participants: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 55. For the cited study, 70 adults with major depression in stable remission were enrolled.[5][6]
-
Treatments: The study compares a test formulation (generic) to a reference listed drug (RLD) (brand name).
-
Washout Period: A sufficient washout period between treatment periods is required to ensure that the drug and its metabolites from the first period are completely eliminated before the second period begins.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile. Sampling schedules are designed to adequately capture the absorption, distribution, and elimination phases of the drug and its metabolites. For extended-release formulations, sampling may continue for 72 hours or longer.
Analytical Methodology
The concentration of bupropion and its metabolites, including this compound, in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to isolate the analytes of interest.
-
Chromatographic Separation: The analytes are separated from endogenous plasma components on a chromatographic column. Chiral chromatography may be employed to separate the enantiomers of bupropion and its metabolites.[7]
-
Mass Spectrometric Detection: The separated analytes are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and selectivity.
-
Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for bupropion, from subject screening to final data analysis.
Caption: Workflow of a typical two-period, crossover bioequivalence study for bupropion formulations.
Conclusion
The assessment of bioequivalence for different formulations of bupropion is a rigorous process that necessitates the evaluation of both the parent drug and its major active metabolites. This compound, along with other key metabolites, serves as a critical biomarker in these studies. By employing robust clinical trial designs and validated analytical methods, researchers and drug developers can ensure that generic bupropion products are therapeutically equivalent to the innovator product, providing patients with safe, effective, and affordable treatment options. The historical challenges with some generic bupropion formulations underscore the importance of these comprehensive bioequivalence assessments.[8][9][10]
References
- 1. ClinPGx [clinpgx.org]
- 2. tandfonline.com [tandfonline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalance and therapeutic equivalence of generic and brand bupropion in adults with major depression: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence and Therapeutic Equivalence of Generic and Brand Bupropion in Adults With Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound | Semantic Scholar [semanticscholar.org]
- 8. In Response to Bioequivalence Concerns, FDA Reissues Standards for Popular Antidepressant | RAPS [raps.org]
- 9. complexgenerics.org [complexgenerics.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Analysis of the Protein Binding Properties of Bupropion and its Major Metabolite, Threo-dihydrobupropion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the plasma protein binding characteristics of the antidepressant and smoking cessation aid, bupropion (B1668061), and its primary active metabolite, threo-dihydrobupropion. Understanding the extent to which these compounds bind to plasma proteins is crucial for predicting their pharmacokinetic and pharmacodynamic profiles, including their distribution, availability at the site of action, and potential for drug-drug interactions.
Quantitative Data Summary
The degree of plasma protein binding significantly influences the free fraction of a drug available to exert its pharmacological effect. The following table summarizes the key protein binding parameters for bupropion and this compound.
| Compound | Plasma Protein Binding (%) | Binding Affinity (Kseb) to Human Serum Albumin (HSA) | Key Observations |
| Bupropion | 75 - 84%[1][2] | Strong (in the range of 10⁵ M⁻¹)[3][4] | Exhibits high affinity for plasma proteins, primarily human serum albumin. |
| This compound | 42% | Data not available in the public domain. | Binds to plasma proteins to a much lesser extent than the parent drug, approximately half that of bupropion. |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
1. Materials and Reagents:
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bupropion and this compound standards of known concentration
-
Equilibrium dialysis apparatus (e.g., 96-well plate format)
-
Semi-permeable dialysis membrane with an appropriate molecular weight cutoff (e.g., 5-10 kDa)
-
Incubator with temperature and shaking control
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
2. Procedure:
-
Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions. This typically involves soaking in deionized water and then in PBS to remove any preservatives and to hydrate (B1144303) the membrane.
-
Sample Preparation: Spike human plasma with bupropion or this compound to achieve a final concentration relevant to therapeutic levels. Prepare a corresponding drug-spiked PBS solution to serve as a control for non-specific binding to the apparatus.
-
Assembly of Dialysis Unit: Assemble the equilibrium dialysis cells, ensuring the semi-permeable membrane separates the two chambers.
-
Loading: Load one chamber of each cell with the drug-spiked plasma and the other chamber with an equal volume of PBS.
-
Equilibration: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient period to allow for equilibrium to be reached (typically 4-24 hours). The exact time should be determined empirically.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and the buffer chambers of each cell.
-
Analysis: Determine the concentration of the drug in the aliquots from both chambers using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula:
% Protein Binding = [(Total Drug Concentration in Plasma Chamber - Free Drug Concentration in Buffer Chamber) / Total Drug Concentration in Plasma Chamber] x 100
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in these studies, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining plasma protein binding using equilibrium dialysis.
References
- 1. Review of the Pharmacology and Clinical Profile of Bupropion, an Antidepressant and Tobacco Use Cessation Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretation of the binding interaction between bupropion hydrochloride with human serum albumin: A collective spectroscopic and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Threo-dihydrobupropion's Contribution to Bupropion's Side Effect Profile: A Comparative Analysis
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of threo-dihydrobupropion, a major metabolite of the atypical antidepressant bupropion (B1668061), and its role in the adverse effects observed during bupropion treatment. While bupropion's side effect profile is well-documented, the specific contributions of its pharmacologically active metabolites remain a critical area of investigation. This document synthesizes available experimental data to objectively compare the pharmacokinetic and known pharmacological properties of this compound with its parent drug and other key metabolites, offering insights for future research and drug development.
Executive Summary
Bupropion undergoes extensive metabolism, resulting in several active metabolites, including hydroxybupropion, this compound, and erythrohydrobupropion.[1] These metabolites, particularly this compound, circulate in the plasma at concentrations significantly higher than the parent drug and possess longer half-lives, suggesting a substantial contribution to both the therapeutic and adverse effects of bupropion.[1][2] While direct comparative studies on the side effects of individual metabolites are limited, existing pharmacokinetic and pharmacodynamic data allow for an inferential analysis of this compound's role. Evidence points to its involvement in the overall side effect profile of bupropion, with at least one study directly associating its plasma concentration with the incidence of dry mouth.[3]
Comparative Pharmacokinetics of Bupropion and its Major Metabolites
The disposition and metabolic fate of bupropion are critical to understanding the potential role of its metabolites in its overall clinical profile. The following table summarizes key pharmacokinetic parameters for bupropion and its primary active metabolites.
| Parameter | Bupropion | Hydroxybupropion | This compound | Erythrohydrobupropion |
| Peak Plasma Conc. (Cmax) | Lower than metabolites | ~7-10 times higher than bupropion | Higher than bupropion | Lower than other metabolites |
| Time to Peak (Tmax) | ~2-5 hours (formulation dependent)[4] | Longer than bupropion | Longer than bupropion | Longer than bupropion |
| Elimination Half-life (t½) | ~21 hours[5] | ~20-37 hours | ~37 hours[3] | ~24 hours |
| Plasma Protein Binding | ~84% | ~77% | 42%[3] | Not specified |
| Primary Formation Pathway | - | CYP2B6-mediated oxidation[1] | Carbonyl reductases (e.g., 11β-HSD1)[6] | Carbonyl reductases |
| Relative Potency | 100% | ~50% of bupropion[1] | ~20% of bupropion[2] | ~20% of bupropion[2] |
Side Effect Profile: Bupropion vs. Inferred Contribution of this compound
The side effects of bupropion treatment are generally attributed to the combined action of the parent drug and its active metabolites.[2] While a direct causal link between this compound and many of these side effects has not been definitively established through dedicated clinical trials, its significant plasma exposure and pharmacological activity strongly suggest its involvement.
| Side Effect | Incidence with Bupropion Treatment | Potential Role of this compound | Supporting Evidence/Rationale |
| Dry Mouth | High | Direct association | One study has correlated threohydrobupropion concentrations with the occurrence of dry mouth.[3] |
| Insomnia | High | Likely contributor | As a norepinephrine-dopamine reuptake inhibitor, this compound may contribute to the stimulating effects of bupropion that can lead to insomnia.[7] |
| Headache | Common | Possible contributor | The central nervous system activity of this compound could be a factor. |
| Nausea | Common | Unclear | The gastrointestinal effects of individual metabolites have not been well-studied. |
| Seizures | Rare but serious | Potential contributor | Administration of threohydrobupropion in mice can induce seizures at high doses, similar to bupropion.[3] |
| CYP2D6 Inhibition | Clinically significant | Significant contributor | Threohydrobupropion is an inhibitor of the CYP2D6 enzyme, contributing to potential drug-drug interactions.[3] |
Experimental Protocols
Quantification of Bupropion and its Metabolites in Human Plasma by LC-MS/MS
Objective: To determine the concentrations of bupropion, hydroxybupropion, this compound, and erythrohydrobupropion in human plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a specified time to separate the analytes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of bupropion to its major active metabolites.
Caption: Hypothetical workflow for correlating metabolite levels with side effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound plays a significant role in the overall side effect profile of bupropion treatment. Its high plasma concentrations and prolonged half-life, combined with its inherent pharmacological activity, make it a key contributor to the drug's central nervous system effects. However, there is a notable gap in the literature regarding direct comparative studies of the adverse effects of bupropion and its individual metabolites.
Future research should focus on preclinical and clinical studies designed to isolate and characterize the specific side effect profiles of this compound, hydroxybupropion, and erythrohydrobupropion. Such studies would provide invaluable data for optimizing antidepressant therapy, potentially leading to the development of novel compounds with improved therapeutic windows. A deeper understanding of the contribution of individual metabolites to both efficacy and toxicity is essential for advancing the field of psychopharmacology and personalizing treatment for patients with depressive disorders.
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Assessment of Potential In vitro Genotoxic and Cytotoxic Effects of Bupropion Hydrochloride (Wellbutrin) in Human Peripheral Lymphocytes and Human Cortical Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of non‐reported bupropion metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Threo-dihydrobupropion: A Comprehensive Guide for Laboratory Professionals
Threo-dihydrobupropion , a primary metabolite of bupropion (B1668061), requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The chemical, physical, and toxicological properties of this compound may not be thoroughly investigated.[1]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye irritation or injury from accidental splashes or dust. |
| Hand Protection | Chemically resistant, impervious gloves inspected prior to use.[2] | To prevent skin contact, as the substance may be harmful if absorbed through the skin.[1] |
| Body Protection | Fire/flame resistant and impervious clothing; lab coat.[2] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation.[3] If dust or aerosols are formed, a self-contained breathing apparatus may be necessary.[4] | To prevent inhalation, which may cause respiratory tract irritation.[1] |
In the event of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.[1] Basic first aid measures include flushing eyes with water for at least 15 minutes, washing skin with soap and plenty of water, and moving to fresh air in case of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations.[1] Improper disposal can lead to environmental contamination and regulatory violations.[5]
-
Waste Classification : Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5] This classification will dictate the disposal pathway. While some safety data sheets indicate it is not regulated as a hazardous chemical for transport, disposal regulations may vary.[2]
-
Segregation and Containment :
-
Do not mix this compound waste with other chemical waste unless instructed to do so by a licensed disposal company.
-
Place the waste in a suitable, clearly labeled, and closed container to await disposal.[6]
-
-
Engage a Licensed Disposal Company :
-
The primary recommended disposal method is to engage a licensed hazardous material disposal company.[2] These companies are equipped to handle and transport pharmaceutical waste in compliance with regulations from agencies like the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[7]
-
-
Incineration :
-
If permissible and arranged through the licensed disposal company, this compound may be disposed of through incineration.[8] The incinerator should be equipped with an afterburner and a scrubber to handle potentially toxic decomposition products like carbon oxides, nitrogen oxides, and toxic chlorides.[1][2]
-
-
Avoid Improper Disposal Methods :
-
Do Not Discharge into Drains or Waterways : Avoid discharging this compound into drains, water courses, or onto the ground to prevent environmental contamination.[2] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[8]
-
Do Not Dispose in Household Trash : Unused or expired medications should not be disposed of in household trash unless no other take-back options are available and specific guidelines are followed.[5] For a laboratory setting, this method is not appropriate.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Degradation Profile
Understanding the stability and degradation of bupropion and its metabolites is crucial for handling and anticipating potential environmental fate if improperly disposed. Stress degradation studies on bupropion have shown that it is stable under various conditions but can degrade in alkaline hydrolysis, forming several products.[9] Photodegradation in aqueous solutions can also occur.[10] However, these degradation pathways are for analytical understanding and do not represent approved disposal methodologies for bulk quantities in a laboratory setting. Disposal should always be carried out through controlled means like incineration by a licensed facility.
References
- 1. esschemco.com [esschemco.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. kmpharma.in [kmpharma.in]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. trumedwaste.com [trumedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. omicsonline.org [omicsonline.org]
- 10. api-d.library.cofc.edu [api-d.library.cofc.edu]
Personal protective equipment for handling Threo-dihydrobupropion
Essential Safety and Handling Guide for Threo-dihydrobupropion
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a primary metabolite of Bupropion used in research. The following procedural guidance is based on current safety data sheets (SDS) to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following personal protective equipment is recommended.[1][2][3][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust and potential splashes. |
| Skin Protection | - Impervious clothing.[3] - Fire/flame resistant clothing.[1] - Chemically resistant gloves (inspected prior to use).[1][2] | Prevents skin contact with the compound. |
| Respiratory Protection | - NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls.[1] - A full-face supplied air respirator if it is the sole means of protection.[1][2] | Avoids inhalation of dust and aerosols.[1][2] |
Operational Plan: Handling and Storage
Proper operational procedures are essential to maintain a safe laboratory environment when working with this compound.
Engineering Controls
A laboratory fume hood or other forms of local exhaust ventilation should be utilized to control exposure.[1][2][4] Engineering controls are the primary method for minimizing inhalation risk.
Safe Handling Practices
-
Ensure adequate ventilation at all times.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Recommended storage conditions may include refrigeration.[1] One source suggests long-term storage at -20°C.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[2]
-
Unused Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2]
-
Environmental Precautions: Avoid discharging the substance into drains, water courses, or onto the ground.[1]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
